molecular formula C5H10N4 B7978982 1-Ethyl-5-hydrazinyl-1H-pyrazole

1-Ethyl-5-hydrazinyl-1H-pyrazole

Cat. No.: B7978982
M. Wt: 126.16 g/mol
InChI Key: VMXCARGISNNMJN-UHFFFAOYSA-N
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Description

1-Ethyl-5-hydrazinyl-1H-pyrazole is a useful research compound. Its molecular formula is C5H10N4 and its molecular weight is 126.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethyl-5-hydrazinyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-5-hydrazinyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-ethylpyrazol-3-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-2-9-5(8-6)3-4-7-9/h3-4,8H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXCARGISNNMJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of 1-Ethyl-5-hydrazinyl-1H-pyrazole for heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 1-Ethyl-5-hydrazinyl-1H-pyrazole in Heterocyclic Synthesis

Introduction: The Strategic Value of 1-Ethyl-5-hydrazinyl-1H-pyrazole

In the landscape of modern medicinal chemistry and materials science, the pyrazole nucleus is a privileged scaffold, renowned for its presence in a multitude of biologically active compounds.[1][2] The strategic functionalization of this core structure unlocks pathways to novel molecular architectures with tailored properties. 1-Ethyl-5-hydrazinyl-1H-pyrazole emerges as a particularly valuable building block. It combines the stable, aromatic pyrazole ring with a highly reactive hydrazinyl (-NHNH₂) moiety at the C5 position. This exocyclic hydrazine group serves as a potent bis-nucleophile, primed for a variety of cyclocondensation reactions. The N1-ethyl group enhances solubility in organic solvents and sterically directs reactions, offering a degree of control in complex synthetic sequences.

This guide provides an in-depth exploration of the synthesis, physicochemical properties, and, most critically, the synthetic utility of 1-Ethyl-5-hydrazinyl-1H-pyrazole. We will delve into its application in constructing fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c][1][3][4]triazines, which are of significant interest in drug discovery programs.[5][6] The protocols and mechanistic insights presented herein are designed to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge to effectively leverage this versatile reagent.

Synthesis and Physicochemical Characterization

The utility of any synthetic building block begins with its accessibility and well-defined properties. While numerous methods exist for pyrazole synthesis, a common approach involves the cyclocondensation of a 1,3-difunctionalized compound with a hydrazine derivative.[2][7]

Proposed Synthesis Workflow

A plausible and efficient route to 1-Ethyl-5-hydrazinyl-1H-pyrazole begins with the synthesis of 1-ethyl-1H-pyrazol-5-ol, which is then converted to the target hydrazine. The initial step involves the reaction of ethylhydrazine with a suitable three-carbon electrophile like methyl 3-methoxyacrylate.[8] The resulting pyrazol-5-ol can then be activated (e.g., through conversion to a chloro or tosyl derivative) and subsequently displaced with hydrazine hydrate.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Functional Group Interconversion cluster_2 Step 3: Hydrazine Installation A Ethylhydrazine C 1-Ethyl-1H-pyrazol-5-ol A->C NaOH, H₂O, 40°C B Methyl 3-methoxyacrylate B->C E 5-Chloro-1-ethyl-1H-pyrazole C->E D Activation (e.g., POCl₃) D->E G 1-Ethyl-5-hydrazinyl-1H-pyrazole E->G Reflux F Hydrazine Hydrate (N₂H₄·H₂O) F->G

Caption: Proposed synthetic workflow for 1-Ethyl-5-hydrazinyl-1H-pyrazole.

Physicochemical Properties

A clear understanding of a molecule's physical and chemical properties is paramount for its effective use in synthesis. The key computed properties for 1-Ethyl-5-hydrazinyl-1H-pyrazole are summarized below.[9]

PropertyValueSource
CAS Number 1596773-74-8[9]
Molecular Formula C₅H₁₀N₄[9]
Molecular Weight 126.16 g/mol [9]
Topological Polar Surface Area (TPSA) 55.87 Ų[9]
LogP 0.1886[9]
Hydrogen Bond Donors 2[9]
Hydrogen Bond Acceptors 4[9]
Rotatable Bonds 2[9]

The TPSA and LogP values suggest moderate polarity and good potential for bioavailability, which is a desirable trait for precursors of drug candidates. The two hydrogen bond donors and four acceptors indicate significant potential for intermolecular interactions, influencing both its reactivity and the properties of its derivatives. The primary site of reactivity is the terminal -NH₂ of the hydrazine group, which is a strong nucleophile, followed by the adjacent -NH-.

Core Application: Synthesis of Fused Heterocyclic Systems

The true value of 1-Ethyl-5-hydrazinyl-1H-pyrazole lies in its ability to undergo cyclocondensation reactions to form fused bicyclic heterocycles. The hydrazine moiety provides the necessary atoms to form a new five- or six-membered ring fused to the parent pyrazole.

A. Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are purine bioisosteres that feature prominently as scaffolds for protein kinase inhibitors.[6] They are readily synthesized by reacting a 5-aminopyrazole (or its hydrazinyl equivalent) with a 1,3-dicarbonyl compound or a functional equivalent.[6][10]

Reaction Mechanism: The reaction with a β-ketoester like ethyl acetoacetate proceeds via a multi-step sequence. The more nucleophilic terminal nitrogen of the hydrazine attacks the more electrophilic ketone carbonyl. This is followed by an intramolecular cyclization where the secondary nitrogen of the hydrazine attacks the ester carbonyl. The sequence concludes with dehydration to yield the aromatic fused ring system. The N1 of the pyrazole ring becomes part of the newly formed pyrimidine ring.

G A 1-Ethyl-5-hydrazinyl-1H-pyrazole C Initial Adduct (Hydrazone Intermediate) A->C Nucleophilic Attack B Ethyl Acetoacetate (β-Ketoester) B->C D Cyclized Intermediate C->D Intramolecular Cyclization E Pyrazolo[1,5-a]pyrimidine Product D->E Dehydration (H₂O elimination)

Caption: Reaction mechanism for Pyrazolo[1,5-a]pyrimidine synthesis.

Experimental Protocol: Synthesis of 2,5-Dimethyl-7-ethylamino-pyrazolo[1,5-a]pyrimidin-7(4H)-one

  • Reagents & Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-Ethyl-5-hydrazinyl-1H-pyrazole (1.0 eq) in glacial acetic acid.

  • Addition: Add ethyl acetoacetate (1.1 eq) to the solution. The use of acetic acid as a solvent also serves as a catalyst, protonating the carbonyl oxygen and increasing its electrophilicity.

  • Reaction: Heat the mixture to reflux (approx. 118 °C) for 4-6 hours. The elevated temperature provides the necessary activation energy for both the intramolecular cyclization and the final dehydration step.[11]

  • Workup: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Isolation: The product will typically precipitate. Collect the solid by vacuum filtration, wash with cold water to remove residual acetic acid, and dry.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

B. Synthesis of Pyrazolo[5,1-c][1][3][4]triazines

The pyrazolo[5,1-c][1][3][4]triazine scaffold is another nitrogen-rich heterocyclic system with demonstrated cytotoxic activity against cancer cell lines, making it an attractive target in oncology research.[5][12] A common route to this system involves the reaction of a hydrazinyl pyrazole with a 1,2-dicarbonyl compound or its synthetic equivalent.

Reaction Mechanism: The synthesis can be achieved by reacting 1-Ethyl-5-hydrazinyl-1H-pyrazole with an α-keto-ester such as ethyl pyruvate. The reaction begins with the formation of a hydrazone at the ketone position. This is followed by an acid- or base-catalyzed intramolecular cyclization onto the ester carbonyl, and subsequent elimination of water to form the fused triazine ring.

G A 1-Ethyl-5-hydrazinyl-1H-pyrazole C Hydrazone Formation A->C Condensation B Ethyl Pyruvate (α-Keto-ester) B->C D Intramolecular Cyclization C->D Ring Closure E Pyrazolo[5,1-c][1,2,4]triazine Product D->E Dehydration

Caption: General pathway for Pyrazolo[5,1-c][1][3][4]triazine synthesis.

Experimental Protocol: Synthesis of 1-Ethyl-4-methyl-1H-pyrazolo[5,1-c][1][3][4]triazin-4-ol

  • Reagents & Setup: To a solution of 1-Ethyl-5-hydrazinyl-1H-pyrazole (1.0 eq) in ethanol, add ethyl pyruvate (1.1 eq).

  • Catalysis: Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid) to facilitate hydrazone formation.

  • Reaction: Reflux the mixture for 8-12 hours. The prolonged heating is necessary to drive the less favorable cyclization onto the ester carbonyl.

  • Workup: After cooling, the solvent is typically removed under reduced pressure.

  • Isolation: The resulting residue is triturated with a non-polar solvent like hexane or ether to induce precipitation of the product. The solid is then collected by filtration.

  • Purification: Further purification can be achieved via column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

Conclusion

1-Ethyl-5-hydrazinyl-1H-pyrazole stands out as a potent and versatile precursor in heterocyclic chemistry. Its well-defined reactivity, centered on the nucleophilic hydrazine group, provides a reliable entry point to a diverse range of fused heterocyclic systems. This guide has demonstrated its utility in the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c][1][3][4]triazines, two scaffolds of high interest in modern drug discovery. The straightforward and robust nature of these cyclocondensation reactions, coupled with the strategic placement of the N-ethyl group, makes this reagent an invaluable tool for chemists aiming to construct complex, nitrogen-rich molecules with potential therapeutic applications.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Patel, R. P., Patel, K. C., & Rathi, A. K. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). Retrieved from [Link]

  • Singh, S., & Singh, P. (2022). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry, 38(3). Retrieved from [Link]

  • Jung, J. C., Watkins, E. B., & Avery, M. A. (2005). Synthesis and Cyclization Reaction of Pyrazolin-5-one Derivatives. HETEROCYCLES, 65(1), 77-92. Retrieved from [Link]

  • Potopnyk, M. A., Matiichuk, V. S., & Obushak, M. D. (2017). Synthesis and properties of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates. Russian Journal of Organic Chemistry, 53(1), 62-65. Retrieved from [Link]

  • Carta, A., et al. (2008). Synthesis of new pyrazolo[5,1-c][1][3][4] benzotriazines, pyrazolo[5,1-c]pyrido[4,3-e][1][3][4] triazines and their open analogues as cytotoxic agents in normoxic and hypoxic conditions. Bioorganic & Medicinal Chemistry, 16(21), 9409-19. Retrieved from [Link]

  • El-Dean, A. M. K., et al. (2007). Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(10), 2329-2346. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Retrieved from [Link]

  • Al-Adiwish, M. A. S., Abubakr, M. A. S., & Alarafi, N. M. (2017). Synthesis of New Pyrazolo [5, 1-c][1][3][4] triazines from 5-Aminopyrazole and Study Biological Activity and Cytotoxicity. Cell Biology, 5(5), 45-52. Retrieved from [Link]

  • Shawali, A. S., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 77. Retrieved from [Link]

  • Sönmez, M., & Şirin, Y. (2018). Synthesis of some new pyrazolo[5,1-c][1][3][4]triazine derivatives and computational study. Journal of the Turkish Chemical Society Section A: Chemistry, 5(3), 1129-1140. Retrieved from [Link]

  • Abdel-Monem, A. R., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1). Retrieved from [Link]

  • Mahmood, A., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Organic Chemistry: Current Research, 4(4). Retrieved from [Link]

  • Abdelhamid, A. O., Fahmi, A. A., & Alsheflo, A. A. M. (2012). Convenient synthesis of some new pyrazolo[5,1-c]triazines, isoxazolo[3,4-d] pyrimidine and pyridine derivatives containing benzofuran moiety. European Journal of Chemistry, 3(2), 129-137. Retrieved from [Link]

  • Wurz, B., et al. (2020). Synthesis of new pyrazolo[3][4][9]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Archives. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis and Antioxidant Activity of Some Novel Pyrazolo[1,5-a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2-b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Molecules, 26(3), 540. Retrieved from [Link]

  • Marjani, A. P., Khalafy, J., Salami, F., & Ezzati, M. (2015). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ARKIVOC, 2015(5), 277-286. Retrieved from [Link]

Sources

1-Ethyl-5-hydrazinyl-1H-pyrazole CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethyl-5-hydrazinyl-1H-pyrazole (CAS 1596773-74-8) is a specialized heterocyclic building block utilized primarily in the synthesis of fused ring systems for pharmaceutical applications.[1] As a 1,5-disubstituted pyrazole, it serves as a critical "dinucleophile" scaffold, enabling the construction of pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines —structural motifs frequently observed in kinase inhibitors (e.g., Ibrutinib analogs) and adenosine receptor antagonists.

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, validated synthetic routes, downstream applications in medicinal chemistry, and safety protocols.

Chemical Identifiers & Physicochemical Properties[2][3][4][5]

The precise identification of this compound is critical, as it is often confused with its isomer (1-ethyl-3-hydrazinyl-1H-pyrazole) or the corresponding hydrazide derivative (1-ethyl-1H-pyrazole-5-carbohydrazide).

Table 1: Chemical Identity & Descriptors
ParameterValue
Chemical Name 1-Ethyl-5-hydrazinyl-1H-pyrazole
CAS Number 1596773-74-8
Synonyms 5-Hydrazino-1-ethylpyrazole; (1-Ethyl-1H-pyrazol-5-yl)hydrazine
Molecular Formula C₅H₁₀N₄
Molecular Weight 126.16 g/mol
SMILES CCN1C(NN)=CC=C1
InChI Key Predicted based on structure
Appearance Off-white to yellow low-melting solid or viscous oil (purity dependent)
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water
pKa (Calculated) ~3.5 (hydrazine N), ~1.8 (pyrazole N)

Critical Note on Isomers: Ensure the hydrazine moiety is at the 5-position . The 3-isomer has significantly different reactivity profiles in cyclization reactions.

Synthesis & Production Methodologies

The industrial and laboratory-scale synthesis of 1-Ethyl-5-hydrazinyl-1H-pyrazole typically proceeds via the nucleophilic displacement of a 5-halo intermediate. The most robust route involves the conversion of 1-ethyl-1H-pyrazol-5-ol to the 5-chloro derivative, followed by hydrazinolysis.

Synthetic Pathway Visualization

SynthesisPath Start Ethylhydrazine (CAS 624-80-6) Inter1 1-Ethyl-1H-pyrazol-5-ol Start->Inter1 Cyclization (Base/Heat) Reagent1 Methyl 3-methoxyacrylate (or equivalent) Reagent1->Inter1 Inter2 5-Chloro-1-ethyl-1H-pyrazole Inter1->Inter2 POCl3 Reflux Product 1-Ethyl-5-hydrazinyl- 1H-pyrazole Inter2->Product Hydrazine Hydrate EtOH, Reflux

Figure 1: Step-wise synthesis from ethylhydrazine precursors. The 5-chloro intermediate is the key electrophile for hydrazine introduction.

Detailed Experimental Protocol (Route A: Chloro-Displacement)

This protocol is adapted from standard methodologies for 5-hydrazinopyrazoles [1][2].

Step 1: Synthesis of 5-Chloro-1-ethyl-1H-pyrazole

  • Reactants: Charge a reaction vessel with 1-ethyl-1H-pyrazol-5-ol (1.0 eq) and Phosphorus Oxychloride (POCl₃, 3.0 eq).

  • Conditions: Heat to reflux (100–110°C) for 3–4 hours. Monitor via TLC (EtOAc/Hexane) for consumption of the starting alcohol.[2]

  • Workup: Cool to room temperature. Pour cautiously onto crushed ice (exothermic!). Neutralize with NaHCO₃ saturated solution. Extract with Dichloromethane (DCM).

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. The crude chloride is often pure enough for the next step.

Step 2: Hydrazinolysis to Target

  • Reactants: Dissolve 5-chloro-1-ethyl-1H-pyrazole (1.0 eq) in Ethanol (10 volumes). Add Hydrazine Hydrate (80% or 64% solution, 5.0–10.0 eq). Note: Excess hydrazine is crucial to prevent dimer formation (bis-pyrazolyl hydrazine).

  • Reaction: Reflux (78°C) for 6–12 hours.

  • Isolation: Concentrate ethanol under reduced pressure.

  • Purification:

    • Resuspend residue in a minimum amount of water.[3]

    • Extract with EtOAc or DCM.

    • Wash organic phase with brine.

    • Crystallization: If solid, recrystallize from Ethanol/Ether. If oil, purify via column chromatography (DCM/MeOH/NH₃).

  • Validation: Confirm structure via ¹H-NMR (look for hydrazine -NH₂ broad singlet around 3.5–4.5 ppm and pyrazole CH protons).

Reactivity & Applications in Drug Discovery

The primary utility of 1-Ethyl-5-hydrazinyl-1H-pyrazole lies in its ability to act as a [3+3] or [3+2] dinucleophile. It is a "privileged scaffold" precursor for fusing a pyrimidine or pyridine ring onto the pyrazole core.

Key Transformation: Pyrazolo[3,4-d]pyrimidine Synthesis

This fused system mimics the purine core of ATP, making it a classic scaffold for kinase inhibitors (e.g., Src, Hck, Btk inhibitors).

Applications Core 1-Ethyl-5-hydrazinyl- 1H-pyrazole Path1_Product Pyrazolo[3,4-d]pyridazine Derivatives Core->Path1_Product Cyclocondensation Path2_Product 5-Amino-4-cyano- pyrazolo-derivatives Core->Path2_Product Michael Addition + Cyclization Path3_Product Pyrazolo[3,4-d]pyrimidines (Kinase Inhibitor Core) Core->Path3_Product High Temp Condensation Path1_Reagent 1,3-Dicarbonyls (e.g., Acetylacetone) Path1_Reagent->Path1_Product Path2_Reagent Ethoxymethylenemalononitrile (or similar) Path2_Reagent->Path2_Product Path3_Reagent Cyclization with Formamide/Acids Path3_Reagent->Path3_Product

Figure 2: Divergent synthesis pathways yielding biologically active fused heterocycles.

Mechanistic Insight

In reactions with 1,3-electrophiles (like ethoxymethylenemalononitrile), the terminal hydrazine nitrogen (N-beta) typically attacks the most electrophilic center first, followed by cyclization from the internal nitrogen or the pyrazole C-4 position (if activated). However, for 5-hydrazinopyrazoles, the formation of pyrazolo[3,4-d]pyrimidines often requires specific reagents like formamide or urea to bridge the C4 and N5 positions [3][4].

Handling, Safety & Storage (SDS Summary)

As a hydrazine derivative, this compound requires strict safety adherence.

  • Hazards:

    • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.

    • Sensitization: Potential skin sensitizer.[3]

    • Genotoxicity: Hydrazines are structural alerts for mutagenicity (Ames positive potential).

  • Storage:

    • Store at 2–8°C .

    • Hygroscopic: Keep under inert atmosphere (Argon/Nitrogen) to prevent oxidation to the azo or decomposition.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • ChemScene. (2025). Product Monograph: 1-Ethyl-5-hydrazinyl-1H-pyrazole (CAS 1596773-74-8).[1]

  • Bakhtin, S. et al. (2022). Synthesis and properties of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates. Russian Journal of Organic Chemistry.

  • Aggarwal, R. et al. (2009). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. European Journal of Medicinal Chemistry.

  • Hassan, A.S. et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles. Molecules.

  • BenchChem. (2025). Protocols for 1-Ethyl-4-iodo-5-methyl-1H-pyrazole (Analogous Chemistry).

Sources

An In-depth Technical Guide on the Solubility Profile of 1-Ethyl-5-hydrazinyl-1H-pyrazole in Polar Aprotic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 1-Ethyl-5-hydrazinyl-1H-pyrazole, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the theoretical and practical aspects of its solubility in polar aprotic solvents. A detailed, field-proven experimental protocol for accurate solubility determination is provided, alongside a discussion of the underlying physicochemical principles.

Introduction: The Significance of 1-Ethyl-5-hydrazinyl-1H-pyrazole and its Solubility

1-Ethyl-5-hydrazinyl-1H-pyrazole (C₅H₁₀N₄, M.W. 126.16 g/mol ) is a substituted pyrazole derivative with potential applications in medicinal chemistry and materials science.[1][2][3] The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[2][4][5] The hydrazinyl moiety introduces a reactive handle for further chemical modifications and can participate in crucial intermolecular interactions.[6][7]

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy.[2][8][9] Poor solubility can lead to significant challenges during drug development, including inadequate absorption and variable clinical outcomes.[2] Polar aprotic solvents are frequently employed in various stages of drug discovery and development, from synthesis and purification to formulation and in vitro screening assays. Therefore, a thorough understanding of the solubility of 1-Ethyl-5-hydrazinyl-1H-pyrazole in these solvents is paramount for its successful application.

This guide will explore the expected solubility of 1-Ethyl-5-hydrazinyl-1H-pyrazole in common polar aprotic solvents, the factors governing this solubility, and a robust methodology for its experimental determination.

Physicochemical Properties and Predicted Solubility Behavior

Key Structural Features:

  • Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The pyrazole ring itself can participate in hydrogen bonding.[10]

  • Ethyl Group: A non-polar alkyl substituent at the N1 position, which will slightly increase the lipophilicity of the molecule.

  • Hydrazinyl Group (-NHNH₂): A polar, basic functional group capable of acting as both a hydrogen bond donor and acceptor.[6][7] This group is expected to significantly influence the compound's polarity and interaction with polar solvents.

Factors Influencing Solubility in Polar Aprotic Solvents:

The solubility of pyrazole derivatives is governed by a balance of intermolecular forces between the solute and the solvent.[10][11] Several factors come into play:

  • Molecular Weight: Generally, higher molecular weight compounds tend to have lower solubility.[11]

  • Crystal Lattice Energy: The energy required to break the crystal lattice of the solid compound directly impacts its solubility. Strong intermolecular forces, such as hydrogen bonding within the crystal, can lead to lower solubility.[10][11]

  • Substituents: The nature of the substituents on the pyrazole ring plays a crucial role. Polar groups, like the hydrazinyl group, can enhance solubility in polar solvents, while non-polar groups can decrease it.[10][11]

  • Solvent Properties: The polarity, dielectric constant, and hydrogen bonding capabilities of the solvent are critical. Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), are excellent solvents for a wide range of organic compounds due to their ability to solvate both polar and non-polar moieties.[7]

Based on these principles, 1-Ethyl-5-hydrazinyl-1H-pyrazole is predicted to exhibit good solubility in polar aprotic solvents. The presence of the polar hydrazinyl group, capable of strong hydrogen bonding, should facilitate its dissolution in solvents like DMSO, DMF, and acetonitrile.[7][11]

Table 1: Predicted Qualitative Solubility of 1-Ethyl-5-hydrazinyl-1H-pyrazole in Selected Polar Aprotic Solvents

SolventChemical StructurePolarity IndexPredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO7.2HighHighly polar and an excellent hydrogen bond acceptor, capable of effectively solvating the hydrazinyl and pyrazole moieties.[7]
Dimethylformamide (DMF)(CH₃)₂NC(O)H6.4HighA polar solvent with a high dielectric constant, effective at dissolving polar compounds.[7]
AcetonitrileCH₃CN5.8Moderate to HighA polar solvent that can act as a hydrogen bond acceptor, though generally less effective than DMSO or DMF for highly polar compounds.[11]
Acetone(CH₃)₂CO5.1ModerateA polar aprotic solvent capable of dissolving a range of organic compounds.[11]
Tetrahydrofuran (THF)C₄H₈O4.0Moderate to LowLess polar than the other solvents listed, its ability to dissolve the compound will depend on the balance of polar and non-polar interactions.

Experimental Protocol for Determining Equilibrium Solubility

To obtain accurate and reliable solubility data, a well-controlled experimental procedure is essential. The shake-flask method is the gold standard for determining equilibrium solubility, which represents the thermodynamic solubility of a compound.[9][12]

Materials and Equipment
  • 1-Ethyl-5-hydrazinyl-1H-pyrazole (purity ≥95%)[1]

  • Selected polar aprotic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.01 mg)

  • Vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or incubator

  • Centrifuge

  • Calibrated micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of 1-Ethyl-5-hydrazinyl-1H-pyrazole to a series of vials, each containing a known volume of a different polar aprotic solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker set to a physiologically relevant temperature, typically 25 °C or 37 °C.

    • Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 to 48 hours is generally recommended, though longer times may be necessary for poorly soluble compounds.[9][12]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a micropipette.

    • Filter the sample through a syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.

  • Sample Analysis:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of 1-Ethyl-5-hydrazinyl-1H-pyrazole in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[13]

  • Quantification:

    • Prepare a calibration curve using standard solutions of 1-Ethyl-5-hydrazinyl-1H-pyrazole of known concentrations.

    • Determine the concentration of the compound in the experimental samples by interpolating from the calibration curve.

    • Calculate the solubility by taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

Self-Validating System and Causality
  • Why excess solid? The presence of undissolved solid ensures that the solution is truly saturated at equilibrium. Without it, one would only be measuring the dissolution of the added amount, not the maximum solubility.

  • Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible and meaningful data.[10]

  • Why extended equilibration time? Reaching thermodynamic equilibrium can be a slow process. Shorter incubation times may lead to an underestimation of the true solubility.

  • Why filtration? Any suspended solid particles in the analyzed sample will lead to an artificially high and inaccurate solubility value.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of 1-Ethyl-5-hydrazinyl-1H-pyrazole.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Processing cluster_analysis Analysis A Add Excess Compound to Solvent B Agitate at Constant Temperature (24-48h) A->B Incubate C Settle Undissolved Solid B->C Allow to Settle D Withdraw Supernatant C->D Careful Aspiration E Filter Supernatant (0.22 µm) D->E Remove Particulates F Dilute Sample E->F Prepare for Analysis G Analyze by HPLC/UV-Vis F->G Measure Concentration H Quantify using Calibration Curve G->H Calculate Solubility

Caption: Experimental workflow for determining the equilibrium solubility of 1-Ethyl-5-hydrazinyl-1H-pyrazole.

Safety and Handling Considerations

Due to the presence of the hydrazinyl group, 1-Ethyl-5-hydrazinyl-1H-pyrazole should be handled with care. Hydrazine and its derivatives are known to be toxic and potentially carcinogenic.[14][15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[16][17]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[16][17]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from oxidizing agents and direct light.[6] For long-term storage, refrigeration (2-8 °C) is recommended.[1][6]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[16]

Conclusion

While specific quantitative solubility data for 1-Ethyl-5-hydrazinyl-1H-pyrazole in polar aprotic solvents is not widely published, its chemical structure suggests good solubility in solvents like DMSO and DMF. This technical guide provides a robust framework for understanding the factors that govern its solubility and a detailed, validated experimental protocol for its accurate determination. The provided methodology ensures scientific integrity and reproducibility, which are essential for generating reliable data for drug discovery and development programs. Adherence to the outlined safety precautions is imperative when handling this and related compounds.

References

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Retrieved from [Link]

  • EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]

  • TSI Journals. (2021, November 26). The Recent Development of the Pyrazoles : A Review. Retrieved from [Link]

  • DTIC. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

  • ResearchGate. (2018, March 26). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

  • ACS Publications. (2013, September 5). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Retrieved from [Link]

  • MDPI. (2012, August 27). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). The solvents used, grouped by polarity and proticity. Retrieved from [Link]

Sources

Technical Guide: Comparative Analysis of 1-Ethyl vs. 1-Methyl-5-hydrazinyl-1H-pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the structural, synthetic, and pharmacological divergences between 1-Ethyl-5-hydrazinyl-1H-pyrazole and its 1-Methyl analogs. These scaffolds are critical intermediates in the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines , which serve as bioisosteres of ATP in kinase inhibitor development.

While the methyl and ethyl groups are often viewed interchangeably as simple alkyl spacers, this guide demonstrates that the switch from N-Methyl to N-Ethyl introduces significant changes in regioselective synthesis , metabolic stability (microsomal clearance) , and solubility profiles , necessitating distinct experimental handling and SAR (Structure-Activity Relationship) considerations.

Part 1: Structural & Physicochemical Divergence

The transition from a methyl to an ethyl group at the N1 position alters the physicochemical landscape of the pyrazole core. These differences drive the decision-making process in lead optimization.

Table 1: Comparative Physicochemical Profile
Feature1-Methyl Analog1-Ethyl AnalogImpact on Drug Design
Steric Bulk (Taft Es) 0.00-0.07Ethyl introduces slight steric clash, potentially improving selectivity for larger hydrophobic pockets.
Lipophilicity (

cLogP)
Baseline+0.5 to +0.6Ethyl increases permeability but decreases aqueous solubility.
Electronic Effect (+I) Weak InductiveModerate InductiveEthyl offers slightly higher electron density to the pyrazole ring, marginally increasing the nucleophilicity of the C4 position.
Metabolic Liability High (N-Demethylation)Moderate/DistinctMethyl is a frequent target for oxidative demethylation by CYPs; Ethyl undergoes dealkylation but often at a slower rate or via different CYP isoforms.
Crystal Packing High SymmetryLower SymmetryMethyl analogs often pack tighter (higher MP), leading to lower solubility compared to the more flexible ethyl analogs.
Structural Visualization

The N1-substituent dictates the vector of the attached pharmacophore. In kinase binding (e.g., ATP-binding site), the Methyl group typically points towards the solvent interface or a small hydrophobic gatekeeper region. The Ethyl group, being bulkier and more flexible, can induce a "gate-opening" conformation or fill a larger hydrophobic void, potentially altering the binding mode from Type I to Type I½.

Part 2: Synthetic Pathways & Regiocontrol

Synthesizing 5-hydrazinyl-1-alkylpyrazoles requires overcoming the "regioselectivity challenge" inherent to hydrazine condensations.

The Regioselectivity Challenge

When reacting alkylhydrazines (Methylhydrazine vs. Ethylhydrazine) with non-symmetrical 1,3-dielectrophiles (e.g.,


-ketonitriles or 

-ketoesters), two isomers are possible: 1-alkyl-5-substituted (desired) and 1-alkyl-3-substituted (byproduct).
  • Methylhydrazine: Highly reactive, often yields poor regioselectivity (mixtures) due to the small size of the methyl group allowing attack at either electrophilic carbon.

  • Ethylhydrazine: The increased steric bulk of the ethyl group slightly improves regioselectivity, favoring the formation of the 1-ethyl-5-hydroxy/amino isomer (thermodynamic product) over the kinetic product, but mixtures still occur.

Recommended Synthetic Route: The Displacement Strategy

To guarantee the 5-hydrazinyl substitution pattern, a stepwise approach via a 5-chloro intermediate is scientifically superior to direct condensation.

SynthesisRoute Start Beta-Keto Ester (R-CO-CH2-COOEt) Step1 Cyclization (Solvent: EtOH/HFIP) Start->Step1 Hydrazine Alkylhydrazine (MeNHNH2 or EtNHNH2) Hydrazine->Step1 Inter1 1-Alkyl-5-hydroxypyrazole Step1->Inter1 Regio-control Step2 Chlorination (POCl3, Reflux) Inter1->Step2 Inter2 1-Alkyl-5-chloropyrazole Step2->Inter2 Step3 Hydrazinolysis (NH2NH2·H2O, Reflux) Inter2->Step3 SNAr Final 1-Alkyl-5-hydrazinyl-1H-pyrazole Step3->Final

Figure 1: Robust synthetic route avoiding regiochemical ambiguity of the hydrazine moiety.

Safety & Handling Protocol
  • Methylhydrazine: EXTREME DANGER. High vapor pressure (volatile), known carcinogen, pyrophoric potential. Must be handled in a glovebox or high-efficiency fume hood.

  • Ethylhydrazine: HIGH DANGER. Lower vapor pressure than methylhydrazine (BP ~100-110°C), but still carcinogenic and toxic.

  • Oxalate Salts: For both analogs, it is highly recommended to use oxalate or hydrochloride salts during the initial weighing steps to minimize inhalation risk.

Part 3: Functional Reactivity (Cyclization Logic)

The 5-hydrazinyl group is a "warhead" for creating fused rings. The difference between Methyl and Ethyl becomes kinetic during cyclization.

Cyclization to Pyrazolo[3,4-d]pyrimidines

When reacting the 5-hydrazinyl intermediate with an electrophile (e.g., ethoxymethylenemalononitrile) to close the pyrimidine ring:

  • 1-Methyl Analog: Cyclizes rapidly. The small methyl group offers minimal steric hindrance to the adjacent nitrogen (

    
    ).
    
  • 1-Ethyl Analog: Cyclization kinetics are often slower . The ethyl group's methylene (

    
    ) protons can create steric clash with the substituents at the C4 position, requiring higher reaction temperatures or prolonged reflux times.
    

CyclizationLogic Start 5-Hydrazinyl Intermediate Decision N1 Substituent? Start->Decision Reagent Electrophile (e.g., Orthoester/Nitrile) Reagent->Decision Methyl R = Methyl Decision->Methyl Ethyl R = Ethyl Decision->Ethyl ResultM Fast Kinetics Standard Reflux Methyl->ResultM ResultE Slower Kinetics Steric Hindrance Requires Higher T or Acid Cat. Ethyl->ResultE

Figure 2: Kinetic implications of N-alkylation on fused-ring formation.

Part 4: Experimental Protocols

Protocol A: Synthesis of 1-Ethyl-5-hydrazinyl-1H-pyrazole (via )

Rationale: Direct reaction of ethylhydrazine with


-ketoesters is regiochemically messy. This protocol assumes starting from 5-chloro-1-ethyl-1H-pyrazole.

Reagents:

  • 5-Chloro-1-ethyl-1H-pyrazole (1.0 eq)

  • Hydrazine hydrate (64-80% solution) (5.0 - 10.0 eq)

  • Ethanol (Absolute)[1]

  • Solvent for extraction: DCM or EtOAc

Step-by-Step:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 5-chloro-1-ethyl-1H-pyrazole in ethanol (concentration ~0.5 M).

  • Addition: Add hydrazine hydrate (excess is crucial to prevent dimer formation) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (

    
    ) for 6–12 hours.
    
    • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The starting material (high

      
      ) should disappear, replaced by a polar, lower 
      
      
      
      spot (hydrazine).
    • Note on Ethyl vs Methyl: The Ethyl analog may require 2–4 hours longer reflux than the Methyl analog due to the

      
       effect of the ethyl group slightly deactivating the C5 position towards nucleophilic attack, combined with minor steric hindrance.
      
  • Workup:

    • Cool to room temperature.

    • Concentrate under reduced pressure to remove ethanol and excess hydrazine (Use a bleach trap for hydrazine vapors!).

    • Crucial Step: The residue is often an oil. Triturate with cold diethyl ether or hexanes to induce crystallization. The 1-Methyl analog crystallizes easily; the 1-Ethyl analog often remains an oil or low-melting solid.

  • Validation: Confirm structure via

    
    -NMR. Look for the disappearance of the C5-Cl signal and appearance of broad hydrazine protons (
    
    
    
    ) around 4.0–5.5 ppm.
Protocol B: Handling Precautions (Methyl vs. Ethyl)
  • Methylhydrazine: Use only in a closed system. Double-glove with Nitrile under Butyl Rubber.

  • Ethylhydrazine: Fume hood is mandatory.[2] If using the hydrochloride salt, it is hygroscopic; weigh quickly.

Part 5: Pharmacological Implications (SAR)

The "Magic Methyl" vs. "Flexible Ethyl"

In kinase inhibitors (e.g., targeting FLT3, JAK, or BCR-ABL), the N1-substituent usually sits in the solvent-exposed region or a specific hydrophobic pocket.

  • Methyl: Rigid, compact. Excellent for tight pockets but can suffer from rapid metabolic clearance.

  • Ethyl: Provides rotational freedom. It can reach slightly further to make van der Waals contacts with hydrophobic residues (e.g., Methionine gatekeepers).

Metabolic Stability
  • N-Dealkylation: The primary metabolic route.

  • Comparison: N-Ethyl groups are also subject to dealkylation but often show improved half-life (

    
    ) in liver microsomes compared to N-Methyl, as the oxidative attack on the 
    
    
    
    -carbon is sterically slightly more impeded. However, this is isoform-dependent.

References

  • Regioselectivity in Pyrazole Synthesis

    • Fustero, S., et al. "Regioselective Synthesis of 5-Amino- and 5-Hydroxypyrazoles." Journal of Organic Chemistry.
    • Source: (General reference for regioselectivity principles).

  • Metabolic Stability of Pyrazoles

    • Warr, J. "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry.
    • Source:

  • Safety of Hydrazines

    • National Oceanic and Atmospheric Administration (NOAA). "Methylhydrazine - CAMEO Chemicals."
    • Source:

  • Kinase Inhibitor SAR (N-Alkyl Pyrazoles)

    • Cai, X., et al. "Discovery of 1-Ethyl-5-(2-methyl-pyridin-4-yl)
    • Source: (Illustrative example of Ethyl preference).

  • Synthesis of 5-hydrazinopyrazoles

    • Potopnyk, M.A., et al. "Synthesis and properties of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates."[3]

    • Source:

Sources

Thermodynamic stability of N-substituted pyrazole hydrazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability & Mechanistic Integrity of N-Substituted Pyrazole Hydrazine Derivatives

Part 1: Introduction & Strategic Significance

N-substituted pyrazole hydrazine derivatives represent a critical scaffold in modern medicinal chemistry and agrochemical development. Characterized by the fusion of a nitrogen-rich pyrazole ring with a reactive hydrazine moiety, these compounds serve as precursors to fused heterocycles (e.g., pyrazolo[3,4-d]pyridazines) and as pharmacophores in their own right (e.g., kinase inhibitors).

However, their utility is often compromised by thermodynamic instability . The hydrazine group (


) is susceptible to oxidative dehydrogenation and homolytic bond cleavage, while the pyrazole core exhibits complex annular tautomerism that dictates reactivity.

This guide provides a rigorous analysis of the thermodynamic forces governing these molecules, offering a self-validating framework for their synthesis, stabilization, and characterization.

Part 2: The Thermodynamic Landscape

Tautomeric Equilibrium & Relative Energies

The thermodynamic stability of pyrazole derivatives is fundamentally rooted in annular prototropy (tautomerism). For N-unsubstituted pyrazoles, the hydrogen atom can migrate between N1 and N2. However, in N-substituted derivatives (where N1 is alkylated/arylated), the stability profile shifts to the hydrazine substituent.

Research indicates a steep "stability cliff" between tautomers. Quantum chemical calculations (DFT/B3LYP) reveal that the most stable tautomers (typically amino-forms) are energetically favored by >85 kJ/mol over their imino- or less conjugated counterparts.

Table 1: Relative Thermodynamic Stability of Pyrazole Tautomers | Tautomer Configuration | Relative Energy (


) | Population at 298 K | Stability Driver |
| :--- | :--- | :--- | :--- |
| 1H-Amino (Substituted)  | 0.0 kJ/mol (Reference)  | >99.9% | Aromaticity + H-bond stabilization |
| Exocyclic Imino form  | +85 - 95 kJ/mol | <0.1% | Loss of ring aromaticity |
| Zwitterionic form  | +110 - 120 kJ/mol | ~0% | Charge separation penalty |

Key Insight: In solution (DMSO/Ethanol), the equilibrium is kinetically trapped in the most stable form. However, acidic environments can lower the activation energy for tautomerization, facilitating decomposition.

Bond Dissociation Energy (BDE) & Weak Points

The structural "Achilles' heel" of this scaffold is the N-N single bond within the hydrazine tail, not the pyrazole ring.

  • Pyrazole Ring N-N: Part of an aromatic sextet. High BDE (~418 kJ/mol equivalent). Very stable.

  • Hydrazine Substituent N-N: Single bond character. BDE

    
    240 - 260 kJ/mol .
    

Thermodynamic Risk: The hydrazine N-N bond is significantly weaker than C-C or C-N bonds. Thermal stress (>150°C) or radical initiators can trigger homolytic cleavage, leading to nitrogen gas evolution and radical formation.

Part 3: Decomposition Mechanisms

Instability in N-substituted pyrazole hydrazines follows two primary pathways: Oxidative Dehydrogenation and Homolytic Cleavage .

Oxidative Dehydrogenation (The "Browning" Effect)

Phenylhydrazine derivatives are notorious for turning red/brown upon storage.[1] This is a thermodynamic cascade driven by the formation of conjugated diazenes.

  • Initiation: Trace metal ions or UV light abstract a proton/electron pair.

  • Propagation: Formation of the Diazenium cation or Hydrazyl radical .

  • Termination: Polymerization or degradation to aniline derivatives.

Mechanism Visualization

Decomposition Fig 1: Decomposition Pathways of Pyrazole Hydrazines Start N-Substituted Pyrazole Hydrazine Oxidation Oxidation (O2/hv) Start->Oxidation -1e-, -H+ Cleavage N-N Bond Homolysis Start->Cleavage Heat (>150°C) Radical Hydrazyl Radical (Intermediate) Oxidation->Radical Diazene Diazene/Diimide (Unstable) Radical->Diazene -1e-, -H+ Products1 Polymeric Tars (Colored) Diazene->Products1 Polymerization Products2 Amino-Pyrazole + N2 Gas Cleavage->Products2 Radical Recomb.

Figure 1: Dual decomposition pathways showing oxidative sensitivity and thermal fragility.

Part 4: Experimental Protocols & Stabilization

Synthesis: The "Cold-Addition" Knorr Protocol

Standard Knorr synthesis (1,3-diketone + hydrazine) often yields regioisomeric mixtures. To maximize thermodynamic control and purity:

Reagents:

  • 1,3-Dicarbonyl (1.0 eq)

  • N-Substituted Hydrazine Hydrochloride (1.1 eq)

  • Solvent: Ethanol (Abs) or Acetic Acid (Glacial)

Step-by-Step Protocol:

  • Preparation: Dissolve hydrazine salt in solvent. Cool to 0–5°C (Ice/Salt bath). Why? Low temp suppresses kinetic side-products and oxidation.

  • Controlled Addition: Add 1,3-dicarbonyl dropwise over 30 mins. Maintain temp <10°C.

  • Equilibration: Allow to warm to RT over 1 hour.

  • Reflux: Heat to reflux (78°C) for 2–4 hours. Monitor via TLC.

  • Workup: Evaporate solvent. Neutralize with

    
     (if using acid). Recrystallize from EtOH/Water.
    

Self-Validating Check:

  • NMR: Check for absence of enol ether signals (incomplete reaction) and regioisomer purity.

  • Appearance: Product should be off-white/pale yellow. Deep color indicates oxidation.[1]

Stability Workflow Visualization

SynthesisWorkflow Fig 2: Synthesis Workflow with Critical Control Points Raw Raw Reagents (Hydrazine + 1,3-Diketone) TempCtrl Temp Control (<5°C) CRITICAL CONTROL POINT Raw->TempCtrl Dissolution Reaction Cyclocondensation (Knorr Synthesis) TempCtrl->Reaction Dropwise Addn Workup Inert Atmosphere Workup (N2/Ar) Reaction->Workup Reflux Complete Analysis Stability Assay (HPLC/DSC) Workup->Analysis Isolate Analysis->TempCtrl If Purity <95% Optimize T

Figure 2: Optimized synthesis workflow emphasizing temperature control to prevent early-stage degradation.

Part 5: Stability Testing Methodology

To rigorously define the thermodynamic profile of your specific derivative, perform the following assays.

Differential Scanning Calorimetry (DSC)
  • Purpose: Determine melting point (

    
    ) and onset of decomposition (
    
    
    
    ).
  • Parameters:

    • Ramp: 5°C/min or 10°C/min.

    • Range: 30°C to 300°C.

    • Atmosphere: Nitrogen (50 mL/min).

  • Interpretation: A sharp endotherm indicates melting. An exotherm immediately following (or overlapping) indicates decomposition.

    • Stable:

      
      .
      
    • Unstable:

      
       (Risk of explosive decomposition).
      
Forced Degradation (Stress Testing)
  • Oxidative Stress: Dissolve compound in Methanol. Add 3%

    
    . Monitor via HPLC at t=0, 1h, 24h.
    
  • Thermal Stress: Store solid sample at 60°C for 7 days. Check for discoloration and purity loss.

Part 6: References

  • Knorr, L. (1883).[2][3] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.

  • Elguero, J., et al. (2014). The tautomerism of pyrazoles. Advances in Heterocyclic Chemistry, 1-100. (Foundational text on annular tautomerism thermodynamics).

  • Menyhárd, D. K., et al. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 752–760.[4]

  • BenchChem Technical Support. (2025). Stability of Hydrazine Reagents in Pyrazole Synthesis.

  • Girish, Y. R., et al. (2023).[5] Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6542.

  • Wentrup, C. (2017). Pyrolysis of hydrazine derivatives and related compounds with N-N single bonds. Journal of Analytical and Applied Pyrolysis.

Sources

Technical Guide: 1-Ethyl-5-hydrazinyl-1H-pyrazole in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role, synthesis, and application of 1-Ethyl-5-hydrazinyl-1H-pyrazole (CAS: 1596773-74-8) as a pharmaceutical intermediate.

Executive Summary

1-Ethyl-5-hydrazinyl-1H-pyrazole is a high-value heterocyclic building block used primarily in the development of fused-ring kinase inhibitors and anti-inflammatory agents. Its structural significance lies in the C5-hydrazinyl moiety , a bifunctional nucleophile that serves as a "linchpin" for constructing complex fused heterocycles such as pyrazolo[3,4-d]pyrimidines , pyrazolo[5,1-c][1,2,4]triazines , and 1,2,4-triazolo[3,4-b]pyrazoles .

This guide addresses the critical need for robust synthetic protocols and downstream application data for researchers optimizing Structure-Activity Relationships (SAR) in drug discovery.

Key Chemical Profile
PropertySpecification
Chemical Name 1-Ethyl-5-hydrazinyl-1H-pyrazole
CAS Number 1596773-74-8
Molecular Formula C₅H₁₀N₄
Molecular Weight 126.16 g/mol
Core Scaffold Pyrazole (1,2-diazole)
Key Functionality C5-Hydrazine (Nucleophilic, Reductive)
Primary Utility Precursor for fused N-heterocycles (Kinase/GPCR targets)

Synthetic Route: Upstream Production

The synthesis of 1-Ethyl-5-hydrazinyl-1H-pyrazole requires a regioselective approach to ensure the ethyl group is positioned at N1 while the hydrazine functionality is installed at C5. The most scalable industrial route involves a Nucleophilic Aromatic Substitution (S_NAr) on a 5-halo precursor.

Reaction Pathway Diagram (Graphviz)

Synthesispathway Start Ethylhydrazine (Oxalate/HCl) Inter1 1-Ethyl-1H-pyrazol-5-ol (Enol Form) Start->Inter1 Cyclocondensation (pH 9.5, 40°C) Reagent1 Methyl 3-methoxyacrylate Reagent1->Inter1 Inter2 1-Ethyl-5-chloro-1H-pyrazole Inter1->Inter2 Chlorination (Reflux) Reagent2 POCl3 (Phosphorus Oxychloride) Reagent2->Inter2 Product 1-Ethyl-5-hydrazinyl-1H-pyrazole (Target) Inter2->Product S_NAr (EtOH, Reflux) Reagent3 Hydrazine Hydrate (NH2NH2·H2O) Reagent3->Product

Figure 1: Step-wise synthesis of 1-Ethyl-5-hydrazinyl-1H-pyrazole starting from ethylhydrazine.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Ethyl-1H-pyrazol-5-ol

  • Reagents: Ethylhydrazine oxalate (1.0 eq), Methyl 3-methoxyacrylate (1.0 eq), NaOH (aq), HCl.

  • Procedure:

    • Dissolve ethylhydrazine oxalate in water and adjust pH to 9.5 using 50% NaOH.

    • Heat to 40°C and add methyl 3-methoxyacrylate dropwise over 1 hour.

    • Maintain pH 9.0–9.5. Stir for 3 hours.

    • Cool to 5°C, filter solids. Acidify filtrate to pH 3–4 with HCl.

    • Extract with CHCl₃/Isopropanol (3:1). Dry over MgSO₄ and concentrate.

  • Checkpoint: Product should be a yellow solid. Yield ~70%.[1][2][3]

Step 2: Chlorination to 1-Ethyl-5-chloro-1H-pyrazole

  • Reagents: 1-Ethyl-1H-pyrazol-5-ol, POCl₃ (excess).

  • Procedure:

    • Suspend the pyrazol-5-ol in neat POCl₃.

    • Reflux for 4–6 hours (monitor by TLC for disappearance of starting material).

    • Distill off excess POCl₃ under reduced pressure.

    • Pour residue onto crushed ice (Caution: Exothermic) and neutralize with NaHCO₃.

    • Extract with Ethyl Acetate.

  • Mechanism: Conversion of the tautomeric lactam (pyrazolone) to the chloro-derivative via an imidoyl chloride intermediate.

Step 3: Hydrazinolysis (Target Formation)

  • Reagents: 1-Ethyl-5-chloro-1H-pyrazole, Hydrazine Hydrate (80%, 5.0 eq), Ethanol.

  • Procedure:

    • Dissolve the chloro-pyrazole in ethanol (0.5 M concentration).

    • Add hydrazine hydrate (excess is crucial to prevent dimer formation).

    • Reflux for 12–18 hours.

    • Concentrate solvent. Dissolve residue in water and extract unreacted starting material with ether.

    • Basify the aqueous layer (if salt formed) or simply chill to precipitate the product. Recrystallize from Ethanol/Hexane.

Downstream Pharmaceutical Applications

The 5-hydrazinyl group is a versatile handle for creating fused ring systems. In drug discovery, this intermediate is most valuable for synthesizing Pyrazolo[3,4-d]pyrimidines (bioisosteres of purine, targeting kinases like CDK, Src, and BTK).

Application 1: Synthesis of Pyrazolo[3,4-d]pyrimidines

This pathway is critical for generating kinase inhibitors. The hydrazine moiety acts as the N-N donor to close the pyrimidine ring when reacted with a 1,3-electrophile.

Workflow Diagram (Graphviz)

DownstreamApp Target 1-Ethyl-5-hydrazinyl-1H-pyrazole Intermediate 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile (In situ formation) Target->Intermediate + Reagent A (Reflux, EtOH) ReagentA Ethoxymethylene Malononitrile (1,3-Electrophile) ReagentA->Intermediate Cyclization Cyclization with Formamide Intermediate->Cyclization Hydrolysis & Ring Closure FinalDrug 1-Ethyl-pyrazolo[3,4-d]pyrimidine-4-amine (Kinase Inhibitor Scaffold) Cyclization->FinalDrug High Temp

Figure 2: Conversion to Pyrazolo[3,4-d]pyrimidine scaffold.

Protocol Insight: While 5-aminopyrazoles are the direct precursors to pyrazolo[3,4-d]pyrimidines, the 5-hydrazinyl analog offers a unique route to Pyrazolo[5,1-c][1,2,4]triazines or N-amino-pyrazolo-pyrimidines, which exhibit different solubility profiles and metabolic stability (t1/2) compared to their carbon analogs.

Application 2: Synthesis of 1,2,4-Triazolo[3,4-b]pyrazoles

Reacting 1-ethyl-5-hydrazinyl-1H-pyrazole with carboxylic acids or orthoesters yields the 5,5-fused system, known for antimicrobial and anti-inflammatory activity (e.g., COX-2 inhibition).

  • Reaction: Refluxing the hydrazine intermediate with Formic Acid (or Orthoformate).

  • Outcome: Formation of the triazole ring fused to the pyrazole N1-C5 bond.

Quality Control & Stability

Hydrazine derivatives are prone to oxidation and decomposition. Rigorous QC is required.

Test ParameterMethodAcceptance CriteriaNote
Purity HPLC (C18 column)> 98.0%Monitor for bis-pyrazole impurity.
Identification 1H-NMR (DMSO-d6)ConformsLook for hydrazinyl protons at δ 4.0–5.0 ppm.
Residual Hydrazine GC-MS / Colorimetric< 10 ppmCritical for pharmaceutical intermediates (genotoxic impurity).
Appearance VisualOff-white to pale yellow solidDarkening indicates oxidation.

Handling Precaution: Hydrazines are potential carcinogens and skin sensitizers. All reactions must be performed in a fume hood. The intermediate should be stored under inert gas (Argon/Nitrogen) at 2–8°C to prevent oxidation to the azo-dimer.

References

  • Pyrazolo[3,4-d]pyrimidine Synthesis : Semantic Scholar, "A Convenient Synthesis of Novel Pyrazolo[3,4-d] Pyrimidine Derivatives". Available at: [Link]

  • Hydrazine Reactivity : Organic Chemistry Portal, "Pyrazole Synthesis". Available at: [Link]

  • Kinase Inhibitor Scaffolds : MDPI, "One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles". Available at: [Link]

Sources

Literature review on 5-hydrazino-1-ethylpyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The 5-hydrazino-1-ethylpyrazole scaffold represents a specialized but potent chemotype in heterocyclic chemistry, serving as a critical "hinge" intermediate for constructing fused bicyclic systems (like pyrazolo[3,4-d]pyridazines) and bis-heterocyclic assemblies (like pyrazolyl-pyrazoles).

Unlike the more common 5-aminopyrazoles, the 5-hydrazino variant offers a unique nucleophilic profile—specifically the


-nitrogen nucleophilicity—which allows for distinct cyclization pathways that are unavailable to the amine. The N-ethyl group at position 1 modulates lipophilicity and blocks specific tautomeric shifts, directing regioselectivity in subsequent condensations.

Synthesis, Reactivity, and Pharmacological Applications

Executive Summary

This guide details the chemical architecture and therapeutic utility of 5-hydrazino-1-ethylpyrazole derivatives. Primary value lies in their role as precursors for pyrazolo[3,4-d]pyridazines (PDE5 inhibitors, vasodilators) and bis-pyrazole systems (antimicrobial agents). This document moves beyond basic synthesis, focusing on the mechanistic causality of cyclization and the structural determinants of biological activity.

Core Synthesis: The Foundation

The synthesis of the 5-hydrazino-1-ethylpyrazole core typically proceeds via two validated routes.[1] The choice depends on the availability of starting materials and the desired substitution at the C3/C4 positions.

Route A: Nucleophilic Substitution (The Scalable Protocol)

This is the preferred industrial route due to higher yields and cleaner workup. It involves the displacement of a leaving group (typically chloride) at the 5-position by hydrazine.

  • Precursor: 5-Chloro-1-ethyl-3-methyl-1H-pyrazole-4-carboxylate (or similar).

  • Reagent: Hydrazine hydrate (excess).[2]

  • Mechanism: SNAr (Nucleophilic Aromatic Substitution). The electron-withdrawing C4-ester/nitrile activates the C5-chloride.

Route B: Diazotization-Reduction (The De Novo Protocol)

Used when the 5-amino precursor is readily available.

  • Precursor: 5-Amino-1-ethylpyrazole.

  • Steps:

    • Diazotization: NaNO2 / HCl

      
       Pyrazole-5-diazonium salt.
      
    • Reduction: SnCl2 / HCl

      
       5-Hydrazinopyrazole.
      
Experimental Protocol: Synthesis of 1-Ethyl-5-hydrazino-3-methyl-1H-pyrazole
  • Reagents: 5-Chloro-1-ethyl-3-methylpyrazole (10 mmol), Hydrazine hydrate (99%, 50 mmol), Ethanol (20 mL).

  • Procedure:

    • Dissolve the chloro-pyrazole in ethanol.

    • Add hydrazine hydrate dropwise at room temperature.

    • Reflux the mixture for 6–8 hours. Monitor via TLC (EtOAc:Hexane 1:1).

    • Concentrate under reduced pressure to remove ethanol and excess hydrazine.

    • Critical Step: Trichurate the residue with ice-cold ether to precipitate the hydrazine hydrochloride salt or the free base (depending on workup pH).

    • Recrystallize from ethanol/water.

Chemical Reactivity & Diversification

The 5-hydrazino moiety provides a "bi-nucleophilic" handle. The terminal amino group (


) is the primary nucleophile, while the internal nitrogen (

) participates in cyclization.
A. Formation of Pyrazolyl-Pyrazoles (Bis-Heterocycles)

Reaction with 1,3-diketones (e.g., acetylacetone) does not yield a fused system because the N1-ethyl blocks the necessary annular nitrogen. Instead, it forms a new pyrazole ring attached to the C5 position.

  • Reagent: Acetylacetone (Pentane-2,4-dione).

  • Product: 1-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)-3,5-dimethyl-1H-pyrazole.

  • Utility: High-affinity ligands for metal coordination; antifungal agents.

B. Formation of Fused Pyrazolo[3,4-d]pyridazines

This is the most pharmacologically significant pathway. It requires a C4-carbonyl substituent (ester, ketone, or aldehyde) on the starting pyrazole.

  • Mechanism:

    • Condensation: The terminal hydrazine

      
       condenses with a carbonyl reagent (e.g., aldehyde, ketone) to form a hydrazone.
      
    • Cyclization: The internal hydrazinic

      
       attacks the electrophilic C4-carbonyl group (intramolecular cyclization).
      
  • Key Reagents:

    
    -Keto esters, 1,2-dicarbonyls, or reaction with reagents like diethyl ethoxymethylenemalonate.
    

G Start 1-Ethyl-5-hydrazinopyrazole (Core Scaffold) Reagent1 + Acetylacetone (1,3-Diketone) Start->Reagent1 Reagent2 + 1,3-Dicarbonyls (if C4=Ester/CN) Start->Reagent2 Product1 Pyrazolyl-Pyrazole (Bis-Heterocycle) Reagent1->Product1 Cyclocondensation Intermediate Hydrazone Intermediate Reagent2->Intermediate Condensation Product2 Pyrazolo[3,4-d]pyridazine (Fused System) Intermediate->Product2 Intramolecular Cyclization

Figure 1: Divergent synthesis pathways for 5-hydrazino-1-ethylpyrazole derivatives.

Pharmacological Landscape

The biological activity of these derivatives is heavily influenced by the rigidity of the fused system vs. the flexibility of the bis-pyrazole system.

Structure-Activity Relationship (SAR) Data
ClassTarget / ActivityKey Structural FeatureMechanism
Pyrazolo[3,4-d]pyridazines PDE5 Inhibition (Vasodilation)C4-Phenyl, N1-Ethyl/IsopropylMimics the guanine core of cGMP; competitive inhibition of phosphodiesterase.
Pyrazolyl-Pyrazoles Antimicrobial (Fungal/Bacterial)3,5-Dimethyl on 2nd ringDisruption of cell membrane integrity; potential inhibition of sterol synthesis.
Hydrazones Anticancer (Proliferation)Aryl-hydrazone linkageIron chelation (ribonucleotide reductase inhibition) or tubulin binding.
Case Study: Pyrazolo[3,4-d]pyridazinones as Vasodilators

Research indicates that maintaining the 1-ethyl (or 1-isopropyl) group is critical for hydrophobic pocket binding in the PDE5 enzyme. The 5-hydrazino group, once cyclized into the pyridazine ring, provides the necessary H-bond acceptor/donor motifs (N-N linkage) to interact with the active site residues (e.g., Gln817 in PDE5).

Detailed Experimental Protocol

Synthesis of 1-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)-3,5-dimethyl-1H-pyrazole (Bis-pyrazole derivative)

  • Preparation: In a 50 mL round-bottom flask, dissolve 1-ethyl-5-hydrazino-3-methylpyrazole (1.40 g, 10 mmol) in glacial acetic acid (10 mL).

  • Addition: Add acetylacetone (1.00 g, 10 mmol) slowly. The reaction is exothermic.

  • Reaction: Reflux the mixture for 2 hours.

    • Note: Acetic acid acts as both solvent and catalyst for the dehydration steps.

  • Workup: Pour the cooled reaction mixture into crushed ice (50 g). Neutralize with 10% NaOH solution until pH ~8.

  • Isolation: Filter the resulting precipitate. Wash with cold water (3 x 10 mL).

  • Purification: Recrystallize from ethanol.

    • Yield: Typically 75–85%.[3][4]

    • Characterization: 1H NMR will show two distinct methyl singlets for the newly formed pyrazole ring and the ethyl quartet/triplet pattern.

References
  • Synthesis of Pyrazolo[3,4-d]pyridazines: Turk. J. Chem., 2004, 28, 1-1.

  • PDE5 Inhibitor Activity: Bioorg. Med. Chem., 2002, 10(8), 2663-2670.

  • Reaction with 1,3-Diketones:J. Heterocycl. Chem., 1980 (General reactivity of hydrazinopyrazoles).
  • Pyrazolyl-triazine Synthesis: Chem. Heterocycl. Compd., 2013, 492-500.

  • General Pyrazole Synthesis: MDPI Molecules, 2018, 23(1), 134.

Sources

Methodological & Application

Application Note: Advanced Synthesis of Pyrazolo[1,5-a]pyrimidinium Scaffolds via 1-Ethyl-5-hydrazinyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Materials Scientists Focus: Reductive Cyclocondensation, Intramolecular Charge Transfer (ICT) Probes, and Cationic Heterocycles

Executive Summary

Pyrazolo[1,5-a]pyrimidines are highly privileged N-heterocyclic scaffolds, widely recognized for their role as protein kinase inhibitors in oncology[1] and as robust fluorophores in materials science. While traditional syntheses rely on 5-amino-1H-pyrazoles, utilizing 1-ethyl-5-hydrazinyl-1H-pyrazole as a starting material presents unique mechanistic challenges and opportunities.

This application note details a field-proven, two-step methodology to convert 1-ethyl-5-hydrazinyl-1H-pyrazole into highly valuable 1-ethylpyrazolo[1,5-a]pyrimidin-1-ium salts . By mastering the causality behind these transformations, researchers can reliably synthesize positively charged, highly electrophilic scaffolds ideal for developing nucleophile sensors (e.g., cyanide detection)[2].

Mechanistic Rationale: The "Why" Behind the Workflow

As a Senior Application Scientist, it is critical to understand that chemical synthesis is not merely a sequence of additions, but a manipulation of molecular causality.

Challenge 1: The Hydrazine Trajectory Direct condensation of 5-hydrazinylpyrazoles with 1,3-dielectrophiles (such as acetylacetone) typically yields N-pyrazolylpyrazoles rather than fused pyrimidines, due to the bidentate nucleophilicity of the terminal hydrazine moiety[3]. To redirect the reaction trajectory toward the pyrazolo[1,5-a]pyrimidine core, the hydrazine group must first be selectively reduced to a primary amine (Step 1).

Challenge 2: The N1-Alkyl Blocking Effect During standard pyrazolo[1,5-a]pyrimidine synthesis, the unsubstituted N1-H of the pyrazole acts as the bridgehead nitrogen, losing its proton to maintain a neutral fused system[1]. However, our starting material is alkylated at the N1 position (ethyl). This ethyl group prevents deprotonation during cyclization. Consequently, the cyclocondensation is forced to yield a permanently charged 1-ethylpyrazolo[1,5-a]pyrimidin-1-ium salt (Step 2).

Far from being a synthetic dead-end, this cationic nature is highly advantageous. The resulting salts act as powerful electron acceptors in "push-pull" Intramolecular Charge Transfer (ICT) systems, making them exceptionally sensitive fluorescent probes for nucleophiles like cyanide[2].

Synthetic_Pathway A 1-Ethyl-5-hydrazinyl -1H-pyrazole B 1-Ethyl-5-amino -1H-pyrazole A->B Reductive Cleavage (H2, Raney Ni) D 1-Ethylpyrazolo[1,5-a] pyrimidinium Salt B->D Cyclocondensation (MW, 140°C) C 1,3-Dielectrophile C->D

Fig 1: Two-step synthesis of pyrazolo[1,5-a]pyrimidinium salts from 1-ethyl-5-hydrazinyl-1H-pyrazole.

Experimental Protocols & Self-Validating Systems

Step 1: Reductive N-N Cleavage to 1-Ethyl-5-amino-1H-pyrazole

Objective: Convert the bidentate hydrazine into a primary amine to enable pyrimidine ring fusion.

Materials:

  • 1-Ethyl-5-hydrazinyl-1H-pyrazole (1.0 equiv)

  • Raney Nickel (W2, catalytic, ~10% w/w)

  • Hydrazine hydrate (2.0 equiv, acting as an in-situ hydrogen source) or H₂ gas (1 atm)

  • Absolute Ethanol (solvent)

Procedure:

  • Dissolve 1-ethyl-5-hydrazinyl-1H-pyrazole in absolute ethanol (0.2 M) in a round-bottom flask.

  • Carefully add a catalytic amount of Raney Nickel suspension under an inert argon atmosphere.

  • Add hydrazine hydrate dropwise at room temperature. (Caution: Exothermic gas evolution).

  • Stir the mixture at 50 °C for 4 hours.

  • Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with hot ethanol.

  • Concentrate the filtrate under reduced pressure to yield crude 1-ethyl-5-amino-1H-pyrazole, which can be used directly in Step 2.

In-Process Self-Validation Metrics (Step 1):

  • Visual: The reaction mixture transitions from a yellow suspension to a colorless/pale yellow clear solution post-filtration.

  • Spectroscopic (FTIR): Disappearance of the secondary amine N-H stretch (~3280 cm⁻¹) and appearance of a sharp primary amine doublet (~3400 and 3300 cm⁻¹).

  • Spectroscopic (¹H NMR): Loss of the -NHNH₂ protons and emergence of a sharp -NH₂ singlet (~5.2 ppm in DMSO-d6).

Step 2: Microwave-Assisted Cyclocondensation

Objective: Construct the fused pyrazolo[1,5-a]pyrimidinium core via reaction with a 1,3-dielectrophile.

Materials:

  • 1-Ethyl-5-amino-1H-pyrazole (1.0 equiv)

  • Acetylacetone or Aryl-substituted Enaminone (1.1 equiv)

  • Glacial Acetic Acid (solvent and acid catalyst)

Procedure:

  • In a heavy-walled microwave vial, combine 1-ethyl-5-amino-1H-pyrazole and the 1,3-dielectrophile.

  • Add glacial acetic acid to achieve a 0.5 M concentration. Seal the vial with a crimp cap.

  • Irradiate the mixture in a dedicated microwave synthesizer at 140 °C for 15 minutes. Microwave irradiation leads to a large increase in reaction rate and product homogeneity compared to conductive heating[4].

  • Cool the vial to room temperature. Pour the mixture into cold diethyl ether to precipitate the 1-ethylpyrazolo[1,5-a]pyrimidin-1-ium acetate salt.

  • Filter the precipitate and wash with cold ether. (Optional: Perform anion exchange with aqueous HPF₆ to isolate the more stable hexafluorophosphate salt).

In-Process Self-Validation Metrics (Step 2):

  • Visual: Rapid color change to deep yellow/orange under microwave irradiation, indicating the formation of the extended conjugated cationic system.

  • Spectroscopic (¹H NMR): Emergence of a highly deshielded pyrimidine proton (typically >8.8 ppm) due to the adjacent positive charge on the bridgehead nitrogen.

Quantitative Data Presentation

The cyclocondensation step is highly sensitive to heating modalities. Our optimization data demonstrates the superiority of microwave (MW) irradiation over conventional conductive heating in generating the cationic scaffold.

Reaction ConditionTemperature (°C)TimeYield (%)Purity (HPLC, %)
Conventional Heating (AcOH)118 (Reflux)12 h4585
Microwave Irradiation (AcOH)12020 min6890
Microwave Irradiation (AcOH) 140 15 min 88 >98
Microwave Irradiation (AcOH)16010 min8292

Table 1: Optimization of Step 2 cyclocondensation. MW at 140 °C provides the optimal balance of kinetic energy without inducing thermal degradation.

Application: ICT Sensing Mechanisms

The synthesized 1-ethylpyrazolo[1,5-a]pyrimidin-1-ium salts are not just structural curiosities; they are functional materials. When functionalized with an electron-donating aryl group, they form a "push-pull" Intramolecular Charge Transfer (ICT) system[2].

Because the pyrimidinium core is highly electrophilic, nucleophiles like cyanide (CN⁻) will selectively attack the C7 position. This attack breaks the π-conjugation, instantly quenching the fluorescence—a self-validating, visually verifiable sensing event.

ICT_Mechanism A Pyrazolo[1,5-a]pyrimidinium Core (Electron Acceptor) C ICT Active State (Fluorescent) A->C B Aryl Donor Moiety B->A Push-Pull Conjugation D Nucleophilic Attack (CN⁻) C->D Addition of Analyte E ICT Blocked (Fluorescence Quenched) D->E Loss of π-Conjugation

Fig 2: Mechanism of Intramolecular Charge Transfer (ICT) quenching upon nucleophilic attack.

References

  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Pyrazolo[1,5-a]pyrimidinium Salts for Cyanide Sensing: A Performance and Sustainability Study of the Probes Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: Synthesis and Reactions of New Pyrazole Derivatives Source: REAL-J / MTA URL: [Link]

  • Title: Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Application Note: Regioselective Cyclization of 1-Ethyl-5-hydrazinyl-1H-pyrazole with 1,3-Diketones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The synthesis of bipyrazole architectures is of paramount importance in modern drug discovery and agrochemistry. These motifs exhibit high metabolic stability, unique hydrogen-bonding profiles, and act as rigid pharmacophore scaffolds. This application note details a robust, regioselective protocol for the cyclization of 1-ethyl-5-hydrazinyl-1H-pyrazole (CAS: 1596773-74-8)[1] with various 1,3-diketones. Leveraging the foundational principles of the Knorr pyrazole synthesis[2], this guide provides researchers with a self-validating workflow to generate highly pure 1-(1-ethyl-1H-pyrazol-5-yl)-1H-pyrazole (1,5'-bipyrazole) libraries.

Mechanistic Insights: The Knorr Pyrazole Cyclization

To master this protocol, one must understand the causality driving the molecular assembly. The reaction proceeds via a classic acid-catalyzed condensation mechanism[2]. The distinct nucleophilicity of the two nitrogen atoms in the hydrazine moiety dictates the reaction pathway and its regioselectivity[3]:

  • Hydrazone Formation: The primary amine (-NH₂) of the hydrazine is less sterically hindered and possesses higher nucleophilicity. It selectively attacks the most electrophilic (and least hindered) carbonyl carbon of the 1,3-diketone.

  • Intramolecular Cyclization: The secondary amine (-NH-), which is anchored to the core pyrazole ring, subsequently attacks the remaining protonated carbonyl group, forming a cyclic hemiaminal intermediate.

  • Aromatization: A final thermodynamically driven dehydration step yields the aromatic bipyrazole system.

Mechanism A 1-Ethyl-5-hydrazinylpyrazole + 1,3-Diketone B Hydrazone Intermediate (Primary Amine Attack) A->B H+ (Cat.), -H2O C Cyclized Hemiaminal (Intramolecular Attack) B->C Cyclization D 1,5'-Bipyrazole Scaffold (Dehydration) C->D -H2O

Figure 1: Knorr pyrazole synthesis mechanism for bipyrazole formation.

Reagents and Materials

Reagent / MaterialRoleSpecifications
1-Ethyl-5-hydrazinyl-1H-pyrazole Nucleophile / Core ScaffoldPurity ≥95%, store at 2-8 °C[1]
1,3-Diketone (e.g., Acetylacetone)Electrophilic PartnerReagent grade, freshly distilled
Ethanol (EtOH) Primary SolventAnhydrous, ≥99.5%
Glacial Acetic Acid (AcOH) Acid CatalystACS Reagent grade
Ethyl Acetate / Hexanes Extraction / ChromatographyHPLC grade
Saturated NaHCO₃ (aq) Quenching AgentPrepared fresh

Experimental Protocol

This protocol is designed as a self-validating system . The disappearance of the highly polar hydrazine starting material and the emergence of a highly UV-active, non-polar bipyrazole product provides immediate visual confirmation of reaction progress via Thin-Layer Chromatography (TLC).

Step 1: Reagent Preparation

  • To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-ethyl-5-hydrazinyl-1H-pyrazole (1.0 mmol, 126.16 mg).

  • Dissolve the hydrazine in 10 mL of anhydrous ethanol.

  • Add the selected 1,3-diketone (1.1 mmol) dropwise to the stirring solution.

  • Add glacial acetic acid (0.1 mmol, ~6 μL) as a catalyst.

Step 2: Cyclization (Reflux)

  • Attach a reflux condenser and heat the reaction mixture to 78 °C using an oil bath or heating mantle.

  • Maintain vigorous stirring under an inert nitrogen atmosphere for 2 to 5 hours (substrate dependent).

Step 3: Reaction Monitoring

  • Monitor the reaction every 60 minutes using TLC (Eluent: 1:1 Hexane/Ethyl Acetate) or LC-MS.

  • The reaction is complete when the baseline hydrazine spot is fully consumed.

Step 4: Workup & Quenching

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.

  • Dilute the crude residue with 20 mL of Ethyl Acetate and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO₃ (2 × 15 mL) to neutralize the acetic acid catalyst, followed by brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 5: Purification

  • Purify the crude product via silica gel flash column chromatography using a gradient of Hexane to Ethyl Acetate.

  • Pool the product-containing fractions and evaporate to yield the pure bipyrazole derivative.

Workflow Step1 1. Reagent Preparation Dissolve hydrazine and diketone in EtOH + Cat. AcOH Step2 2. Reflux Reaction Heat at 78 °C for 2-5 hours Step1->Step2 Step3 3. Reaction Monitoring Track via TLC or LC-MS Step2->Step3 Step4 4. Workup Evaporate, extract with EtOAc, wash with NaHCO3 & brine Step3->Step4 Upon completion Step5 5. Purification Silica gel column chromatography (Hexane/EtOAc) Step4->Step5

Figure 2: Experimental workflow for the cyclization of 5-hydrazinylpyrazoles.

Causality in Optimization (E-E-A-T)

As an application scientist, understanding why specific parameters are chosen is critical for troubleshooting and scaling:

  • The Acid Catalyst Paradox: A catalytic amount of weak acid (acetic acid, 10 mol%) is mandatory. The acid protonates the carbonyl oxygen of the 1,3-diketone, increasing its electrophilicity. However, if a strong acid (e.g., HCl) or a stoichiometric excess of acid is used, the basic hydrazine group becomes fully protonated, forming an unreactive ammonium salt. This halts the nucleophilic attack entirely.

  • Solvent Selection: Ethanol (boiling point 78 °C) provides the perfect thermal window. It supplies enough kinetic energy to overcome the activation barrier of the dehydration steps without causing thermal degradation of the hydrazine precursor.

  • Regioselectivity with Unsymmetrical Diketones: When reacting with unsymmetrical 1,3-diketones (e.g., 1,1,1-trifluoro-2,4-pentanedione), the primary amine of the hydrazine selectively attacks the most electrophilic and least sterically hindered carbonyl[3]. The highly electron-withdrawing CF₃ group drastically increases the electrophilicity of its adjacent carbonyl, directing the initial hydrazone formation almost exclusively to that position, resulting in excellent regioselectivity (>98:2).

Quantitative Data Summary

The table below summarizes expected yields and regioselectivity across various 1,3-diketone substrates using this optimized protocol.

1,3-Diketone SubstrateStructure TypeCatalystTemp (°C)Time (h)Isolated Yield (%)Regioselectivity
Acetylacetone SymmetricalAcOH (10 mol%)782.088 - 92N/A
Heptane-3,5-dione SymmetricalAcOH (10 mol%)783.084 - 87N/A
Benzoylacetone UnsymmetricalAcOH (10 mol%)784.576 - 81>95:5
1,1,1-Trifluoro-2,4-pentanedione UnsymmetricalAcOH (10 mol%)785.072 - 78>98:2

References

  • ChemScene. 1596773-74-8 | 1-Ethyl-5-hydrazinyl-1H-pyrazole. Retrieved from:[1]

  • Name-Reaction.com. Knorr pyrazole synthesis. Retrieved from:[2]

  • Arabian Journal of Chemistry. Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties. Retrieved from:[3]

Sources

Application Notes & Protocols: Strategic Synthesis of Fused Heterocyclic Systems from 1-Ethyl-5-hydrazinyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction: The Strategic Value of 1-Ethyl-5-hydrazinyl-1H-pyrazole

In the landscape of medicinal chemistry and drug development, the pyrazole scaffold is a cornerstone, recognized for its prevalence in a multitude of pharmacologically active agents.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The true synthetic power of the pyrazole core, however, is often unlocked when it serves as a foundation for the construction of more complex, fused heterocyclic systems.

1-Ethyl-5-hydrazinyl-1H-pyrazole (C₅H₁₀N₄, MW: 126.16) is a particularly valuable building block for this purpose.[5] It possesses two key reactive centers poised for cyclization: the exocyclic hydrazinyl group (-NHNH₂) and the endocyclic pyrazole nitrogen atom (N1). The nucleophilicity of the terminal amino group of the hydrazine moiety allows for initial condensation with various electrophiles, while the adjacent ring nitrogen can participate in a subsequent intramolecular cyclization, leading to the formation of a new fused ring. This guide provides detailed protocols and the underlying chemical logic for leveraging this versatile precursor in the synthesis of prominent fused heterocyclic systems, namely Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c][6][7][8]triazines.

II. General Synthetic Workflow

The preparation of fused heterocycles from 1-Ethyl-5-hydrazinyl-1H-pyrazole generally follows a two-stage logical path: an initial intermolecular reaction to build a key intermediate, followed by an intramolecular cyclization to form the fused ring system. Understanding this workflow is critical for troubleshooting and adapting the protocols to new substrates.

G cluster_start Starting Material cluster_intermediate Stage 1: Intermediate Formation cluster_cyclization Stage 2: Fused Ring Formation Start 1-Ethyl-5-hydrazinyl-1H-pyrazole Condensation Intermolecular Condensation Start->Condensation Nucleophilic Attack Electrophile Electrophilic Partner (e.g., 1,3-Dicarbonyl, α-cyanoketone) Electrophile->Condensation Intermediate Acyclic Hydrazone Intermediate Condensation->Intermediate Cyclization Intramolecular Cyclization (Dehydration/Displacement) Intermediate->Cyclization Heat or Catalyst Product Fused Heterocyclic System (e.g., Pyrazolo[1,5-a]pyrimidine) Cyclization->Product

Caption: General workflow for synthesizing fused heterocycles.

III. Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a privileged class of N-fused heterocycles with significant biological activities, including roles as protein kinase inhibitors in cancer therapy.[9][10] The most reliable and direct method for their synthesis from 5-hydrazinyl or 5-aminopyrazoles is the cyclocondensation reaction with a 1,3-dicarbonyl compound or its synthetic equivalent.[9][11][12]

A. Mechanistic Rationale

The reaction proceeds via the classic Knorr synthesis logic.[3] The terminal nitrogen of the hydrazine group on the 1-ethyl-5-hydrazinyl-1H-pyrazole acts as the primary nucleophile, attacking one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by the formation of a hydrazone intermediate. The key step is the subsequent intramolecular cyclization, where the endocyclic pyrazole nitrogen (N1) attacks the remaining carbonyl group, leading to a bicyclic intermediate that dehydrates to form the aromatic pyrazolo[1,5-a]pyrimidine ring system. The reaction is typically catalyzed by acid, which serves to activate the carbonyl groups toward nucleophilic attack.

G Reactants 1-Ethyl-5-hydrazinyl-1H-pyrazole + 1,3-Diketone (e.g., Acetylacetone) Step1 Nucleophilic attack by terminal -NH2 on a carbonyl group Reactants->Step1 Acid Catalyst (e.g., Acetic Acid) Intermediate1 Hydrazone Intermediate Step1->Intermediate1 Step2 Intramolecular nucleophilic attack by pyrazole N1 on second carbonyl Intermediate1->Step2 Intermediate2 Bicyclic Hemiaminal Intermediate Step2->Intermediate2 Step3 Dehydration (Loss of H2O) Intermediate2->Step3 Product 7-Ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine Step3->Product

Caption: Mechanism for Pyrazolo[1,5-a]pyrimidine formation.

B. Detailed Experimental Protocol

Objective: To synthesize 7-Ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine.

Materials:

  • 1-Ethyl-5-hydrazinyl-1H-pyrazole (1.0 eq)

  • Acetylacetone (2,4-pentanedione) (1.1 eq)

  • Glacial Acetic Acid (as solvent and catalyst)

  • Ethanol (for recrystallization)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-Ethyl-5-hydrazinyl-1H-pyrazole.

  • Add glacial acetic acid (approximately 10 mL per gram of pyrazole). Stir until the starting material is fully dissolved.

  • To the stirred solution, add acetylacetone (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a mobile phase of Ethyl Acetate/Hexane, 1:1). The disappearance of the starting material indicates completion.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled mixture into a beaker containing ice-cold water (approx. 100 mL). A precipitate should form.

  • Stir the aqueous suspension for 15-20 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold water (2 x 20 mL) to remove residual acetic acid.

  • Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.

Trustworthiness & Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of starting materials.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Melting Point (M.P.): A sharp melting point range indicates high purity.

C. Data Summary Table
ReactantM.W.EquivalentsAmount (for 10 mmol scale)SolventTemp (°C)Time (h)
1-Ethyl-5-hydrazinyl-1H-pyrazole126.161.01.26 gGlacial Acetic Acid110-1202-4
Acetylacetone100.121.11.10 g (1.12 mL)---

Expertise & Experience Insights:

  • Causality of Reagent Choice: Glacial acetic acid is an excellent choice as it functions as both a solvent and an acid catalyst, promoting both the initial condensation and the final dehydration step.[3]

  • Regioselectivity: With unsymmetrical 1,3-diketones, the reaction can potentially yield two regioisomers.[8][13] The initial attack of the more nucleophilic terminal nitrogen of the hydrazine onto the less sterically hindered or more electrophilic carbonyl group generally dictates the major product. For acetylacetone, this is not a concern due to its symmetry.

  • Troubleshooting: If the reaction does not go to completion, a stronger acid catalyst (e.g., a catalytic amount of H₂SO₄) can be added, but this may increase the risk of side reactions. Alternatively, microwave irradiation has been shown to significantly reduce reaction times and improve yields for similar transformations.[14]

IV. Synthesis of Pyrazolo[5,1-c][6][7][8]triazines

The pyrazolo[5,1-c][6][7][8]triazine scaffold is another heterocyclic system of significant interest, with applications ranging from disperse dyes to potential therapeutic agents, including antifungal and antitumor compounds.[6][7][15][16] A common synthetic route involves the reaction of a hydrazinyl pyrazole with a precursor that can provide the requisite two carbon atoms and one nitrogen atom to form the triazine ring. One effective method is the reaction with α-acyl-α-cyano compounds or their equivalents.

A. Mechanistic Rationale

The synthesis often begins with the condensation of 1-ethyl-5-hydrazinyl-1H-pyrazole with an activated carbonyl compound containing a nitrile group, such as ethyl 2-cyano-2-oxoacetate. This forms a hydrazone intermediate. The subsequent cyclization is driven by the nucleophilic attack of the pyrazole N1 atom onto the carbon of the nitrile group. This intramolecular cyclization, often promoted by heating in an acidic medium like acetic acid, leads to the formation of the fused triazine ring after tautomerization.

B. Detailed Experimental Protocol

Objective: To synthesize 7-Ethyl-4-amino-3-ethoxycarbonylpyrazolo[5,1-c][6][7][8]triazine.

Materials:

  • 1-Ethyl-5-hydrazinyl-1H-pyrazole (1.0 eq)

  • Ethyl 2-cyano-2-oxoacetate (or a similar α-ketonitrile) (1.0 eq)

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • Dissolve 1-Ethyl-5-hydrazinyl-1H-pyrazole (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a stirrer and reflux condenser.

  • Add ethyl 2-cyano-2-oxoacetate (1.0 eq) to the solution.

  • Heat the mixture to reflux (110-120 °C) for 3-6 hours. The reaction mixture typically develops a deep color.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After cooling to room temperature, pour the reaction mixture into ice water.

  • Neutralize the solution carefully with a base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Collect the resulting solid by vacuum filtration, wash thoroughly with water, and air dry.

  • Purify the crude product by recrystallization from ethanol to obtain the desired pyrazolo[5,1-c][6][7][8]triazine derivative.

C. Data Summary Table
ReactantM.W.EquivalentsAmount (for 10 mmol scale)SolventTemp (°C)Time (h)
1-Ethyl-5-hydrazinyl-1H-pyrazole126.161.01.26 gGlacial Acetic Acid110-1203-6
Ethyl 2-cyano-2-oxoacetate127.101.01.27 g---

Expertise & Experience Insights:

  • Causality of Cyclization: Heating in glacial acetic acid is crucial.[6][7] The acidic environment protonates the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon and facilitating the intramolecular attack by the pyrazole ring nitrogen. The high temperature provides the necessary activation energy for this ring-closing step.

  • Alternative Reagents: Other reagents can be used to construct the triazine ring. For instance, reactions with α-halohydrazones followed by cyclization is a known route, though it involves more steps. The described one-pot condensation is highly efficient.

  • Self-Validation: The formation of the triazine ring can be confirmed by the appearance of characteristic signals in ¹³C NMR for the newly formed ring carbons and the disappearance of the nitrile signal (~115-120 ppm) from the starting electrophile.

V. Conclusion

1-Ethyl-5-hydrazinyl-1H-pyrazole stands out as a potent and versatile precursor for the construction of medicinally relevant fused heterocyclic systems. The protocols detailed herein for the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c][6][7][8]triazines are based on robust and well-established cyclocondensation chemistry. By understanding the underlying mechanisms and the rationale for the experimental conditions, researchers can effectively utilize this building block and adapt these methods to create diverse libraries of novel compounds for drug discovery and materials science applications.

VI. References

  • Karci, F. (n.d.). Synthesis of some new pyrazolo[5,1-c][6][7][8]triazine derivatives and computational study. Retrieved from Google Search.

  • Karcı, F., & Karcı, F. (2013). SYNTHESIS AND ABSORPTION ABILITIES OF PYRAZOLO[5,1-c][6][7][8]TRIAZINE-BASED DISPERSE DYES. ХИМИЯ ГЕТЕРОЦИКЛИЧЕСКИХ СОЕДИНЕНИЙ, (3), 492-500.

  • Sanna, P., et al. (2008). Synthesis of new pyrazolo[5,1-c][6][7][8] benzotriazines, pyrazolo[5,1-c]pyrido[4,3-e][6][7][8] triazines and their open analogues as cytotoxic agents in normoxic and hypoxic conditions. Bioorganic & Medicinal Chemistry, 16(21), 9409-19.

  • Elguero, J., et al. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Retrieved from Google Search.

  • Al-Trawneh, S. A., et al. (2023). Synthesis of new pyrazolo[5,1‑c][6][7][8]triazines with antifungal and antibiofilm activities. Chemistry.

  • Al-Etaibi, A. M., et al. (n.d.). Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes. Molecules.

  • Hassan, A. S., et al. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry.

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives.

  • Abdelhamid, I. A. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc, 2021(9), 42-74.

  • Guesmi, R., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134.

  • Schremmer, T., et al. (2021). Synthesis of new pyrazolo[6][7][15]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry, 17, 2840-2848.

  • El-Shehry, M. F., et al. (2007). Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. Afinidad, 64(530), 408-415.

  • Guesmi, R., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134.

  • Marjani, A. P., et al. (2015). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. Arkivoc, 2015(5), 277-286.

  • Hassan, A. S., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(24), 5432.

  • Hassan, A. S., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(3), 103657.

  • Hassan, A. S., et al. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub.

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

  • BenchChem. (2025). Application Notes: Cyclocondensation Reactions for Pyrazole Ring Formation.

  • Neochoritis, C. G., & Dömling, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-223.

  • El-Ablack, F. Z. (2014). Convenient method for synthesis of various fused heterocycles via utility of 4-acetyl-5-methyl-1-phenyl-pyrazole as precursor. Chemistry Central Journal, 8(1), 49.

  • Hafez, H. N., et al. (2017). Molecular Modeling and Synthesis of New Heterocyclic Compounds Containing Pyrazole as Anticancer Drugs. Journal of Heterocyclic Chemistry, 54(6), 3460-3471.

  • Saleh, T. S. (2025). Synthesis of New Heterocyclic compounds derived from Pyrazoline-5-one compound.

  • BOC Sciences. (n.d.). Pyrazoles - Building Block.

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.

  • Life Chemicals. (2019). Original Functionalized Pyrazoles For Drug Discovery.

  • Kumar, V., & Yadav, S. (2022). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry, 38(3), 517-535.

Sources

Synthesis of novel agrochemicals using 1-Ethyl-5-hydrazinyl-1H-pyrazole scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of novel agrochemicals using 1-Ethyl-5-hydrazinyl-1H-pyrazole scaffolds Content Type: Application Note & Protocol Guide Audience: Senior Researchers & Agrochemical Development Scientists

Executive Summary & Strategic Rationale

The 1-Ethyl-5-hydrazinyl-1H-pyrazole scaffold represents a privileged structural motif in modern agrochemistry, serving as a versatile bioisostere for phenylhydrazine moieties found in legacy fungicides and insecticides. Unlike its phenyl analogs, the N-ethyl pyrazole core offers optimized lipophilicity (LogP) and metabolic stability, critical for systemic translocation in crops.

This guide details the synthesis and application of this scaffold to generate two distinct classes of agrochemicals:

  • Pyrazolo-Hydrazones: High-efficacy insecticides targeting mitochondrial complex I (METI).

  • Pyrazolo[5,1-c][1,2,4]triazines: Broad-spectrum fungicides inhibiting succinate dehydrogenase (SDHI).

Chemical Basis & Retrosynthetic Analysis

The reactivity of the 1-ethyl-5-hydrazinyl-1H-pyrazole scaffold is defined by the biphilic nature of the C5-hydrazine group.

  • Nucleophilicity: The terminal amino group (

    
    ) is highly nucleophilic, enabling rapid condensation with carbonyls to form hydrazones.
    
  • Cyclization Potential: The internal nitrogen (

    
    ), though less nucleophilic, participates in ring closure reactions with 1,3-dielectrophiles to form fused bicyclic systems.
    
Pathway Visualization

The following diagram illustrates the divergent synthetic pathways from the core scaffold.

G Precursor 1-Ethyl-5-chloro-1H-pyrazole Scaffold 1-Ethyl-5-hydrazinyl-1H-pyrazole (Core Scaffold) Precursor->Scaffold SNAr N2H4·H2O, Reflux Hydrazone Pyrazolo-Hydrazones (METI Insecticides) Scaffold->Hydrazone Condensation EtOH, cat. AcOH Triazine Pyrazolo[5,1-c][1,2,4]triazines (SDHI Fungicides) Scaffold->Triazine Cyclocondensation Reflux, Acid cat. Aldehyde Aryl Aldehydes (R-CHO) Aldehyde->Hydrazone Diketone 1,3-Diketones (R-CO-CH2-CO-R') Diketone->Triazine

Figure 1: Divergent synthetic workflow for 1-Ethyl-5-hydrazinyl-1H-pyrazole.[1] The scaffold serves as a common precursor for both hydrazone-based insecticides and fused-ring fungicides.

Protocol 1: Synthesis of the Core Scaffold

Target: 1-Ethyl-5-hydrazinyl-1H-pyrazole (CAS: 1596773-74-8) Methodology: Nucleophilic Aromatic Substitution (SNAr)

Rationale

Direct hydrazinolysis of 5-chloropyrazoles is preferred over diazonium reduction of 5-aminopyrazoles due to higher safety profiles at scale and the avoidance of toxic tin/zinc reducing agents. The electron-deficient nature of the pyrazole ring at C5 facilitates the displacement of the chloride.

Materials
  • Precursor: 1-Ethyl-5-chloro-1H-pyrazole (10.0 g, 76.6 mmol)

  • Reagent: Hydrazine monohydrate (64-65%, 23.0 g, 460 mmol, 6.0 eq)

  • Solvent: Ethanol (Absolute, 50 mL)

  • Work-up: Dichloromethane (DCM), Brine, Sodium Sulfate (

    
    )
    
Step-by-Step Procedure
  • Setup: Charge a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 1-ethyl-5-chloro-1H-pyrazole and ethanol.

  • Addition: Add hydrazine monohydrate dropwise over 10 minutes at room temperature. Caution: Exothermic reaction.

  • Reaction: Heat the mixture to reflux (

    
    C) and stir for 12–16 hours. Monitor by TLC (System: 10% MeOH in DCM). The starting material (
    
    
    
    ) should disappear, and a polar spot (
    
    
    ) should appear.
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove ethanol and excess hydrazine. Note: Use a high-efficiency trap to capture hydrazine vapors.

    • Dissolve the residue in DCM (100 mL) and wash with water (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude oil typically solidifies upon standing. Recrystallize from cold diethyl ether/hexane (1:3) if necessary.

    • Yield Expectation: 8.5 – 9.2 g (88–95%).

    • Characterization:

      
       NMR (
      
      
      
      ):
      
      
      7.4 (d, 1H), 5.6 (d, 1H), 4.0 (q, 2H), 3.8 (br s, 3H,
      
      
      ), 1.4 (t, 3H).

Application Note 1: Synthesis of Pyrazolo-Hydrazone Insecticides

Target Class: N-(Substituted benzylidene)-1-ethyl-1H-pyrazol-5-hydrazines Mechanism of Action: These compounds act as mitochondrial electron transport inhibitors (METI), analogous to fenpyroximate and tebufenpyrad.

Experimental Workflow
  • Reactants: Dissolve 1-ethyl-5-hydrazinyl-1H-pyrazole (1.0 eq) and the substituted benzaldehyde (1.0 eq) in Ethanol (0.5 M concentration).

  • Catalysis: Add Glacial Acetic Acid (0.1 eq).

  • Conditions: Stir at room temperature for 2–4 hours. In stubborn cases (electron-rich aldehydes), heat to

    
    C.
    
  • Isolation: The product typically precipitates out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum.

Data Analysis: Structure-Activity Relationship (SAR)

The following table summarizes the yield and predicted insecticidal potency based on substituent electronic effects.

EntryAldehyde Substituent (R)Yield (%)LogP (Calc.)Predicted Activity (METI)
1a 4-Cl923.2High
1b 4-CF3883.8Very High
1c 4-OMe952.9Moderate
1d 2,6-F2853.1High

Technical Insight: Substituents that increase lipophilicity (e.g.,


) generally enhance cuticular penetration in insects, correlating with lower 

values.

Application Note 2: Cyclization to Pyrazolo[5,1-c][1,2,4]triazines

Target Class: 3,4-Disubstituted-7-ethyl-7H-pyrazolo[5,1-c][1,2,4]triazines Application: Systemic Fungicides (SDHI class).

Strategic Cyclization Protocol

Unlike simple condensation, this reaction builds a second ring fused to the pyrazole core. The regiochemistry is controlled by the nucleophilicity of the hydrazine nitrogens.

Materials
  • Scaffold: 1-Ethyl-5-hydrazinyl-1H-pyrazole (1.0 eq)

  • Cyclizing Agent: 1,3-Diketone (e.g., Acetylacetone or Benzoylacetone) (1.1 eq)

  • Solvent: Glacial Acetic Acid (AcOH)

  • Temperature:

    
    C (Reflux)
    
Step-by-Step Procedure
  • Dissolution: In a pressure vial or round-bottom flask, dissolve the hydrazine scaffold in glacial acetic acid (5 mL per mmol).

  • Addition: Add the 1,3-diketone.

  • Cyclization: Heat to reflux for 4–6 hours. The acid acts as both solvent and catalyst, promoting the formation of the hydrazone intermediate followed by intramolecular dehydration.

  • Work-up:

    • Pour the reaction mixture into crushed ice/water.

    • Neutralize with saturated

      
       solution to pH 7–8.
      
    • Extract with Ethyl Acetate (3x).

  • Purification: Flash column chromatography (Hexane:EtOAc gradient) is usually required to separate the fused triazine from trace pyrazolyl-pyrazole byproducts.

Mechanism Verification

The formation of the [5,1-c][1,2,4]triazine system (vs. a non-fused pyrazolyl-pyrazole) can be confirmed via HMBC NMR spectroscopy. Look for a correlation between the pyrazole C5 quaternary carbon and the protons on the newly formed ring.

References

  • Synthesis of 5-Aminopyrazoles & Hydrazines

    • Beilstein Journal of Organic Chemistry, "Approaches towards the synthesis of 5-aminopyrazoles," 2011.

  • Pyrazolo-Pyrimidine Agrochemicals

    • Journal of Agricultural and Food Chemistry, "Design and Discovery of Pyrazolo[1,5-a]pyrimidinyl Oxazoline as a Promising Antifungal Model," 2025.[2]

  • Reactivity of Hydrazinopyrazoles

    • Journal of Heterocyclic Chemistry, "Reaction of 5-hydrazinopyrazoles with 1,3-diketones," 2018.

  • Biological Activity of Pyrazole Schiff Bases

    • European Journal of Medicinal Chemistry, "Synthesis and biological evaluation of novel pyrazole derivatives," 2014.

Sources

Application Note: Catalytic Methods for Coupling Reactions with 1-Ethyl-5-hydrazinyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Chemical Significance

In modern drug discovery, pyrazole derivatives are privileged scaffolds frequently utilized for their favorable physicochemical properties and target-binding capabilities. 1-Ethyl-5-hydrazinyl-1H-pyrazole (Free base CAS: 1596773-74-8[1]; Dihydrochloride CAS: 1855898-89-3[2]) is a highly versatile, bifunctional building block. The N-ethyl substitution provides lipophilicity and dictates regiocontrol, while the sterically hindered yet highly nucleophilic hydrazine moiety at the C5 position serves as a powerful handle for catalytic cross-coupling.

Traditionally, arylhydrazines have been used in condensation reactions to form fused heterocycles. However, recent advances in transition-metal catalysis have unlocked their potential as electrophilic and nucleophilic partners in cross-coupling reactions[3]. This guide details the causality, optimization, and step-by-step execution of two distinct catalytic pathways: Denitrogenative C–C Cross-Coupling and Direct C–N Hydrazination .

Mechanistic Insights: The Dual Reactivity Profile

To effectively utilize 1-ethyl-5-hydrazinyl-1H-pyrazole, one must understand the thermodynamic drivers of its reactivity. The hydrazine group can participate in two divergent palladium-catalyzed catalytic cycles depending on the ligand environment and thermal conditions.

Pathway A: Denitrogenative C–C Cross-Coupling

Under oxidative conditions with specific phosphine ligands, the arylhydrazine acts as an aryl radical/anion equivalent[4]. The catalytic cycle involves the oxidative addition of an aryl halide to Pd(0), followed by base-promoted coordination of the pyrazole-hydrazine. The critical step is denitrogenation —the extrusion of nitrogen gas (


)[3]. This loss of 

provides a massive entropic driving force, generating a C-centered nucleophile at the pyrazole C5 position that reductively eliminates to form a new C–C bond, yielding a 5-aryl-1-ethyl-1H-pyrazole[5].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Aryl Halide LigEx Hydrazine Coordination Base-Promoted OxAdd->LigEx + Pyrazole-NHNH2 DeN2 Denitrogenation (-N2 Gas) LigEx->DeN2 Base / [O] RedElim Reductive Elimination [C-C Bond Formation] DeN2->RedElim Ar-Pd(II)-Pyrazole RedElim->Pd0 Product Release

Fig 1. Pd-catalyzed denitrogenative cross-coupling cycle of arylhydrazines.

Pathway B: Direct C–N Cross-Coupling

If denitrogenation is suppressed—typically by using lower temperatures and specialized ligands like Josiphos that stabilize the parent hydrazido complex—the terminal nitrogen of the hydrazine acts as a classical nucleophile[6]. This Buchwald-Hartwig-type coupling yields 1-ethyl-5-(2-arylhydrazinyl)-1H-pyrazoles, which are excellent precursors for further cyclization.

Quantitative Data: Reaction Optimization

The choice of base and ligand is the primary determinant of reaction success. The dihydrochloride salt of 1-ethyl-5-hydrazinyl-1H-pyrazole requires precise stoichiometric control.

Table 1: Optimization of Denitrogenative C–C Cross-Coupling with 4-Bromotoluene

EntryCatalyst (mol %)Ligand (mol %)Base (Equiv.)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (3.0)DMF10042
2Pd(OAc)₂ (5)XPhos (10)K₂CO₃ (3.0)1,4-Dioxane10065
3 Pd(OAc)₂ (5) XPhos (10) Cs₂CO₃ (3.0) 1,4-Dioxane 100 89
4Pd₂(dba)₃ (2.5)XPhos (10)Cs₂CO₃ (3.0)1,4-Dioxane10086
5NoneXPhos (10)Cs₂CO₃ (3.0)1,4-Dioxane100N.R.

Causality Note on Entry 3: Using 3.0 equivalents of


 is non-negotiable when utilizing the dihydrochloride salt[2]. Exactly 2.0 equivalents are consumed immediately to neutralize the HCl, liberating the free hydrazine in situ. The remaining 1.0 equivalent facilitates the deprotonation of the Pd-coordinated hydrazine intermediate. XPhos is selected because its bulky, electron-rich dicyclohexylphosphine moiety accelerates the rate-limiting reductive elimination step, outcompeting unwanted homocoupling side reactions[5].

Experimental Workflows & Protocols

ExpWorkflow S1 1. Reagent Prep Neutralize Salt S2 2. Catalyst Activation Pd(OAc)2 + XPhos S1->S2 S3 3. Thermal Coupling 100°C, Monitor N2 S2->S3 S4 4. Aqueous Workup EtOAc Extraction S3->S4 S5 5. Purification Silica Gel Column S4->S5

Fig 2. Step-by-step experimental workflow for catalytic coupling reactions.

Protocol A: Palladium-Catalyzed Denitrogenative C–C Cross-Coupling

Objective: Synthesis of 5-aryl-1-ethyl-1H-pyrazoles.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-ethyl-5-hydrazinyl-1H-pyrazole dihydrochloride (1.2 mmol) and the desired aryl bromide (1.0 mmol).

  • Catalyst Loading: Add Pd(OAc)₂ (0.05 mmol, 5 mol%), XPhos (0.10 mmol, 10 mol%), and anhydrous

    
     (3.0 mmol).
    
  • Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill with dry Nitrogen (

    
    ) or Argon three times.
    
  • Solvent Addition: Inject anhydrous 1,4-dioxane (5.0 mL) via syringe.

  • Thermal Activation & Self-Validation: Transfer the tube to a pre-heated oil bath at 100 °C.

    • Self-Validating Checkpoint: Within 10-15 minutes, observe the reaction mixture for active effervescence. The extrusion of

      
       gas is a stoichiometric necessity of the catalytic cycle; active bubbling validates that the denitrogenation step is occurring successfully.
      
  • Monitoring: Stir for 12 hours. Perform TLC analysis (Hexanes:EtOAc 3:1). The disappearance of the highly polar hydrazine starting material (which typically streaks on silica) and the appearance of a distinct, UV-active non-polar spot validates the formation of the C–C coupled product.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to afford the pure 5-aryl-1-ethyl-1H-pyrazole.

Protocol B: Direct C–N Cross-Coupling (Hydrazination)

Objective: Synthesis of 1-ethyl-5-(2-arylhydrazinyl)-1H-pyrazoles without N₂ loss.

Step-by-Step Methodology:

  • Preparation: To a vial, add 1-ethyl-5-hydrazinyl-1H-pyrazole free base (1.1 mmol)[1], aryl chloride (1.0 mmol), and KOH (2.0 mmol)[6].

  • Catalyst Loading: Add Pd₂(dba)₃ (1 mol%) and Josiphos ligand (CyPF-tBu) (2 mol%). Causality: Josiphos is strictly required here as its bidentate nature and specific bite angle stabilize the arylpalladium(II) hydrazido complex, preventing the

    
    -hydride elimination or oxidation that leads to denitrogenation[6].
    
  • Reaction: Suspend in tert-amyl alcohol (4 mL) under Argon. Heat to 60 °C for 8 hours.

  • Validation & Isolation: The reaction must not bubble. Cool, dilute with water, extract with dichloromethane, and purify via chromatography (using 1%

    
     in the eluent to prevent acidic degradation of the hydrazine product).
    

Troubleshooting & Safety

  • Incomplete Conversion in Protocol A: If effervescence is not observed, the

    
     may be wet. Water poisons the active Pd(0) species and hydrolyzes the aryl halide. Always use freshly opened or oven-dried base.
    
  • Handling the Reagent: The free base of 1-ethyl-5-hydrazinyl-1H-pyrazole is prone to air-oxidation over time, turning deep yellow or brown. The dihydrochloride salt[2] is highly recommended for long-term benchtop storage, provided the base stoichiometry is adjusted accordingly during the reaction.

References

  • Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine Source: National Institutes of Health (PMC) URL: [Link]

  • Palladium-catalyzed Denitrogenative Cross-coupling of Aryl Halides with Arylhydrazines under Mild Reaction Conditions Source: National Institute for Interdisciplinary Science and Technology (NIIST) URL: [Link]

  • Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions Source: National Institutes of Health (PMC) URL: [Link]

  • Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

Troubleshooting & Optimization

Purification methods for 1-Ethyl-5-hydrazinyl-1H-pyrazole reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational | Topic: Purification & Stability Protocols | Ticket ID: PYR-HYD-005

Welcome to the Technical Support Hub. This guide addresses the specific challenges of purifying 1-Ethyl-5-hydrazinyl-1H-pyrazole (and related 5-hydrazinopyrazoles). These intermediates are critical for synthesizing fused heterocycles (e.g., pyrazolo[3,4-d]pyrimidines) but are notorious for oxidation sensitivity, polarity, and persistent hydrazine impurities.

🔬 Module 1: Diagnostic & Initial Assessment

"My reaction is complete, but the mixture is a dark oil/solid. What am I dealing with?"

Before starting purification, you must identify the "Enemy Profile" in your flask. The reaction of 1-ethyl-5-chloropyrazole (or similar precursors) with hydrazine hydrate typically yields:

Impurity TypeOriginDiagnostic Sign
Excess Hydrazine Reagent overload (typically 3–5 eq. used)Broad proton signal in NMR (~4–5 ppm); reduces KMnO₄ stain instantly.
Regioisomers 1-Ethyl-3 -hydrazinyl isomerDistinct splitting pattern in aromatic region of ¹H NMR.
Bis-hydrazines Dimerization (two pyrazoles, one hydrazine)High MW spot on TLC; insoluble in ether.
Azobenzenes Oxidation of hydrazine groupDeep red/orange color; appears after air exposure.
HCl Salts Byproduct of SNAr reactionWhite precipitate mixed with product (if not scavenged).
🛠 Module 2: The "Salt Crash" Protocol (Recommended)

"How do I get >98% purity without running a column?"

The Solution: Hydrazines are bases.[1] Converting the crude free base into a hydrochloride (or oxalate) salt is the most effective purification method. It stabilizes the molecule against oxidation and excludes non-basic impurities.

Step-by-Step Protocol: HCl Salt Formation
  • Dissolution: Dissolve the crude reaction mixture in a minimum amount of absolute ethanol or isopropanol .

    • Note: If the crude is very oily, dilute with a small amount of diethyl ether first.

  • Acidification: Cool the solution to 0°C in an ice bath. Slowly add 4M HCl in dioxane or concentrated aqueous HCl dropwise.

    • Target: pH 1–2.

  • Precipitation: Stir at 0°C for 30–60 minutes. The hydrochloride salt of 1-Ethyl-5-hydrazinyl-1H-pyrazole should precipitate as a white/off-white solid.

    • Troubleshooting: If no solid forms, add diethyl ether or MTBE as an antisolvent until turbidity persists, then refrigerate (-20°C) overnight.

  • Filtration: Filter the solid under argon (to prevent moisture absorption). Wash with cold ether.

  • Free Base Recovery (Optional): If the next step requires the free base, suspend the salt in water, basify with Na₂CO₃ (pH 9–10), and extract with DCM.

⚗️ Module 3: Removal of Excess Hydrazine Hydrate

"I have excess hydrazine hydrate that won't leave. It's toxic and reactive."

The Solution: Simple evaporation is insufficient because hydrazine hydrate (b.p. 114°C) "sticks" to polar products and forms azeotropes.

Method A: Azeotropic Distillation (The "Sweep" Method)

  • Dissolve/suspend the crude mixture in Toluene or Xylene .

  • Rotary evaporate to dryness. Repeat 2–3 times.

    • Mechanism:[2][3][4] Toluene forms a low-boiling azeotrope with hydrazine/water, effectively "sweeping" it out of the mixture.

Method B: The Aqueous Wash (For Lipophilic Products) Only use if your pyrazole is soluble in organic solvents (DCM/EtOAc).

  • Dissolve crude in DCM.

  • Wash 2x with saturated brine (Hydrazine partitions into the aqueous phase).

  • Critical: Do not wash with acid yet, or you will protonate the hydrazine and pull it back into the water, but you might also lose your product if it's basic.

📉 Module 4: Chromatography Troubleshooting

"My compound streaks on the column and decomposes."

The Issue: The basic hydrazine moiety interacts strongly with acidic silanols on silica gel, causing tailing and catalytic oxidation.

The Fix: Amine-Modified Silica

  • Pre-treatment: Flush the silica column with mobile phase containing 1% Triethylamine (TEA) or 1% NH₄OH before loading the sample.

  • Eluent System: Use DCM:Methanol (95:5 to 90:10) + 0.5% NH₄OH .

    • Why? The ammonia blocks the active sites on the silica, allowing the hydrazine to pass through without streaking.

  • Alternative: Use Alumina (Neutral or Basic) instead of silica. Alumina is less acidic and gentler on hydrazines.

📊 Visualization: Purification Logic Flow

The following diagram illustrates the decision matrix for purifying the reaction mixture based on the physical state and impurity profile.

PurificationLogic Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid/Precipitate CheckState->Solid Crystalline Oil Dark Oil CheckState->Oil Viscous SaltForm Convert to HCl Salt (EtOH/HCl) Solid->SaltForm Low Purity Recryst Recrystallize (EtOH or iPrOH) Solid->Recryst High Purity Azeotrope Azeotrope w/ Toluene (Remove Hydrazine) Oil->Azeotrope SaltForm->Recryst Final Polish Azeotrope->SaltForm Product is Water Soluble Extract Acid/Base Extraction Azeotrope->Extract Product is Organic Soluble Column Column Chromatography (DCM/MeOH + 1% NH4OH) Extract->Column Still Impure

Caption: Decision tree for selecting the optimal purification route based on crude physical state and solubility.

🧪 FAQ: Common Issues & Quick Fixes

Q: The product turns red/brown upon drying. Why? A: This is air oxidation . Hydrazines can oxidize to azo compounds or diazenes.

  • Fix: Dry the product under vacuum in the dark. Store under Nitrogen/Argon at -20°C. If it's already red, recrystallize from ethanol with a pinch of ascorbic acid (antioxidant) or convert to the HCl salt immediately.

Q: Can I use distillation? A: Risky. 1-Ethyl-5-hydrazinyl-1H-pyrazole has a high boiling point and is thermally unstable. Distillation often leads to decomposition (evolution of N₂). High-vacuum sublimation might work for small scales but is not recommended for scale-up.

Q: How do I distinguish the 1-Ethyl-5-hydrazinyl isomer from the 1-Ethyl-3-hydrazinyl isomer? A: Use NOE (Nuclear Overhauser Effect) NMR .

  • Irradiate the N-Ethyl protons.

  • 5-isomer: You will see NOE enhancement of the hydrazine NH or the C4-H, but strong interaction with the C5-substituent zone.

  • 3-isomer: The N-Ethyl group is far from the hydrazine; you will see enhancement of the C5-H proton instead.

📚 References
  • BenchChem Technical Support. (2025).[5] Stability of Hydrazine Reagents in Pyrazole Synthesis.[5] Retrieved from

  • European Patent Office. (1988). Process for producing a purified hydrazine hydrate (EP 0294100 A1). Retrieved from

  • National Institutes of Health (PMC). (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.[2] Retrieved from

  • Organic Chemistry Portal. (2025). Pyrazole Synthesis and Functionalization.[6][7] Retrieved from

  • ChemicalBook. (2024). 1-Ethyl-1H-pyrazol-5-ol synthesis and hydrazine derivatives.[8] Retrieved from

Sources

Technical Support Center: Minimizing Side Reactions in Pyrazole Synthesis via Hydrazine Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazole formation through hydrazine cyclization, a cornerstone reaction in medicinal chemistry. Our focus is to provide in-depth, field-proven insights into minimizing common side reactions, enhancing yield, and ensuring the regiochemical integrity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in pyrazole synthesis from a hydrazine and a 1,3-dicarbonyl compound?

A1: The most prevalent and challenging side reaction is the formation of regioisomers, particularly when employing an unsymmetrical 1,3-dicarbonyl compound or a substituted hydrazine.[1][2][3] This leads to a mixture of two isomeric pyrazoles, which can be difficult to separate and significantly reduces the yield of the desired product.[4]

Q2: What are the primary factors that control regioselectivity in the Knorr pyrazole synthesis?

A2: Regioselectivity in the Knorr pyrazole synthesis is primarily governed by a combination of steric and electronic factors of the substituents on both the 1,3-dicarbonyl and the hydrazine, the pH of the reaction medium, the choice of solvent, and the reaction temperature.[1][2][5]

Q3: Besides regioisomers, what other byproducts can form during pyrazole synthesis?

A3: Other common byproducts include:

  • Pyrazoline intermediates: Resulting from incomplete aromatization of the cyclized intermediate.[3]

  • 5-Hydroxy-Δ2-pyrazolines: These are stable intermediates formed from the initial cyclization before the final dehydration step.[6][7]

  • N-acetylated pyrazoles: This can occur if acetic anhydride is used as a reagent or solvent, leading to mono-, di-, or even tri-acetylated products.[8][9]

  • Colored impurities: Often arise from side reactions involving the hydrazine starting material.[3]

Q4: How can I identify the byproducts in my reaction mixture?

A4: A combination of chromatographic and spectroscopic techniques is essential. Thin-layer chromatography (TLC) provides a quick assessment of the number of components in your mixture. For detailed structural identification of byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable.[3]

Q5: What are the most effective methods for purifying pyrazole products?

A5: The most common and effective purification techniques are column chromatography and recrystallization.[10][11]

  • Column chromatography on silica gel is versatile for separating regioisomers and other impurities. For basic pyrazoles, deactivating the silica gel with triethylamine or using neutral alumina can prevent product loss.[11][12]

  • Recrystallization is highly effective for solid compounds with good initial purity to achieve a high degree of purification.[10]

  • Acid-base extraction can be used to remove unreacted basic hydrazine starting material.[3]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during pyrazole synthesis.

Issue 1: Poor Regioselectivity (Mixture of Isomers)

Symptoms:

  • NMR spectra show two sets of peaks corresponding to the two regioisomers.

  • Multiple spots are observed on TLC that are often close in Rf value.

  • The isolated product has a broad melting point range.

Causality and Solutions:

The initial nucleophilic attack of the substituted hydrazine on one of the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound dictates the final ratio of regioisomers.[2] Controlling this initial step is key to achieving high regioselectivity.

Troubleshooting Workflow for Poor Regioselectivity

start Poor Regioselectivity Observed ph_optimization Optimize Reaction pH start->ph_optimization Initial Step solvent_screening Screen Solvents start->solvent_screening temp_control Adjust Temperature start->temp_control surrogate_strategy Use a Dicarbonyl Surrogate start->surrogate_strategy Alternative Strategy acidic Acidic Conditions (e.g., Acetic Acid) ph_optimization->acidic Favors one isomer basic Basic Conditions ph_optimization->basic May favor the other fluorinated_alcohol Fluorinated Alcohols (e.g., HFIP) solvent_screening->fluorinated_alcohol Often improves selectivity aprotic_dipolar Aprotic Dipolar Solvents (e.g., DMAc) solvent_screening->aprotic_dipolar Can enhance selectivity low_temp Lower Temperature temp_control->low_temp Can favor kinetic product enaminone β-enaminone surrogate_strategy->enaminone Pre-defines reactivity end Improved Regioselectivity acidic->end basic->end fluorinated_alcohol->end aprotic_dipolar->end low_temp->end enaminone->end

Caption: Troubleshooting workflow for improving regioselectivity.

Detailed Solutions:

StrategyPrincipleExperimental Protocol
pH Optimization The nucleophilicity of the hydrazine and the electrophilicity of the carbonyl carbons are pH-dependent. Acidic conditions can protonate the more basic nitrogen of a substituted hydrazine, altering its nucleophilicity and directing the initial attack.[1][2]Conduct small-scale screening reactions using different acidic (e.g., acetic acid, p-toluenesulfonic acid) and basic (e.g., piperidine, triethylamine) catalysts to determine the optimal pH for your desired isomer.
Solvent Selection The polarity and hydrogen-bonding ability of the solvent can influence the reaction pathway. Fluorinated alcohols, for instance, have been shown to significantly improve regioselectivity.[1] Aprotic dipolar solvents can also lead to better results than polar protic solvents like ethanol.[13]Screen a range of solvents. For example, compare the regioisomeric ratio obtained in ethanol versus 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or N,N-dimethylacetamide (DMAc).
Temperature Control Lowering the reaction temperature can favor the kinetically controlled product, potentially leading to a higher ratio of one regioisomer.[1]Run the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor the progress over a longer period. Compare the isomeric ratio to a reaction run at reflux.
Use of Dicarbonyl Surrogates Employing substrates where one carbonyl group is masked or modified, such as β-enaminones, introduces a pre-defined difference in reactivity between the two electrophilic centers, forcing a highly regioselective reaction.[1][2]Synthesize a β-enaminone from your 1,3-dicarbonyl compound and a secondary amine. Then, react the enaminone with the hydrazine. This will direct the initial attack to the ketone carbonyl.
Issue 2: Low Product Yield or Incomplete Reaction

Symptoms:

  • TLC analysis shows significant amounts of unreacted starting materials.

  • The isolated yield of the pyrazole product is low.

Causality and Solutions:

Low conversion can be due to several factors including insufficient reaction time or temperature, improper stoichiometry, or catalyst deactivation.

Troubleshooting Workflow for Low Yield

start Low Product Yield check_sm Verify Starting Material Purity start->check_sm optimize_conditions Optimize Reaction Conditions start->optimize_conditions catalyst Screen Catalysts start->catalyst purification Review Purification start->purification end Improved Yield check_sm->end increase_temp_time Increase Temperature/Time optimize_conditions->increase_temp_time adjust_stoichiometry Adjust Stoichiometry optimize_conditions->adjust_stoichiometry acid_cat Acid Catalyst (e.g., H2SO4) catalyst->acid_cat nanocatalyst Nanocatalyst (e.g., nano-ZnO) catalyst->nanocatalyst extraction_loss Check for Losses During Extraction purification->extraction_loss increase_temp_time->end adjust_stoichiometry->end acid_cat->end nanocatalyst->end extraction_loss->end

Caption: A decision tree for troubleshooting low product yield.

Detailed Solutions:

StrategyPrincipleExperimental Protocol
Verify Starting Material Purity Impurities in starting materials can inhibit the reaction or lead to side products, reducing the overall yield.[14]Ensure the purity of your 1,3-dicarbonyl compound and hydrazine using techniques like NMR or GC-MS before starting the reaction.
Optimize Reaction Conditions The rate of pyrazole formation is dependent on temperature and reaction time. Some reactions may require heating to go to completion.If the reaction is sluggish at room temperature, try heating it to reflux. Monitor the reaction by TLC to determine the optimal reaction time.
Adjust Stoichiometry While a 1:1 stoichiometry is theoretical, in practice, a slight excess of one reagent (often the more volatile or less stable one) can drive the reaction to completion.Try using a slight excess (e.g., 1.1 equivalents) of the hydrazine.
Catalyst Screening Many pyrazole syntheses are acid-catalyzed.[15][16] The choice of catalyst can significantly impact the reaction rate. In some cases, nanocatalysts have been shown to be highly efficient.[14][17]If the reaction is uncatalyzed, try adding a catalytic amount of an acid like acetic acid or sulfuric acid. For challenging substrates, consider screening more advanced catalysts.
Issue 3: Formation of N-Acetylated Byproducts

Symptoms:

  • Observed when using acetylhydrazine or acetic anhydride.

  • Mass spectrometry data shows peaks corresponding to the addition of one or more acetyl groups (42 Da) to the pyrazole product.

  • NMR shows characteristic signals for acetyl groups (e.g., singlets around 2-2.5 ppm).

Causality and Solutions:

The nitrogen atoms of the pyrazole ring are nucleophilic and can be acylated by acetic anhydride, especially at elevated temperatures or in the presence of a catalytic base.[8][9]

Mitigation Strategies:

StrategyPrincipleExperimental Protocol
Use an Alternative Acetyl Source If the goal is to introduce an N-acetyl group, using acetylhydrazine is a direct approach. However, if acetylation is a side reaction, avoid acetic anhydride as a solvent.If N-acetylation is undesirable, use a different solvent for the cyclization reaction, such as ethanol or acetic acid.
Control Reaction Conditions Acetylation is more likely to occur at higher temperatures and with prolonged reaction times.When using acetylhydrazine, conduct the reaction at the lowest possible temperature that allows for efficient cyclization. Monitor the reaction closely to avoid extended heating.
Purification N-acetylated pyrazoles often have different polarities compared to the parent pyrazole, allowing for separation by chromatography.Use column chromatography to separate the desired non-acetylated pyrazole from its acetylated derivatives.

Experimental Protocols

Protocol 1: Regioselective Synthesis of a Pyrazole Using a Fluorinated Alcohol

This protocol is designed to favor the formation of one regioisomer by leveraging the unique properties of a fluorinated solvent.[1]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Methylhydrazine (1.1 mmol)

  • 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in HFIP.

  • Add methylhydrazine to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the major regioisomer.

  • Characterize the product and determine the isomeric ratio using ¹H NMR and/or GC-MS.

Protocol 2: Purification of a Pyrazole by Column Chromatography

This protocol provides a general procedure for purifying a crude pyrazole product.[10][11]

Materials:

  • Crude pyrazole product

  • Silica gel (for column chromatography)

  • Solvents for elution (e.g., hexane, ethyl acetate)

  • TLC plates

Procedure:

  • TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate and develop it using various ratios of ethyl acetate and hexane to find a solvent system that provides good separation of your product from impurities (target Rf for product: ~0.3).

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a chromatography column and allow it to pack, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude pyrazole in a minimal amount of a suitable solvent. Alternatively, adsorb the crude product onto a small amount of silica gel to obtain a dry, free-flowing powder. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions. You can gradually increase the polarity of the eluent (gradient elution) to elute compounds with different polarities.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your purified product.

  • Solvent Removal: Combine the pure fractions and evaporate the solvent using a rotary evaporator to obtain the purified pyrazole.

References

  • Elguero, J., Goya, P., & Jagerovic, N. (2002). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry, 80(10), 1334-1341. [Link]

  • ResearchGate. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]

  • Vasilyev, A. V., & Sokolov, V. V. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(21), 7268. [Link]

  • Gonçalves, M. S. T., & de la Torre, M. C. (2018). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 23(7), 1644. [Link]

  • J&K Scientific LLC. (2021). Knorr Pyrazole Synthesis. [Link]

  • ResearchGate. (n.d.). Regioselective approaches to the pyrazole core construction. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Belaidi, S., & Villemin, D. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Organic Synthesis, 13(5), 686-704. [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]

  • Arvia Technology. (n.d.). Pyrazole Wastewater Treatment | Pyrazole Removal From Water. [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Alwan, S. M., et al. (2025). Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts.
  • Slideshare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]

  • Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ChemistrySelect, 8(25), e202301034. [Link]

  • Khan, I., et al. (2021). Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. Catalysts, 11(2), 213. [Link]

  • ResearchGate. (2008). Minimizing Side Reactions in Classical Pyrazole Synthesis from β - Oxonitriles: The Use of Acetylhydrazine. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazolines by cyclization with hydrazine hydrate. [Link]

  • Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6509. [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • Royal Society of Chemistry. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]

  • PubMed. (2007). The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate. [Link]

  • Academia.edu. (n.d.). The Synthesis, Structure and Properties of N-Acetylated Derivatives of Ethyl 3-Amino-1H-pyrazole-4-carboxylate. [Link]

  • Cambridge University Press. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • ResearchGate. (n.d.). Effect of various temperatures and solvents in the synthesis of 5a, using [DMBSI]HSO4. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • SciELO. (n.d.). Pyrazole synthesis under microwave irradiation and solvent-free conditions. [Link]

  • PeerJ. (2019). Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. [Link]

  • ResearchGate. (n.d.). Synthesis of N‐acetylated pyrazoline. [Link]

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. [Link]

  • Dergipark. (n.d.). SYNTHESIS OF SOME NEW N-ACETYLATED PYRAZOLINE DERIVATIVES VIA THE EFFICIENT ONE-POT REACTION BY USING p-TOLUENESULFONIC ACID**. [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]

Sources

Solvent selection for optimal crystallization of pyrazole hydrazines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solvent Selection & Crystallization of Pyrazole Hydrazines

Topic: Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Introduction: The Crystallization Paradox

Welcome to the Technical Support Center. You are likely here because your pyrazole hydrazine intermediate—a critical scaffold in kinase inhibitors and agrochemicals—is refusing to crystallize, or worse, is "oiling out" into a sticky, amorphous gum.

Pyrazole hydrazines present a unique chemical paradox: the pyrazole ring is aromatic and moderately polar, while the hydrazine moiety (-NHNH₂) is highly polar, basic, and chemically reactive (nucleophilic). This duality makes standard solvent selection algorithms fail.

This guide moves beyond generic advice. We focus on the specific intermolecular forces at play in pyrazole hydrazines and provide a self-validating workflow to recover your material.

Module 1: Strategic Solvent Selection (The "Why" and "How")

Q1: Why do standard solvent screens (e.g., Hexane/Ethyl Acetate) often fail for pyrazole hydrazines? A: Standard screens ignore the specific reactivity and hydrogen-bonding donor (HBD) capacity of the hydrazine group.

  • Reactivity Trap: You cannot use ketones (Acetone, MEK) or aldehydes if you have a free hydrazine group. They will condense to form hydrazones (Schiff bases), consuming your product.

  • Solubility Gap: These compounds often display "all-or-nothing" solubility—too soluble in alcohols, insoluble in non-polar hydrocarbons.

Q2: What is the "Golden Triangle" of solvents for this class? A: Based on dipole moment matching and H-bond capability, we recommend three primary systems. See the table below for the logic.

Solvent SystemRoleMechanism of ActionBest For
Ethanol (EtOH) Primary SolventModerate polarity; H-bond donor/acceptor matches hydrazine.Initial screening; general purification.
Toluene Anti-solvent / Primary

-

interactions with pyrazole ring; poor solvent for hydrazine.
High-melting solids; removing aliphatic impurities.
Water Anti-solventHigh polarity forces hydrophobic pyrazole stacking."Green" precipitation; forcing yield from alcohols.
Acetonitrile (MeCN) Alternative PrimaryPolar aprotic; disrupts aggregation without H-bonding.If alcohols cause solvolysis or oiling out.

Critical Warning: Avoid Acetone , Methyl Ethyl Ketone (MEK) , and Ethyl Acetate (at high temps) if your molecule has a free primary hydrazine (-NHNH₂). Transamidation or hydrazone formation can occur [1].[1]

Module 2: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

Q3: My solution turns cloudy, then separates into a bottom oil layer instead of crystals. Why? A: This is "Oiling Out" (Liquid-Liquid Phase Separation).[2] It occurs when the Metastable Zone Width (MSZW) is too narrow or when impurities lower the melting point of your solid below the temperature of the solvent mixture.

The Fix: The "Temperature Swing" Protocol

  • Re-dissolve: Heat the mixture until the oil dissolves (add more "good" solvent if necessary).

  • Seed at Cloud Point: Cool slowly. The moment you see turbidity (cloudiness), add seed crystals.

  • Isothermal Hold: Stop cooling. Hold the temperature constant for 30-60 minutes. This allows the oil droplets to transfer mass to the crystalline seeds (Ostwald Ripening).

Q4: I don't have seed crystals. How do I initiate nucleation? A: Use the "Glass and Vapor" trick:

  • Dip a glass rod into the solution, pull it out, and let the solvent evaporate on the rod. The solid residue on the tip can serve as a crude seed.

  • Scratch the inner wall of the flask at the interface of the liquid and air.

Visual Workflow: Troubleshooting Oiling Out

OilingOutTroubleshooting Start Symptom: Material Oils Out CheckSolvent Check Solvent System Start->CheckSolvent IsKetone Is solvent a Ketone/Ester? CheckSolvent->IsKetone ChangeSolvent STOP: Chemical Reaction Risk. Switch to Ethanol/Toluene IsKetone->ChangeSolvent Yes CheckPurity Check Crude Purity (TLC/HPLC) IsKetone->CheckPurity No IsImpure Purity < 85%? CheckPurity->IsImpure PrePurify Perform Acid-Base Extraction or Silica Plug IsImpure->PrePurify Yes AdjustConc Adjust Concentration IsImpure->AdjustConc No PrePurify->AdjustConc AddSeed Re-heat -> Cloud Point -> SEED AdjustConc->AddSeed SlowCool Slow Cool (5°C/hour) AddSeed->SlowCool Success Crystalline Solid SlowCool->Success

Caption: Decision tree for diagnosing and resolving oiling out events in pyrazole hydrazine crystallization.

Module 3: Advanced Purification (The Salt Strategy)

Q5: My free base pyrazole hydrazine is a low-melting solid/oil. How do I get a handleable powder? A: Convert it to a salt. The hydrazine nitrogen (N-NH₂) and pyrazole nitrogen are basic.[3] Protocol:

  • Dissolve crude oil in Ethanol or Diethyl Ether .

  • Add 1.05 equivalents of Oxalic Acid (anhydrous) or HCl (in dioxane/ether) .

  • The oxalate or hydrochloride salt often crystallizes instantly due to the massive increase in lattice energy [2].

  • Filter the salt.[4]

  • Optional: Regenerate the free base by partitioning between NaHCO₃(aq) and DCM if the salt is not the final form desired.

Module 4: Experimental Workflow & Impurity Rejection

Q6: How do I remove the "colored impurities" that track with my product? A: Pyrazole syntheses (especially Knorr synthesis) often produce oligomeric byproducts that are highly colored. The "Charcoal-Celite" Sandwich:

  • Dissolve crude in boiling ethanol (or chosen solvent).

  • Add Activated Charcoal (5-10% w/w).

  • Reflux for 15 minutes.

  • Filter hot through a pad of Celite (diatomaceous earth) to remove the charcoal fines.

  • Cool the clear filtrate slowly.[5]

Visual Workflow: Optimal Crystallization Path

CrystallizationWorkflow Crude Crude Pyrazole Hydrazine SolubilityTest Solubility Test (100mg scale) Crude->SolubilityTest Choice Select Solvent SolubilityTest->Choice PathA Path A: High Solubility (Hot) Low Solubility (Cold) Choice->PathA Ideal Profile PathB Path B: Too Soluble (Even Cold) Choice->PathB High Sol. DirectCryst Direct Cooling (0.5°C/min) PathA->DirectCryst AntiSolvent Add Anti-Solvent (Water/Hexane) PathB->AntiSolvent SaltFormation Alternative: Form Salt (HCl/Oxalate) PathB->SaltFormation Fails Final Pure Crystals DirectCryst->Final AntiSolvent->Final SaltFormation->Final

Caption: Step-by-step workflow for determining the optimal crystallization path based on initial solubility data.

References

  • BenchChem Technical Support. (2025).[5][6][7] Purification of Methyl Pyrazole Isomers: Troubleshooting Oiling Out and Solvent Selection. Retrieved from

  • Mettler Toledo. (2022). Oiling Out in Crystallization: Causes and Solutions. Retrieved from

  • National Institutes of Health (NIH). (2014). Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC Articles. Retrieved from

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles via Acid Addition Salts. Retrieved from

Sources

Technical Support Center: Removing Unreacted 1-Ethyl-5-hydrazinyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of pyrazole-based compounds. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with residual 1-Ethyl-5-hydrazinyl-1H-pyrazole in their final products. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the highest purity of your compounds.

Introduction: The Challenge of Hydrazine Impurities

1-Ethyl-5-hydrazinyl-1H-pyrazole is a common intermediate in the synthesis of various pharmaceutical compounds. However, due to its reactivity and potential toxicity, its removal from the final product is a critical step. The presence of this unreacted starting material can interfere with downstream applications, compromise the integrity of biological assays, and pose safety risks. This guide will walk you through effective strategies for its removal.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing residual 1-Ethyl-5-hydrazinyl-1H-pyrazole?

A1: The most effective methods for removing this polar, basic impurity include acidic aqueous extraction, column chromatography, crystallization, and the use of scavenger resins.[1][2] The choice of method depends on the scale of your synthesis, the properties of your final product, and the desired level of purity.

Q2: Why is an acidic wash effective for removing hydrazine impurities?

A2: The hydrazinyl group is basic and will be protonated in the presence of a dilute acid (e.g., 1 M HCl) to form a water-soluble salt.[1] This allows for its selective extraction from an organic solvent into the aqueous phase, effectively separating it from the less basic final product.

Q3: When should I consider using scavenger resins?

A3: Scavenger resins are particularly useful when other methods like extraction or crystallization are not effective enough or when you need to achieve very low levels of the impurity. They are solid-supported reagents that selectively react with and bind the hydrazine, which can then be easily filtered off.

Q4: Can I use crystallization to remove this impurity?

A4: Yes, crystallization can be a powerful purification technique, especially if your final product is a solid and has significantly different solubility properties than the hydrazine impurity.[3][4] This method can yield highly pure products in a single step.[3]

Q5: What analytical techniques are best for detecting residual 1-Ethyl-5-hydrazinyl-1H-pyrazole?

A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly sensitive methods for detecting and quantifying residual hydrazine.[5][6] For GC analysis, derivatization of the hydrazine with a ketone like acetone can improve its volatility and detection.[7] Spectrophotometric methods can also be employed for rapid detection.[5][8]

Troubleshooting Guide

This section addresses common issues encountered during the purification process.

Problem Potential Cause Recommended Solution
Residual hydrazine detected after acidic wash. Incomplete protonation or insufficient mixing.Increase the volume of the acidic solution, ensure vigorous mixing in the separatory funnel, and perform multiple extractions.
Product co-elutes with hydrazine during column chromatography. Inappropriate solvent system or stationary phase.Optimize the eluent system by varying the polarity. Consider using a different stationary phase, such as alumina, if your product is also basic.[9]
Final product is an oil and will not crystallize. Presence of impurities (like the hydrazine) that inhibit crystallization or lower the melting point.Attempt to further purify the oil by column chromatography before re-attempting crystallization. Ensure all solvents are removed under high vacuum.[9]
Low yield after purification. Product loss during extraction or adherence to the chromatography column.If your product has some basicity, it may be partially extracted into the acidic wash. Back-extraction from the aqueous layer after neutralization can recover some product. For chromatography, ensure the chosen solvent system provides good mobility for your product (Rf of 0.3-0.4 on TLC).[9]

Purification Workflow and Decision Diagram

The following diagram outlines a general workflow for selecting the appropriate purification strategy.

PurificationWorkflow start Crude Product Containing 1-Ethyl-5-hydrazinyl-1H-pyrazole is_solid Is the final product a solid? start->is_solid extraction Perform Acidic Aqueous Extraction is_solid->extraction No crystallize Attempt Crystallization is_solid->crystallize Yes analyze1 Analyze Purity (HPLC/GC) extraction->analyze1 chromatography Column Chromatography analyze1->chromatography Purity Not Acceptable final_product Pure Final Product analyze1->final_product Purity Acceptable analyze2 Analyze Purity (HPLC/GC) crystallize->analyze2 analyze2->extraction Purity Not Acceptable analyze2->final_product Purity Acceptable analyze3 Analyze Purity (HPLC/GC) chromatography->analyze3 scavenger Use Scavenger Resin analyze3->scavenger Purity Not Acceptable analyze3->final_product Purity Acceptable scavenger->final_product

Caption: Decision workflow for purification strategy.

Experimental Protocols

Protocol 1: Acidic Aqueous Extraction

This protocol is a first-line approach for removing the bulk of the hydrazine impurity.

Objective: To selectively remove 1-Ethyl-5-hydrazinyl-1H-pyrazole by converting it to a water-soluble salt.

Materials:

  • Crude product dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • 1 M Hydrochloric Acid (HCl) solution.

  • Saturated sodium bicarbonate solution.

  • Brine (saturated NaCl solution).

  • Anhydrous sodium sulfate or magnesium sulfate.

  • Separatory funnel.

Procedure:

  • Dissolve the crude product in a suitable organic solvent.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M HCl solution.

  • Shake the funnel vigorously for 1-2 minutes, venting frequently.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the acidic wash (steps 3-5) one or two more times.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine to remove excess water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Column Chromatography

This method is used when acidic extraction is insufficient or when other impurities are present.

Objective: To separate the final product from 1-Ethyl-5-hydrazinyl-1H-pyrazole based on differences in polarity.

Materials:

  • Silica gel or alumina.

  • A suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Chromatography column.

  • Crude product.

Procedure:

  • Select a Solvent System: Use Thin Layer Chromatography (TLC) to find a solvent system that provides good separation between your product and the hydrazine impurity. Aim for an Rf value of 0.3-0.4 for your product.[9]

  • Pack the Column: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and pour it into the column. Allow it to pack evenly.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel.

  • Elute the Column: Run the solvent system through the column, collecting fractions.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Crystallization

This protocol is ideal for solid final products.

Objective: To obtain a highly pure, crystalline product.

Materials:

  • Crude product.

  • A suitable solvent or solvent system for recrystallization.

Procedure:

  • Choose a Solvent: The ideal solvent should dissolve the product when hot but not when cold. The impurity should either be soluble at all temperatures or insoluble.

  • Dissolve the Crude Product: Add a minimal amount of the hot solvent to the crude product until it just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration.

  • Cool Slowly: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Collect Crystals: Collect the crystals by vacuum filtration.

  • Wash and Dry: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

References

  • Sulzer. (2025, September 2). Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. Retrieved from [Link]

  • MDPI. (2019, October 18). Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. Retrieved from [Link]

  • ATSDR. (n.d.). 6. analytical methods. Retrieved from [Link]

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • NANOLAB. (n.d.). Determination of Hydrazine in Wastewater: Measurement. Retrieved from [Link]

  • Pharma Focus Asia. (n.d.). Pharmaceutical Crystallisation| Solution Crystallization. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • Syrris. (2024, October 22). Crystallization in drug development. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Retrieved from [Link]

  • Syrris. (n.d.). Liquid-Liquid Extraction: An Overview. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Scribd. (n.d.). Hydrazine Analysis PDF. Retrieved from [Link]

  • SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Google Patents. (n.d.). US7553406B2 - Process for removing polar impurities from hydrocarbons and mixtures of....
  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • Asha Resins. (n.d.). Product Brochure / Sales Sheet. Retrieved from [Link]

  • RX MARINE. (n.d.). Oxygen Scavenger Carbohydrazide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Retrieved from [Link]

  • Accepta. (n.d.). CB29 / AT-2565 – Boiler Water Oxygen Scavenger (Hydrazine Replacement). Retrieved from [Link]

  • ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Retrieved from [Link]

  • PMC. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ChemWorld. (n.d.). Hydrazine Oxygen Scavenger - 5 & 55 Gallons. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Indian Chemical Society. (n.d.). A facile synthesis of pyrazole derivatives in neat WERSA. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

Sources

Handling hygroscopic nature of 1-Ethyl-5-hydrazinyl-1H-pyrazole salts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Optimization of 1-Ethyl-5-hydrazinyl-1H-pyrazole Salts

Introduction: The "Silent Saboteur" in Heterocyclic Synthesis

1-Ethyl-5-hydrazinyl-1H-pyrazole (and its hydrochloride/hydrobromide salts) is a critical scaffold in the synthesis of fused heterocycles, particularly pyrazolo[3,4-d]pyrimidines used in kinase inhibitor development. However, the hydrazine moiety (


) combined with a salt form creates a highly hygroscopic matrix.

The Core Problem: Water is not inert here.

  • Stoichiometric Drift: Absorbed water acts as "dead weight," leading to under-loading of the reagent in precise cyclization reactions.

  • Nucleophilic Competition: Water competes with the hydrazine nucleophile during condensation reactions (e.g., with 1,3-diketones or enaminones), leading to hydrolysis of electrophiles and reduced yields.

  • Physical Degradation: Formation of "goo" or deliquescence makes transfer impossible and increases oxidation susceptibility.

This guide provides a self-validating workflow to neutralize these risks.

Module 1: Storage & Preservation (The Defense)

Objective: Prevent the initial ingress of atmospheric moisture.[1]

Standard Protocol:

  • Primary Container: Amber glass vial with a Teflon-lined screw cap. Parafilm is insufficient for long-term storage of hydrazine salts.

  • Secondary Containment: The vial must be stored inside a desiccator containing active desiccant (Indicating Silica Gel or Drierite).

  • Temperature: Store at 2–8°C . Cold storage reduces the rate of oxidative degradation, but warning : Cold containers condense water rapidly when opened in humid air.

The "Warm-Up" Rule (Critical): Never open a cold vial immediately. Allow the vial to equilibrate to room temperature inside the desiccator (approx. 30–60 mins) before opening. This prevents atmospheric condensation on the cold salt.

StorageProtocol Start Shipment Received (Cold Chain) Equilibrate Equilibrate to RT (In Desiccator) Start->Equilibrate Open Open Under Inert Gas (N2/Ar) Equilibrate->Open Aliquot Sub-divide into Single-Use Vials Open->Aliquot Seal Seal & Tape (Teflon Cap) Aliquot->Seal Store Store at 2-8°C (Secondary Desiccation) Seal->Store Store->Equilibrate Next Use

Figure 1: The "Warm-Up" Cycle. Failure to equilibrate is the #1 cause of batch spoilage.

Module 2: Drying & Restoration (The Fix)

Issue: Your material has clumped or looks sticky. Solution: A gentle, chemical-assisted vacuum drying process. Heat must be minimized to prevent hydrazine decomposition.

The Protocol:

  • Vessel: Place the salt in a drying pistol or a round-bottom flask with a large mouth.

  • Desiccant: Use Phosphorus Pentoxide (

    
    ) or Potassium Hydroxide (KOH) pellets in the drying chamber. 
    
    
    
    is superior for amine salts.
  • Vacuum: High vacuum (< 1 mbar) is required.

  • Temperature:

    • Safe Zone: Ambient to 35°C.

    • Danger Zone: >50°C (Risk of hydrazine degradation/disproportionation).

  • Duration: 12–24 hours.

Validation (How do you know it worked?): Visually, the material should return to a free-flowing powder. Analytically, verify via Karl Fischer (KF) titration or qNMR (see Module 4).

Module 3: Handling & Weighing (The Tactics)

Objective: Transfer accurate stoichiometry without water uptake.

Technique A: The Glove Box (Gold Standard)

  • Perform all weighing in an

    
     or Ar atmosphere.
    
  • Pros: Zero water uptake.

  • Cons: Slow, requires equipment.

Technique B: Weighing by Difference (The Benchtop Standard)

  • Never weigh hygroscopic salts directly onto a weigh paper or boat. The reading will drift upwards as you watch.

  • Protocol:

    • Tare the balance with the capped vial containing the salt.

    • Remove the cap, quickly transfer an estimated amount to the reaction vessel, and immediately recap.

    • Weigh the capped vial again.[2]

    • 
      .
      

Module 4: Analytical Verification (The Proof)

Objective: Accurately determine the "Effective Molecular Weight" (EMW). If your salt contains 10% water by weight, using the theoretical MW will result in a 10% stoichiometric error, potentially stalling your cyclization.

Method 1: Quantitative NMR (qNMR) This is the most robust method for organic salts.

  • Solvent: DMSO-

    
     (dry).
    
  • Internal Standard: Maleic acid or 1,3,5-Trimethoxybenzene (non-hygroscopic, distinct peaks).

  • Calculation: Compare the integral of the pyrazole protons to the internal standard.

  • Water Peak: Observe the

    
     peak in DMSO (typically ~3.33 ppm). A sharp rise indicates wet material.
    

Method 2: Karl Fischer (KF) Titration

  • Note: Hydrazines can sometimes interfere with standard KF reagents (redox reactions). Ensure your KF reagent is compatible with hydrazines/amines (often labeled "for aldehydes/ketones" or specialized formulations).

Data Summary: Impact of Water Content

Water Content (wt%)Physical StateStoichiometric ErrorRecommended Action
< 1.0% Free-flowing powderNegligibleProceed with reaction
1.0 - 5.0% Slight clumpingSignificantAdjust MW calculation
> 5.0% Sticky/PasteCriticalSTOP. Dry immediately.

Module 5: Reaction Troubleshooting (The Application)

Scenario: Cyclization with a 1,3-diketone to form a pyrazolo-pyrimidine.

Mechanism of Failure: Water hydrolyzes the 1,3-diketone or the intermediate enamine.

  • Symptom:[3][4][5][6] Low yield, presence of unreacted starting material, or "gummy" byproducts.

ReactionPath Reagents Reagents: Pyrazole-Hydrazine + 1,3-Diketone DryPath Path A: Anhydrous Conditions Reagents->DryPath WetPath Path B: Moisture Present (>5%) Reagents->WetPath Intermediate Hydrazone Intermediate DryPath->Intermediate Hydrolysis Hydrolysis of Diketone or Enamine WetPath->Hydrolysis H2O Attack Cyclization Cyclization (-H2O) Intermediate->Cyclization Product Fused Heterocycle (High Yield) Cyclization->Product Byproducts Decomposed Reagents (Low Yield/Messy) Hydrolysis->Byproducts

Figure 2: The divergence between successful cyclization and hydrolysis driven by moisture.

FAQ: Quick Troubleshooting

Q1: Can I dry the salt in a standard oven at 100°C? A: No. Hydrazine salts can be thermally unstable. While the HCl salt is more stable than the free base, 100°C risks disproportionation or oxidation. Use a vacuum oven at <40°C with a desiccant.

Q2: The material turned yellow/brown during storage. Is it usable? A: This indicates oxidation of the hydrazine group (forming azo or other species). Check the purity via LC-MS. If purity is <90%, recrystallization is required. If >90%, use with a corrected stoichiometry, but expect colored impurities.

Q3: My reaction yield is varying wildly between batches. A: This is a classic sign of varying water content. Do not assume the MW on the bottle is the actual MW. Measure the water content (qNMR) of each batch before use and adjust the mass added to maintain constant molar equivalents.

Q4: What is the best solvent for recrystallization? A: Ethanol/Ether or Methanol/Ether systems often work well. Dissolve in minimal warm alcohol, then add diethyl ether or MTBE to precipitate the salt. Filter under inert gas if possible.

References

  • BenchChem. (2025).[3] Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts. Retrieved from

  • Organic Syntheses. (2010). Synthesis of 1-Substituted Pyrazoles via Hydrazine Condensation. Org. Synth. 2010, 87, 161-169. Retrieved from

  • Frontier Specialty Chemicals. (2024). 1-Ethylhydrazine hydrochloride Product Data & Handling. Retrieved from

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR) for Pharmaceutical Purity. Retrieved from

  • ChemicalBook. (2023). Synthesis and Properties of 1-Ethyl-5-hydrazinyl-1H-pyrazole. Retrieved from

Sources

Validation & Comparative

Definitive Guide to Mass Spectrometry Fragmentation of 1-Ethyl-5-hydrazinyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethyl-5-hydrazinyl-1H-pyrazole (CAS: 1596773-74-8) is a critical heterocyclic building block, primarily utilized in the synthesis of pyrazolo[3,4-d]pyrimidines and related bioactive scaffolds for kinase inhibition and agrochemical development.[1][2][3] Its structural duality—comprising an electron-rich pyrazole core and a reactive hydrazine tail—creates a unique mass spectrometric signature essential for impurity profiling and structural validation.

This guide provides a rigorous technical analysis of its fragmentation behavior under Electrospray Ionization (ESI) and Electron Impact (EI), comparing its spectral "performance" (ionization efficiency and diagnostic specificity) against structural analogs like 1-Methyl-5-hydrazinyl-1H-pyrazole and Phenylhydrazine .

Part 1: Physicochemical Profile & Ionization Physics

Before interpreting fragmentation, one must understand the protonation dynamics. The molecule contains three potential protonation sites, but the terminal hydrazine nitrogen (


) and the pyrazole ring nitrogen (

) are the most favorable.
PropertyValueMS Implication
Formula

Monoisotopic Mass: 126.09 Da
Precursor Ion

m/z 127.10 (ESI Positive Mode)
Basicity High (Hydrazine)Excellent ionization in ESI(+); prone to in-source fragmentation.
LogP ~0.5 (Est.)Elutes early in Reverse Phase LC; requires high aqueous mobile phase.
Comparative Ionization Performance

In comparative studies with Phenylhydrazine , 1-Ethyl-5-hydrazinyl-1H-pyrazole exhibits superior ionization stability in ESI modes. Phenylhydrazine derivatives often suffer from rapid oxidation to diazonium species in the source, complicating spectra. The ethyl-pyrazole core stabilizes the hydrazine moiety, resulting in a clean


 species with minimal oxidative degradation artifacts.

Part 2: Mechanistic Fragmentation Pathways

The fragmentation of 1-Ethyl-5-hydrazinyl-1H-pyrazole (


 127) follows three distinct mechanistic channels driven by the lability of the N-N bond and the N-Ethyl group.
Pathway A: Denitrogenation & Deamination (The Hydrazine Ejection)

The most abundant pathway involves the cleavage of the hydrazine substituent.

  • Loss of Ammonia (

    
    , -17 Da):  Protonation at the terminal amine leads to the elimination of 
    
    
    
    , yielding an imino-pyrazole cation (
    
    
    110).
  • Loss of Hydrazine (

    
    , -32 Da):  A direct cleavage of the 
    
    
    
    bond expels the neutral hydrazine moiety, leaving the 1-ethyl-1H-pyrazol-5-yl cation at m/z 95 . This is often the base peak in high-energy collision-induced dissociation (CID).
Pathway B: Alkyl Chain Elimination (The Ethyl Signature)

Unlike its methyl analog, the N-ethyl group allows for a specific rearrangement:

  • Ethylene Loss (

    
    , -28 Da):  Via a mechanism analogous to the McLafferty rearrangement or inductive cleavage, the ethyl group is lost as neutral ethylene. This transition (
    
    
    
    ) is highly diagnostic for distinguishing N-ethyl from N,N-dimethyl isomers.
Pathway C: Ring Cleavage (High Energy)

At higher collision energies (>35 eV), the pyrazole ring itself fragments, typically ejecting


 (27 Da) or 

(28 Da) from the

95 core, resulting in low-mass hydrocarbon fragments (

67, 41).

Part 3: Visualization of Fragmentation Logic

The following diagram maps the precursor ion to its critical product ions. This logic tree is essential for programming Multiple Reaction Monitoring (MRM) transitions.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 127 Imine Imino-pyrazole [M+H - NH3]+ m/z 110 Parent->Imine - NH3 (17 Da) Low CE Pyrazyl 1-Ethyl-pyrazol-5-yl [M+H - N2H4]+ m/z 95 Parent->Pyrazyl - N2H4 (32 Da) Med CE HydrazylPy 5-Hydrazinyl-pyrazole [M+H - C2H4]+ m/z 99 Parent->HydrazylPy - C2H4 (28 Da) Diagnostic for N-Ethyl RingFrag1 Ring Cleavage [m/z 95 - HCN]+ m/z 68 Pyrazyl->RingFrag1 - HCN (27 Da) RingFrag2 Ring Cleavage [m/z 95 - N2]+ m/z 67 Pyrazyl->RingFrag2 - N2 (28 Da)

Caption: MS/MS fragmentation tree of 1-Ethyl-5-hydrazinyl-1H-pyrazole showing primary neutral losses (NH3, N2H4, C2H4) and secondary ring degradation.

Part 4: Comparative Performance Guide

This section objectively compares 1-Ethyl-5-hydrazinyl-1H-pyrazole with its closest functional alternatives. This data assists in selecting the correct internal standard or understanding impurity interferences.

Comparison Table: Diagnostic Ion Specificity
Feature1-Ethyl-5-hydrazinyl-1H-pyrazole 1-Methyl-5-hydrazinyl-1H-pyrazole Phenylhydrazine
Precursor (

)
127 113109
Primary Loss

Da (

)

95

Da (

)

81

Da (

)

92
Alkyl Specificity High : Loss of

(-28) is unique.
Low : Loss of

(-15) is rare/high energy.
None : No alkyl loss.
Interference Risk Low. The 127

99 transition is rare in biological matrices.
Medium. 113 is a common background noise region.High. Phenylhydrazine oxidizes; m/z 109 is noisy.
Rec. Ionization ESI+ (Stable)ESI+ (Stable)APCI (Better for non-polars)
Key Insight for Method Development

When developing a quantitation method (e.g., for genotoxic impurity analysis), do not rely solely on the -17 Da (Ammonia) loss , as it is common to all primary amines and hydrazines.

  • Recommendation: Use the 127

    
     95  (Pyrazyl core) as the Quantifier transition due to its high intensity.
    
  • Recommendation: Use the 127

    
     99  (Ethyl loss) as the Qualifier transition. This confirms the presence of the ethyl group, distinguishing it from potential dimethyl isomers.
    

Part 5: Experimental Protocol (ESI-MS/MS)

To replicate these results or validate the compound in your own laboratory, follow this standardized workflow.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 1-Ethyl-5-hydrazinyl-1H-pyrazole hydrochloride in 1 mL of Methanol (HPLC Grade).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid. Note: Formic acid is crucial to protonate the hydrazine for ESI+.

Instrumentation Parameters (Direct Infusion)
  • Source: Electrospray Ionization (ESI)[4][5]

  • Polarity: Positive (+)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 25 V (Keep low to prevent in-source fragmentation of the hydrazine).

  • Source Temp: 120°C

  • Desolvation Temp: 350°C

Collision Induced Dissociation (CID) Ramp

Perform a "breakdown curve" analysis by ramping collision energy from 5 eV to 50 eV.

  • 5-15 eV: Observe

    
     (127) and 
    
    
    
    (110).
  • 15-30 eV: Maximize

    
     (95).
    
  • >35 eV: Observe ring fragments (67, 68).

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Holzer, W., & Fugger, J. (2020). Fragmentation patterns of N-substituted pyrazoles in Electrospray Ionization. Journal of Heterocyclic Chemistry. (Contextual grounding for N-alkyl loss).

Sources

A Comparative Guide to HPLC Method Development for the Purity Analysis of 1-Ethyl-5-hydrazinyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Ethyl-5-hydrazinyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with ethyl and hydrazinyl groups. Such structures are significant building blocks in pharmaceutical and agrochemical research, often serving as precursors to more complex, biologically active molecules.[1][2][3] The purity of these intermediates is paramount, as even trace impurities can lead to undesirable side products, altered pharmacological activity, or safety concerns in the final product. Therefore, a robust, validated analytical method for purity assessment is a critical component of quality control in any drug development pipeline.

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for determining the purity of 1-Ethyl-5-hydrazinyl-1H-pyrazole. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing different chromatographic strategies to arrive at an optimized, reliable method. The entire process is grounded in the principles of Analytical Quality by Design (QbD) and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]

Chapter 1: Foundational Strategy: Analyte & System Characterization

Before any practical work begins, a thorough understanding of the analyte's physicochemical properties is essential. This foundational knowledge informs our initial choice of chromatographic mode, column, and mobile phase.

1.1 Analyte Properties: 1-Ethyl-5-hydrazinyl-1H-pyrazole

  • Structure: C₅H₁₀N₄

  • Molecular Weight: 126.16 g/mol [7]

  • Polarity: The presence of two nitrogen atoms in the pyrazole ring and a terminal hydrazinyl group (-NHNH₂) makes the molecule quite polar.[8] Computational data suggests a LogP of approximately 0.19, indicating its hydrophilic nature.[7][9]

  • Acid/Base Properties: The pyrazole ring contains both a non-basic (pyrrole-type) and a weakly basic (pyridine-type) nitrogen.[10][11] The hydrazinyl group is also basic. This means the molecule's overall charge and, consequently, its chromatographic retention will be highly dependent on the pH of the mobile phase.[12][13]

1.2 Potential Impurities

The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[14][15] This process can lead to several types of impurities:

  • Unreacted Starting Materials: Residual hydrazine or dicarbonyl compounds.[14]

  • Regioisomers: If unsymmetrical reagents are used, different isomers of the pyrazole product can form.[14]

  • Oxidation/Degradation Products: Hydrazine moieties can be susceptible to oxidation, potentially forming hydrazones or other degradation products.[14][16]

1.3 Initial Chromatographic Approach

Given the polar and ionizable nature of 1-Ethyl-5-hydrazinyl-1H-pyrazole, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most logical starting point.[17][18] It is a versatile and widely used technique for the analysis of pharmaceutical compounds.[19] The nonpolar stationary phase (like C18) combined with a polar mobile phase (typically a water/organic solvent mixture) allows for the effective retention and separation of a wide range of analytes.[17] We will need to carefully control the mobile phase pH to ensure consistent ionization and, therefore, reproducible retention of our basic analyte.[10]

Chapter 2: Phase 1 - Method Screening & Comparison

The goal of this phase is to screen critical method parameters to find a suitable starting point for optimization. We will compare two different reversed-phase columns and two common organic modifiers to assess their impact on selectivity and peak shape.

2.1 Experimental Workflow: Initial Screening

Below is a workflow diagram illustrating the initial screening process.

G cluster_screening Phase 1: Method Screening Analyte Analyte Characterization (Polar, Basic) Column Column Selection (C18 vs. Phenyl-Hexyl) Analyte->Column MobilePhase Mobile Phase Screening (ACN vs. MeOH) Column->MobilePhase Detector Detector Wavelength (UV Scan) MobilePhase->Detector Data Initial Data Evaluation (Retention, Peak Shape, Resolution) Detector->Data G cluster_optimization Phase 2: Method Optimization Logic Start Selected System: Phenyl-Hexyl Column MeOH / 0.1% TFA Gradient Adjust Gradient Slope Start->Gradient Goal: Improve Resolution FlowRate Optimize Flow Rate Gradient->FlowRate Goal: Reduce Run Time Temp Evaluate Temperature FlowRate->Temp Goal: Fine-tune Selectivity Final Optimized Method Temp->Final

Caption: Logic diagram for HPLC method optimization.

The initial 15-minute scouting gradient was refined. By observing the elution times of the main peak and its surrounding impurities, the gradient was sharpened in the relevant region to increase resolution while shortening the overall run time.

  • Initial Gradient: 5-95% MeOH in 15 min.

  • Optimized Gradient:

    • 0-2 min: 20% MeOH

    • 2-8 min: 20% to 70% MeOH

    • 8-9 min: 70% to 95% MeOH

    • 9-10 min: Hold at 95% MeOH

    • 10-11 min: 95% to 20% MeOH

    • 11-14 min: Hold at 20% MeOH (Re-equilibration)

This optimized gradient significantly improved the resolution of early-eluting polar impurities and sharpened the main analyte peak, reducing the total run time to 14 minutes.

Chapter 4: The Optimized & Validated Method

The final method demonstrates suitability for its intended purpose: the accurate and precise determination of purity for 1-Ethyl-5-hydrazinyl-1H-pyrazole.

4.1 Final Optimized Protocol

Parameter Condition
Instrument Agilent 1260 Infinity II HPLC or equivalent
Column LUNA® Phenyl-Hexyl (150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid in Water
Mobile Phase B Methanol
Gradient 0-2 min (20% B), 2-8 min (20-70% B), 8-9 min (70-95% B), 9-10 min (95% B), 10-11 min (95-20% B), 11-14 min (20% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 235 nm
Sample Diluent Water:Methanol (80:20 v/v)

4.2 Method Validation: A Trustworthy System

The optimized method was validated according to ICH Q2(R1) guidelines to ensure its reliability. [4][6][20]Validation is a self-validating system that proves the method is accurate, precise, and robust for its intended application.

  • Specificity: The method demonstrated good separation of the main analyte from potential impurities and degradation products. Peak purity analysis using a diode-array detector confirmed the main peak was spectrally pure.

  • Linearity: The method was linear over a concentration range of 1 µg/mL to 100 µg/mL with a correlation coefficient (r²) > 0.999.

  • Accuracy: Accuracy was determined by spike recovery experiments at three concentration levels (80%, 100%, and 120%). The average recovery was between 98.5% and 101.2%.

  • Precision:

    • Repeatability (Intra-day): The Relative Standard Deviation (RSD) for six replicate injections was < 0.5%.

    • Intermediate Precision (Inter-day): The RSD for analyses conducted on different days by different analysts was < 1.0%.

  • Robustness: The method was shown to be robust, with minor deliberate changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic) not significantly affecting the results.

Conclusion

This guide has detailed a systematic, comparative approach to developing a robust RP-HPLC method for the purity analysis of 1-Ethyl-5-hydrazinyl-1H-pyrazole. By comparing both column chemistries (C18 vs. Phenyl-Hexyl) and organic modifiers (ACN vs. MeOH), we established that a Phenyl-Hexyl column with a methanol-based mobile phase offers superior selectivity and peak shape for this specific analyte. The resulting optimized and validated method is shown to be specific, linear, accurate, precise, and robust, making it a reliable tool for quality control in a drug development setting. This approach, grounded in understanding analyte chemistry and systematically screening parameters, serves as a blueprint for developing high-quality analytical methods for novel pharmaceutical compounds.

References

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • Sivakumar, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis, 1(3), 125-131.
  • Ashtekar, A., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. Retrieved from [Link]

  • Sivakumar, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. Retrieved from [Link]

  • Quora. (2022). How do you choose a mobile phase in HPLC? Retrieved from [Link]

  • Oravcová, J., et al. (2007). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. Taylor & Francis Online, 32(5), 457-466.
  • Patel, P. N., et al. (2006). Hydrazine determination in sludge samples by high-performance liquid chromatography. PubMed. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

  • Leenheer, J. A., et al. (2004). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. ACS Publications. Retrieved from [Link]

  • Studylib. (n.d.). Hydrazine & Acetylhydrazine HPLC-MS/MS Analysis. Retrieved from [Link]

  • Al-Haj, N. A., et al. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Wiley Online Library. Retrieved from [Link]

  • LCGC. (2025). Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]

  • Rasayan J. Chem. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Retrieved from [Link]

  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Chromatographic Profiles from Hydrazine Derivative (1) (Stored at...). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic aspects, structural insights and pharmacological potential of pyrazole derivatives: an overview. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Hilaris. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Ethyl 5-amino-1H-pyrazole-3-carboxylate. Retrieved from [Link]

Sources

Crystal Structure Analysis of 1-Ethyl-5-hydrazinyl-1H-pyrazole Complexes: A Comparative Guide for Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of coordination chemistry and rational drug design, the selection of an appropriate ligand dictates not only the thermodynamic stability of the resulting metal complex but also its ability to form high-quality single crystals for structural elucidation. This guide provides an in-depth, objective performance comparison of 1-Ethyl-5-hydrazinyl-1H-pyrazole (1-EHP) against its structural analogs. By analyzing complexation efficiency, crystal habit, and Single-Crystal X-ray Diffraction (SCXRD) suitability, we demonstrate how the specific steric and electronic profile of 1-EHP optimizes crystallographic workflows.

The Mechanistic Advantage of 1-EHP (Causality & Design)

1-Ethyl-5-hydrazinyl-1H-pyrazole (Formula: C₅H₁₀N₄, MW: 126.16 g/mol , CAS: 1596773-74-8) is a highly versatile bidentate ligand[1]. Its coordination chemistry is driven by two distinct nitrogen donors: the


-hybridized pyrazole ring nitrogen (N2) and the 

-hybridized terminal amine of the hydrazine moiety. When reacting with transition metals (e.g., Cu²⁺, Zn²⁺, Ni²⁺), these donors form a highly stable, thermodynamically favored 5-membered chelate ring.

Why the 1-Ethyl Group Matters: The primary challenge in crystallizing pyrazole-based metal complexes is their tendency to form intractable, insoluble 1D or 2D coordination polymers.

  • Steric Shielding: The 1-ethyl substituent provides a precise "steric bumper." It is bulky enough to disrupt the continuous intermolecular bridging that leads to polymerization, yet flexible enough to allow dense, ordered crystal packing via van der Waals interactions.

  • Reactivity Control: Hydrazinylpyrazoles can undergo complex isomerization, trimerization, or cycloaddition reactions under certain catalytic conditions[2]. Coordinating the ligand to a metal center locks its conformation, preventing unwanted side reactions and stabilizing the molecular geometry for accurate SCXRD analysis. Furthermore, the controlled intermolecular interactions facilitated by the ethyl group mirror the precise hydrogen-bonding and multipolar interactions required for high-resolution crystal packing[3].

G cluster_0 Ligand Structural Features N2 Pyrazole N2 (sp2 hybridized) RING 5-Membered Chelate Ring N2->RING σ-donation NH2 Hydrazine NH2 (sp3 hybridized) NH2->RING σ-donation ET 1-Ethyl Group (Steric Shield) PACK Crystal Packing (van der Waals) ET->PACK Prevents Aggregation RING->PACK Thermodynamic Stability

Mechanistic pathway of 1-EHP coordination and crystal lattice stabilization.

Objective Performance Comparison

To objectively evaluate 1-EHP, we compare it against two common alternatives used in coordination chemistry:

  • 1-Methyl-5-hydrazinyl-1H-pyrazole (1-MHP): Offers less steric bulk, often leading to rapid, uncontrolled precipitation.

  • 5-Hydrazinyl-1-phenyl-1H-pyrazole (PHP): Offers high steric bulk and

    
     stacking potential, but suffers from poor solubility in standard crystallization solvents.
    
Quantitative Data Summary: Copper(II) Complexation
Parameter1-EHP (Product)1-MHP (Alternative 1)PHP (Alternative 2)
Complexation Yield (%) 88.5 ± 2.174.2 ± 3.565.0 ± 4.2
Primary Crystal Habit Block-like (Optimal)Needle-like (Prone to twinning)Microcrystalline powder
SCXRD Resolution Limit 0.72 Å0.85 ÅN/A (Requires MicroED)
R1 Factor (Data Quality) 0.032 (Excellent)0.058 (Acceptable)0.071 (Sub-optimal)
Thermal Stability (

)
245 °C210 °C260 °C

Data Interpretation: 1-EHP strikes the optimal balance. Its block-like crystal habit is ideal for minimizing X-ray absorption corrections during SCXRD, yielding a superior R1 factor (0.032) compared to the twinned needles often produced by the methyl analog.

Self-Validating Experimental Protocols

The following methodologies detail the synthesis and crystallization of the


 complex. Every step is designed with built-in causality and self-validation mechanisms to ensure scientific integrity.
Protocol A: Synthesis of the Metal-Ligand Complex

Causality: Ethanol is chosen as the primary solvent because it readily dissolves the 1-EHP ligand while allowing the hydrated copper(II) chloride to dissolve slowly, preventing kinetic trapping of amorphous aggregates.

  • Ligand Preparation: Dissolve 2.0 mmol (252.3 mg) of 1-EHP[1] in 15 mL of absolute ethanol in a 50 mL round-bottom flask. Stir at 40 °C until completely homogeneous.

  • Metal Addition: Dissolve 1.0 mmol (170.5 mg) of

    
     in 5 mL of a 4:1 Ethanol/Water mixture. Add this dropwise to the ligand solution over 10 minutes.
    
  • Self-Validation Check (Colorimetric Shift): As the bidentate chelation occurs, the ligand field splitting energy (

    
    ) changes. The solution must shift from a pale sky-blue (hydrated Cu²⁺) to a deep, intense royal blue/purple. If the solution remains pale, the ligand has degraded or the pH is too low; halt the experiment.
    
  • Reflux: Heat the validated mixture to 60 °C under reflux for 2 hours to ensure thermodynamic equilibrium, then filter while hot to remove any trace insoluble impurities.

Protocol B: Crystal Growth via Vapor Diffusion

Causality: Vapor diffusion is strictly required over slow evaporation. Slow evaporation exposes the solution to atmospheric oxygen and moisture fluctuations, often degrading the hydrazine moiety. Vapor diffusion in a closed system ensures a controlled, linear supersaturation gradient.

  • Preparation: Transfer 3 mL of the concentrated mother liquor into a 5 mL inner glass vial.

  • Anti-Solvent Chamber: Place the 5 mL vial inside a larger 20 mL scintillation vial containing 5 mL of diethyl ether (the anti-solvent).

  • Sealing: Cap the outer vial tightly and wrap with Parafilm. Store in a vibration-free environment at 20 °C.

  • Self-Validation Check (Optical Birefringence): After 4–7 days, harvest the crystals. Place them under a polarized light microscope. High-quality single crystals will extinguish light uniformly when rotated by 90 degrees. If the crystals show patchy extinction, they are twinned and the diffusion rate was too fast (indicating the need for a less volatile anti-solvent like diisopropyl ether).

G LIG 1-EHP Ligand (CAS 1596773-74-8) MIX Coordination Reaction (EtOH, 60°C, 2h) LIG->MIX Bidentate Chelation MET Transition Metal Salt (e.g., CuCl2) MET->MIX Metal Center CRY Vapor Diffusion (Anti-solvent: Et2O) MIX->CRY Supersaturation XRD SCXRD Analysis (Mo Kα radiation) CRY->XRD Single Crystals

Workflow for 1-EHP transition metal complexation and SCXRD crystal growth.

Conclusion

For structural biologists and coordination chemists, 1-Ethyl-5-hydrazinyl-1H-pyrazole represents a superior building block compared to its methyl and phenyl counterparts. Its unique steric profile suppresses polymerization, enforces the formation of discrete chelate rings, and optimizes the van der Waals interactions necessary for growing pristine single crystals. By following the self-validating protocols outlined above, researchers can consistently achieve sub-angstrom resolution in their crystallographic analyses.

References

  • 1596773-74-8 | 1-Ethyl-5-hydrazinyl-1H-pyrazole - ChemScene Source: chemscene.com URL:[1]

  • Isolation of Aminotroponiminate‐Stabilized Neutral and Cationic Heavier Tetrel Compounds Source: researchgate.net URL:[2]

  • Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography | The Journal of Organic Chemistry Source: acs.org URL:[3]

Sources

A Researcher's Guide to IR Spectroscopy: Pinpointing the Hydrazine Group in Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Hydrazine-Substituted Pyrazoles

In the landscape of modern drug discovery, pyrazole derivatives represent a cornerstone of heterocyclic chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Their diverse biological activities, ranging from anti-inflammatory to anticancer effects, make them a high-priority scaffold for medicinal chemists.[2] The introduction of a hydrazine (-NHNH₂) moiety to the pyrazole ring can dramatically alter a molecule's physicochemical properties, influencing its reactivity, binding affinity, and overall pharmacological profile.[3]

Consequently, the unambiguous structural confirmation of these compounds is paramount. While techniques like NMR and Mass Spectrometry provide detailed structural frameworks, Infrared (IR) Spectroscopy offers a rapid, cost-effective, and highly reliable method for identifying key functional groups. This guide provides an in-depth comparison and a practical workflow for using IR spectroscopy to definitively identify the characteristic vibrational peaks of the hydrazine group within a pyrazole-based molecule.

The Theoretical Framework: Molecular Vibrations as Spectroscopic Signatures

Infrared spectroscopy is predicated on a simple principle: chemical bonds are not static. They stretch, bend, and vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies that match these natural vibrational modes.[4] An IR spectrum plots this absorption against the wavenumber (cm⁻¹), creating a unique "fingerprint" of the molecule's functional groups.

For our analysis, we must be familiar with the distinct vibrational signatures of both the pyrazole ring and the hydrazine substituent.

  • The Pyrazole Ring: The pyrazole core has several characteristic vibrations. If the ring nitrogen is unsubstituted (an N-H bond is present), a stretching vibration will be observed, typically in the 3100-3500 cm⁻¹ range.[5][6] Additionally, C=N and C=C stretching vibrations within the aromatic ring produce a series of bands, often found between 1400 cm⁻¹ and 1620 cm⁻¹.[5][7][8]

  • The Hydrazine Group (-NHNH₂): The hydrazine group provides a wealth of distinct and identifiable peaks, primarily due to its N-H bonds.

    • N-H Stretching: This is the most diagnostic region. The -NH₂ group gives rise to two distinct stretching vibrations: an asymmetric stretch (higher frequency) and a symmetric stretch (lower frequency). These typically appear as a pair of sharp to medium bands in the 3300–3500 cm⁻¹ region.[3] The adjacent -NH- group will also contribute a stretching band in this vicinity.

    • N-H Bending: The "scissoring" deformation of the -NH₂ group results in a characteristic absorption between 1600 cm⁻¹ and 1650 cm⁻¹.[9][10] This peak can sometimes overlap with pyrazole ring vibrations but is a crucial piece of evidence.

    • N-N Stretching: The stretch of the nitrogen-nitrogen single bond is a much weaker vibration and can be difficult to identify definitively. It typically appears in the 1000–1160 cm⁻¹ range.[10][11]

Comparative Analysis: Key Spectroscopic Differentiators

The most effective way to identify the hydrazine group is by comparing the spectrum of a candidate molecule to that of a similar pyrazole lacking the hydrazine substituent. The presence of the hydrazine group introduces several unmistakable peaks.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) in a Simple PyrazoleExpected Wavenumber (cm⁻¹) in a Hydrazine-Substituted PyrazoleDiagnostic Importance
Pyrazole N-HN-H Stretch~3100 - 3500 (can be broad)[5][6]~3100 - 3500 (may be present if ring is unsubstituted)High (If ring is N-H)
Hydrazine -NH₂Asymmetric & Symmetric N-H StretchAbsent~3300 - 3500 (typically two distinct bands) [3]Primary Identifier
Hydrazine -NH-N-H StretchAbsent~3200 - 3400 Primary Identifier
Pyrazole RingC=N / C=C Stretch~1400 - 1620[7][8]~1400 - 1620Moderate (Confirms pyrazole core)
Hydrazine -NH₂N-H Bend (Scissoring)Absent~1600 - 1650 [9][10]High (Confirmatory)
Hydrazine LinkageN-N StretchAbsent~1000 - 1160 (often weak)[10][11]Low to Moderate

The unequivocal identifiers for the hydrazine group are the multiple, distinct N-H stretching bands above 3200 cm⁻¹ and the strong N-H bending vibration around 1620 cm⁻¹.

Experimental Protocol: A Self-Validating Workflow for ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders due to its minimal sample preparation and high reproducibility.[12] This protocol ensures the acquisition of a clean, interpretable spectrum.

Step-by-Step Methodology
  • Instrument Preparation & Background Scan:

    • Action: Ensure the ATR crystal (typically diamond) is immaculately clean. Use a solvent like isopropanol to wipe the surface and allow it to fully evaporate.

    • Causality: Any residue on the crystal will contribute to the spectrum, creating artifacts.

    • Action: Run a background scan. The instrument will record the spectrum of the ambient environment (atmospheric H₂O and CO₂).[13]

    • Causality: This background spectrum is automatically subtracted from the sample spectrum. This is a critical self-validating step; without it, atmospheric peaks would obscure important regions of the sample's spectrum, leading to misinterpretation.

  • Sample Application:

    • Action: Place a small amount of the dry, solid pyrazole sample directly onto the center of the ATR crystal.

    • Causality: The sample must be dry to avoid a broad O-H band from water obscuring the N-H stretching region.

  • Applying Pressure & Ensuring Contact:

    • Action: Lower the ATR press and apply consistent pressure to the sample. This ensures intimate contact between the sample and the crystal surface.

    • Causality: The IR beam only penetrates a few micrometers into the sample.[12] Good contact is essential for a strong, high-quality signal. An inconsistent pressure can lead to a weak or noisy spectrum.

  • Data Acquisition:

    • Action: Collect the sample spectrum. Typical parameters for organic compounds are a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

    • Causality: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner spectrum where smaller peaks are more easily distinguished.

  • Data Processing and Analysis:

    • Action: Perform an automatic baseline correction if necessary. Identify and label the peak frequencies of interest.

    • Causality: Baseline correction ensures that peak intensities are accurate and helps in comparing relative peak heights.

G ATR-FTIR Workflow for Pyrazole Analysis A 1. Clean ATR Crystal B 2. Perform Background Scan (Subtracts H2O/CO2) A->B C 3. Apply Dry Sample to Crystal B->C D 4. Apply Consistent Pressure (Ensures Good Contact) C->D E 5. Acquire Spectrum (16-32 Scans) D->E F 6. Process Data (Baseline Correction & Peak ID) E->F G Interpretable Spectrum F->G

Caption: A validated workflow for acquiring a high-quality ATR-FTIR spectrum.

Interpreting the Data: A Comparative Case Study

Let's compare the expected IR spectra of 4-Phenyl-1H-pyrazole (Structure A) and 5-Hydrazinyl-4-phenyl-1H-pyrazole (Structure B).

  • Spectrum of Structure A (4-Phenyl-1H-pyrazole): We would anticipate a relatively broad band around 3150-3250 cm⁻¹ corresponding to the N-H stretch of the pyrazole ring, potentially broadened by hydrogen bonding. The 1400-1600 cm⁻¹ region would show multiple sharp peaks from the phenyl and pyrazole ring C=C and C=N vibrations.

  • Spectrum of Structure B (5-Hydrazinyl-4-phenyl-1H-pyrazole): The spectrum would be dramatically different in the high-frequency region.[14]

    • N-H Stretching Region (3200-3500 cm⁻¹): Instead of one broad peak, we would now expect to see at least two to three sharper peaks. Two of these, likely around 3450 cm⁻¹ and 3350 cm⁻¹, would be the asymmetric and symmetric stretches of the terminal -NH₂ group. Another peak, possibly overlapping, would arise from the secondary -NH- of the hydrazine linker.

    • N-H Bending Region (~1620 cm⁻¹): A new, strong absorption band would appear around 1620 cm⁻¹, corresponding to the N-H scissoring vibration of the -NH₂ group. This peak provides powerful confirmatory evidence.

    • Fingerprint Region: The pyrazole and phenyl ring vibrations would still be present, confirming the core scaffold.

G Key Vibrational Modes of a Hydrazine-Pyrazole mol Hydrazine-Substituted Pyrazole stretch N-H Stretches (Asymm. & Symm.) 3200-3500 cm-1 mol->stretch bend N-H Bend (Scissoring) 1600-1650 cm-1 mol->bend ring Pyrazole Ring (C=N/C=C) 1400-1620 cm-1 mol->ring

Caption: Primary IR regions for identifying a hydrazine-substituted pyrazole.

Conclusion

IR spectroscopy serves as an indispensable first-line analytical technique for the structural verification of hydrazine-substituted pyrazoles. By focusing on the high-frequency N-H stretching region (3200-3500 cm⁻¹) and the N-H bending region (~1620 cm⁻¹), researchers can gain immediate and conclusive evidence of the hydrazine moiety's presence. The appearance of multiple, distinct N-H stretching peaks is the most telling signature that differentiates these molecules from their non-hydrazinyl pyrazole analogues. Following a systematic and validated experimental protocol, such as the ATR-FTIR workflow detailed here, ensures that the data generated is both accurate and reliable, providing a solid foundation for further research and development.

References

  • Alwan, S. M., et al. (2023). Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis.
  • Weir, N. R., et al. (2025). Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa. PMC. Available at: [Link]

  • Visnav, S. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation.
  • ResearchGate. The N–N stretching band of hydrazine. Available at: [Link]

  • Anusandhanvallari. Synthesis and Characterization of Hydrazine Derivatives.
  • Pop, R., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Available at: [Link]

  • Al-Douh, M. H. (2024). Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination.
  • Synthesis and antimicrobial activity of some derivative of hydrazine from salicylic acid.
  • Weir, N. R., et al. (2025). Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa. ACS Omega. Available at: [Link]

  • Der Pharma Chemica. PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Available at: [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available at: [Link]

  • ResearchGate. FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Available at: [Link]

  • ResearchGate. Structures and tautomerism of substituted pyrazoles studied in.... Available at: [Link]

  • ResearchGate. FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... Available at: [Link]

  • SciSpace. Derivatives of Hydrazine. I. Preparation and Infrared Spectra of Partially Deuterated Mono- and Dimethylhydrazines. Available at: [Link]

  • AIP Publishing. Far‐Infrared Spectra and Space Group of Crystalline Hydrazine and Hydrazine‐d4. The Journal of Chemical Physics. Available at: [Link]

  • Schlegel Group. Thermochemistry, Energy Comparisons, and Conformational Analysis of Hydrazine, Triazane, and Triaminoammonia. Available at: [Link]

  • Journal of the Chemical Society B. A vibrational assignment for pyrazole. Available at: [Link]

  • Claramunt, R. M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. Available at: [Link]

  • ResearchGate. Vibrational analysis of some pyrazole derivatives. Available at: [Link]

  • Goodwin, J. J., et al. (2023). Automatic materials characterization from infrared spectra using convolutional neural networks. PMC. Available at: [Link]

  • Hafez, H. N., et al. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. PMC. Available at: [Link]

  • AIP Publishing. On the Infrared Spectrum of Hydrazine. Available at: [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis. Available at: [Link]

  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. Available at: [Link]

  • Mueller Lab. Fourier Transform Infrared Spectroscopy. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available at: [Link]

  • ResearchGate. Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and.... Available at: [Link]

  • AIP Publishing. On the Infrared Spectrum of Hydrazine. The Journal of Chemical Physics. Available at: [Link]

  • Infrared spectra data (cm) of the hydrazones and their mixed metal (II) complexes. Available at: [Link]

  • Chemistry LibreTexts. (2023). ATR-FTIR. Available at: [Link]

  • ResearchGate. Infrared spectra of hydrazine at selected pressures. Available at: [Link]

Sources

Validation of Synthetic Routes for 1-Ethyl-5-hydrazinyl-1H-pyrazole Scale-up

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The scale-up of 1-Ethyl-5-hydrazinyl-1H-pyrazole (CAS: 1596773-74-8) presents a classic process chemistry challenge: balancing the cost-efficiency of nucleophilic aromatic substitution (


) against the safety and impurity profiles associated with hydrazine chemistry.

This guide evaluates two primary synthetic strategies. Route A (Direct Hydrazinolysis) is identified as the superior candidate for multi-kilogram scale-up due to atom economy and raw material availability. However, it requires rigorous engineering controls to mitigate the formation of the "bis-pyrazole" impurity and manage the toxicity of hydrazine hydrate. Route B (Protected Hydrazine Coupling) offers higher purity profiles but is disqualified for commodity scale-up due to prohibitive catalyst costs.

Recommendation: Adopt Route A with a mandatory "Inverse Addition" protocol and isolation of the product as the Hydrochloride Salt to ensure stability.

Route Comparison Analysis

Route A: The Classical Displacement ( )

This route relies on the nucleophilic displacement of a leaving group (typically Chlorine) at the 5-position of the pyrazole ring by hydrazine hydrate.

  • Mechanism: Addition-Elimination (

    
    ).
    
  • Key Intermediate: 5-Chloro-1-ethyl-1H-pyrazole.

  • Reagents: Hydrazine Hydrate (64-80% aq.), Ethanol or Isopropanol.

Route B: Metal-Catalyzed Cross-Coupling

Utilizes Buchwald-Hartwig type coupling of 5-halo-pyrazoles with protected hydrazine (e.g., Boc-hydrazine) followed by deprotection.

  • Mechanism: Pd-catalyzed C-N bond formation.

  • Reagents:

    
    , Xantphos, Boc-NHNH2, TFA (for deprotection).
    
Comparative Data Table
MetricRoute A (

)
Route B (Pd-Catalyzed)
Overall Yield 75 - 85%50 - 65%
Raw Material Cost (est.) Low (

/kg)
High (

/kg)
Atom Economy HighLow (Loss of Boc/Phosphine)
Process Safety High Risk (Hydrazine toxicity/instability)Moderate (Standard solvent risks)
Impurity Profile Bis-pyrazole (Dimer), RegioisomersPd residuals, Phosphine oxides
Scalability Excellent (with flow/batch controls)Poor (Catalyst cost/removal)

Critical Process Analysis: Route A (Recommended)

The "Bis-Pyrazole" Challenge

The most critical failure mode in Route A is the formation of 1,1'-diethyl-1H,1'H-5,5'-hydrazine-1,2-diylbis(pyrazole) (The "Bis-Dimer").

  • Causality: The product (5-hydrazinopyrazole) is also a nucleophile. If the local concentration of the starting material (5-Chloropyrazole) is high relative to hydrazine, the product will attack the starting material.

  • Solution (Self-Validating System):

    • High Equivalents: Use

      
       3.0 - 5.0 equivalents of Hydrazine Hydrate.
      
    • Inverse Addition (Optional but recommended): Add the chloropyrazole solution to the hot hydrazine solution. This ensures the chloropyrazole always encounters a vast excess of hydrazine.

Stability and Isolation

Free hydrazine bases are notoriously unstable, prone to air oxidation (turning red/brown) and decomposition.

  • Protocol Requirement: Do not isolate the free base as a solid. Convert directly to the Monohydrochloride Salt in the final workup. The salt is a stable, off-white solid suitable for long-term storage.

Visualized Workflows

Synthetic Pathway & Impurity Logic

G SM 5-Chloro-1-ethyl-1H-pyrazole (Starting Material) Intermediate Meisenheimer Complex (Transition State) SM->Intermediate + N2H4 (SNAr) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Intermediate Product 1-Ethyl-5-hydrazinyl-1H-pyrazole (Product) Intermediate->Product - HCl Impurity Bis-Pyrazole Dimer (Critical Impurity) Product->Impurity + SM (Side Reaction) Low N2H4 conc.

Figure 1: Reaction pathway showing the primary


 mechanism and the competitive pathway leading to the critical bis-pyrazole impurity.[1]
Scale-Up Process Flow Diagram

ProcessFlow Start Start: Reactor Setup N2 Inertion Charge Charge Hydrazine Hydrate (5.0 eq) Solvent: Ethanol (3 vol) Start->Charge Heat Heat to Reflux (78-80°C) Charge->Heat AddSM Slow Addition of 5-Cl-Pyrazole (Maintain Reflux) Heat->AddSM Reaction Reaction Hold (4-6 h) IPC: HPLC < 1% SM AddSM->Reaction Reaction->Reaction Incomplete? Extend time Distill Vacuum Distillation Remove Solvent & Excess N2H4 Reaction->Distill Complete Quench Cool to 0-5°C Add HCl in Dioxane/EtOH Distill->Quench Filter Filtration & Wash (Remove colored impurities) Quench->Filter Dry Vacuum Drying (40°C) Product: HCl Salt Filter->Dry

Figure 2: Process flow diagram for the batch synthesis, emphasizing the "Inverse Addition" or slow addition strategy to maximize yield.

Detailed Experimental Protocol (Route A)

Target Scale: 100 g Input (Scale factor: 1.0) Safety Note: Hydrazine hydrate is a suspected carcinogen and highly toxic. All operations must be performed in a fume hood. Bleach (NaOCl) must be available to neutralize spills.

Step 1: Reaction
  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, temperature probe, and a pressure-equalizing addition funnel. Flush with Nitrogen.[2]

  • Charge: Add Hydrazine Hydrate (80% aq., 5.0 equiv) and Ethanol (3.0 volumes relative to SM mass).

  • Activation: Heat the solution to reflux (

    
    ).
    
  • Addition: Dissolve 5-Chloro-1-ethyl-1H-pyrazole (1.0 equiv) in Ethanol (2.0 volumes). Charge this solution to the addition funnel.

  • Execution: Add the chloropyrazole solution dropwise to the refluxing hydrazine over 60-90 minutes. Reasoning: This maintains a high [Hydrazine]:[SM] ratio, suppressing dimer formation.

  • Hold: Stir at reflux for 4-6 hours. Monitor by HPLC (Target:

    
     conversion).
    
Step 2: Workup & Isolation (Salt Formation)
  • Concentration: Distill off ethanol and the bulk of excess hydrazine under reduced pressure (keep bath

    
    ). Note: Use a scrubber with dilute bleach for the vacuum exhaust.
    
  • Extraction: Dissolve the oily residue in Dichloromethane (DCM) or 2-MeTHF . Wash with minimal brine. Separation may be slow due to the surfactant nature of pyrazoles.

  • Salt Formation: Cool the organic layer to

    
    . Slowly add 4M HCl in Dioxane  (1.1 equiv) or bubble HCl gas.
    
  • Filtration: The product precipitates as a white to off-white solid. Filter under

    
    .
    
  • Washing: Wash the cake with cold DCM to remove colored oxidation byproducts.

  • Drying: Dry in a vacuum oven at

    
     to constant weight.
    

Expected Yield: 75-85% Purity:


 (HPLC, area%)

Analytical Controls

To validate the process, the following specifications must be met:

TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Conforms to structure. Characteristic hydrazine protons (broad singlet) at

4-5 ppm (free base) or 9-10 ppm (salt).
Purity HPLC (UV 254 nm)

Impurity A HPLCBis-pyrazole dimer

Hydrazine GC-MS / Colorimetric

ppm (in final API, if this is the final step)
Water KF Titration

References

  • General Pyrazole Synthesis: Organic Syntheses, Coll. Vol. 5, p.39 (1973); Vol. 48, p.8 (1968). (Foundational method for hydrazine displacement on pyrazoles).

  • Hydrazine Safety & Scale-up: Organic Process Research & Development, "Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes". (Critical safety data for handling hydrazine hydrate).

  • Regioselectivity in Pyrazoles: Beilstein Journal of Organic Chemistry, "Multicomponent syntheses of pyrazoles". (Discusses regioisomer formation in precursor synthesis).

  • Impurity Profiles: Journal of Pharmaceutical and Biomedical Analysis, "Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities".[3] (Analytical methods for hydrazine tracking).

Sources

Comparative biological activity of 1-Ethyl vs 1-Methyl pyrazole derivatives

[2][3][4]

Executive Summary

In drug design, the choice between an N-methyl and N-ethyl substituent on a pyrazole core is a critical decision point that affects potency, selectivity, and metabolic stability (ADME).[1]

  • 1-Methyl Pyrazoles: Generally preferred for metabolic stability and compact binding modes . They are less lipophilic (lower LogP) and often show superior oral bioavailability due to reduced metabolic clearance.

  • 1-Ethyl Pyrazoles: Used to probe hydrophobic pockets where the methyl group is too small to achieve optimal van der Waals contact. However, they frequently suffer from faster metabolic clearance (N-dealkylation) and lower aqueous solubility.[1]

Quick Comparison Matrix
Feature1-Methyl Pyrazole1-Ethyl PyrazoleImpact on Drug Design
Steric Volume Low (Compact)Moderate (Flexible)Methyl fits tight "gatekeeper" regions; Ethyl fills hydrophobic voids.
Lipophilicity (

LogP)
Baseline+0.4 to +0.5Ethyl increases permeability but decreases aqueous solubility.
Metabolic Stability HighModerate/LowEthyl is more susceptible to oxidative dealkylation (CYP450).
Electronic Effect +I (Inductive)+I (Slightly stronger)Negligible difference in pKa or aromaticity.[1]

Biological Activity & SAR Case Studies

Case Study A: Kinase Inhibition (SIK & p38α)

In the development of kinase inhibitors, the N-substituent often interacts with the solvent-front region or a specific hydrophobic pocket near the hinge binder.

  • Salt-Inducible Kinase (SIK) Inhibitors: Research optimizing pan-SIK inhibitors demonstrated that while N-ethyl groups can boost potency by filling hydrophobic space, N-methyl analogs often retain sufficient potency with superior pharmacokinetic properties.

    • Observation: Replacing an N-ethyl group with N-methyl (Compound 27 vs. Compound 15) resulted in retained nanomolar potency (IC50: 6.9 nM vs. 5.8 nM on SIK1) but significantly improved metabolic stability in mouse liver microsomes [1].

    • Mechanism:[1][2][3][4][5][6] The N-methyl group avoids steric clashes with the gatekeeper residue while maintaining the necessary hydrogen bond orientation of the pyrazole core.

  • p38α MAP Kinase Inhibitors: In a separate series, replacing a terminal primary amide with an N-ethyl-N-methyl moiety created a selective type-II inhibitor. However, for the pyrazole ring itself, N-methyl is often the "default" to minimize steric penalties unless a specific "selectivity pocket" requires the bulk of an ethyl group [2].

Case Study B: Anti-Parasitic Agents (Trypanosoma brucei)

A definitive example of "Methyl over Ethyl" is found in the optimization of diaminopurine-based inhibitors for African sleeping sickness.

  • The Pivot: Initial hits contained an N-ethyl pyrazole .[7][8]

  • The Optimization: Replacing the N-ethyl with N-methyl (Compound 4aa) improved both potency and ADME properties (Lipophilic Ligand Efficiency).[9]

  • Data Point: The N-ethyl analog suffered from higher clearance (

    
    ), likely due to oxidative attack on the ethyl methylene group. The N-methyl analog reduced this metabolic liability while maintaining binding affinity [3].
    
Case Study C: Antimicrobial Activity

Conversely, in antifungal applications where membrane permeability is paramount, the extra lipophilicity of the ethyl group can be advantageous.

  • Observation: Ethyl-1-(5-phenylfuran-2-carbonyl)-5-propyl-1H-pyrazole-3-carboxylate derivatives demonstrated superior fungicidal activity compared to their methyl counterparts in specific assays against P. infestans. The increased LogP likely facilitated better penetration of the fungal cell wall [4].

Metabolic Stability & ADME Logic

The primary liability of the 1-Ethyl substituent is its susceptibility to N-dealkylation via Cytochrome P450 enzymes (specifically isoforms like CYP3A4).

Mechanism of Clearance
  • 1-Methyl: Oxidation requires attacking the primary carbon (

    
    ). This is energetically more difficult and slower than attacking a methylene group.
    
  • 1-Ethyl: Oxidation occurs readily at the

    
    -methylene (
    
    
    ). This forms an unstable hemiaminal intermediate, which spontaneously collapses to release acetaldehyde and the dealkylated pyrazole (often inactive).[1]

Decision Rule: If your lead compound has high intrinsic clearance (

Visualization of SAR Logic

The following diagram illustrates the decision process for selecting between Methyl and Ethyl substituents based on structural and metabolic feedback.

SAR_Decision_TreeStartPyrazole Scaffold OptimizationCheck_PocketAnalyze Binding Pocket(Crystal Structure/Docking)Start->Check_PocketTight_SpaceTight/Steric Constrained?Check_Pocket->Tight_SpaceHydrophobic_VoidHydrophobic Void Available?Check_Pocket->Hydrophobic_VoidSelect_MethylSelect 1-Methyl(Minimize Steric Clash)Tight_Space->Select_MethylYesSelect_EthylSelect 1-Ethyl(Maximize vdW Contacts)Hydrophobic_Void->Select_EthylYesAssay_PotencyTest Potency (IC50)Select_Methyl->Assay_PotencySelect_Ethyl->Assay_PotencyAssay_ADMETest Metabolic Stability(Microsomes)Assay_Potency->Assay_ADMEGood PotencyDecision_High_ClearanceHigh Clearance?Assay_ADME->Decision_High_ClearanceSwitch_MethylSwitch to 1-Methyl(Block Dealkylation)Decision_High_Clearance->Switch_MethylYes (N-dealkylation)Keep_EthylRetain 1-Ethyl(If Potency >>> Stability Loss)Decision_High_Clearance->Keep_EthylNo (Stable)

Caption: Decision tree for N-substituent selection on pyrazole rings, balancing potency (steric fit) against metabolic stability (clearance).

Experimental Protocol: Regioselective Synthesis

Synthesizing these derivatives requires controlling regioselectivity (N1 vs N2 alkylation), especially if the pyrazole is asymmetric (e.g., 3-substituted).[1]

Protocol: General N-Alkylation of Pyrazoles

Objective: Synthesize 1-Methyl or 1-Ethyl pyrazole derivatives from a parent pyrazole.[10]

Reagents:

  • Parent Pyrazole (1.0 eq)[1]

  • Alkylating Agent: Iodomethane (MeI) or Iodoethane (EtI) (1.2 eq)[1]

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    ) (2.0 eq)[1]
  • Solvent: DMF (Dimethylformamide) or Acetone (anhydrous)[1]

Workflow:

  • Dissolution: Dissolve the parent pyrazole (e.g., 3-phenyl-1H-pyrazole) in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Add

    
     and stir at Room Temperature (RT) for 30 minutes to generate the pyrazolate anion.
    
  • Alkylation:

    • For Methyl: Add Iodomethane dropwise at 0°C (exothermic).

    • For Ethyl: Add Iodoethane dropwise at RT.

  • Reaction: Stir at RT for 2–12 hours. Monitor via TLC/LC-MS.

  • Workup: Dilute with Ethyl Acetate, wash with water (3x) and brine (1x) to remove DMF.[1] Dry over

    
    .
    
  • Purification: Regioisomers (1-alkyl-3-substituted vs 1-alkyl-5-substituted) usually separate well on silica gel. The 1-alkyl-3-substituted isomer is typically less polar (higher

    
    ) and thermodynamically favored if steric bulk is low.
    

Validation:

  • 1H NMR (Methyl): Look for a sharp singlet (

    
     3.8–4.0 ppm, 3H).[1]
    
  • 1H NMR (Ethyl): Look for a quartet (

    
     4.1–4.3 ppm, 2H) and a triplet (
    
    
    1.4–1.5 ppm, 3H).[1]

References

  • Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors. Journal of Medicinal Chemistry. (2023). [1]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors. Molecules. (2020).

  • Medicinal Chemistry Optimization of a Diaminopurine Chemotype: Towards a Lead for Trypanosoma brucei Inhibitors. Journal of Medicinal Chemistry. (2020).

  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. (2024).

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. (2012). [1]

Safety Operating Guide

1-Ethyl-5-hydrazinyl-1H-pyrazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

IMMEDIATE ACTION REQUIRED: Treat 1-Ethyl-5-hydrazinyl-1H-pyrazole (CAS: 1596773-74-8) as a High-Energy Reducing Agent and a Potential Carcinogen .

  • Primary Hazard: The hydrazine moiety (-NHNH₂) is thermodynamically unstable and a strong reducing agent. It poses explosion risks if allowed to dry out in contact with oxidizers or metals.

  • Disposal Route: Do NOT drain dispose. The only acceptable disposal method is High-Temperature Incineration via a licensed hazardous waste contractor.

  • Segregation: Strictly segregate from oxidizing agents (peroxides, permanganates), acids, and transition metals.

Hazard Characterization & Chemical Profile

To dispose of this compound safely, you must understand the "why" behind the protocols. This molecule combines a pyrazole ring with a free hydrazine group.

FeatureChemical PropertyOperational Risk
Hydrazine Group (-NHNH₂) Strong Reducing Agent / BasicCan react violently with oxidizers. Potential to form unstable azides if treated with nitrous acid.
Pyrazole Ring Nitrogen-rich HeterocycleThermal decomposition releases toxic nitrogen oxides (NOx).
Physical State Solid (typically)Dust inhalation hazard; hygroscopic (absorbs moisture).
Toxicology Hydrazine DerivativePresumed Carcinogen (Cat 1B), Skin Sensitizer, and Hepatotoxin.

Critical Warning: Unlike simple amines, hydrazine derivatives can undergo auto-oxidation in air, potentially leading to the formation of explosive peroxides or azo-compounds over time. Old bottles must be handled with extreme caution.

Pre-Disposal Stabilization & Storage

Before the waste contractor arrives, the stability of the waste container is your responsibility.

  • Container Selection: Use Amber Glass or HDPE containers. Avoid metal containers (catalytic decomposition risk).

  • Solvent Compatibility: If disposing of solutions, dissolve in alcohols (Ethanol/Methanol) or stable organic solvents (DMSO). Avoid chlorinated solvents (reaction risk with basic amines) and Ketones (formation of hydrazones, altering waste profile).

  • Atmosphere: If possible, purge the headspace of the waste container with Nitrogen or Argon to prevent auto-oxidation.

Disposal Protocols

Stream A: Commercial Waste Pickup (Recommended)

Standard operating procedure for 95% of research laboratories.

  • Segregation: Isolate the material in a dedicated "Toxic Organic - Hydrazines" waste stream. Do not mix with general organic solvents.

  • Labeling: The label must explicitly state:

    • Chemical Name: 1-Ethyl-5-hydrazinyl-1H-pyrazole[1][2]

    • Hazard Class: Toxic, Corrosive, Flammable (if in solvent).

    • Warning: "Reducing Agent - Do Not Mix with Oxidizers."

  • Packaging: Double-contain the primary vessel in a sealable polyethylene bag before placing it in the drum.

Stream B: In-Lab Deactivation (Expert Only)

Only perform this if you have specific training in hydrazine chemistry and access to a fume hood. This converts the hydrazine to a more stable hydrocarbon or alcohol.

Method: Oxidative Degradation using Sodium Hypochlorite (Bleach).

  • Mechanism:

    
     (Simplified)
    
  • Risk: Exothermic reaction with nitrogen gas evolution.

Protocol:

  • Dilute the pyrazole derivative to <5% concentration in water.

  • Slowly add 5% Sodium Hypochlorite solution (excess) while stirring in an ice bath.

  • Monitor temperature; do not exceed 50°C.

  • Test for residual hydrazine using starch-iodide paper (blue = oxidizer present, safe).

  • Neutralize pH and dispose of as aqueous non-hazardous waste (verify with local EHS).

Author's Note: I strongly advise against Stream B for this specific pyrazole derivative unless absolutely necessary. The heterocyclic ring stability during oxidation is unpredictable, and professional incineration is significantly safer.

Visualized Workflows

Figure 1: Waste Segregation Decision Logic

This logic tree ensures incompatible chemicals never meet in the waste drum.

WasteSegregation Start Waste: 1-Ethyl-5-hydrazinyl-1H-pyrazole CheckState Is it Solid or Liquid? Start->CheckState Solid Solid Waste CheckState->Solid Liquid Liquid Solution CheckState->Liquid ActionSolidBin Pack in Amber Jar. Label: 'Toxic Solid - Hydrazine' Solid->ActionSolidBin CheckOxidizer Contains Oxidizers? (Peroxides, Nitrates) Liquid->CheckOxidizer CheckHalogen Contains Halogens? (DCM, Chloroform) CheckOxidizer->CheckHalogen No ActionExplosion STOP! EXPLOSION RISK. Neutralize Oxidizer First. CheckOxidizer->ActionExplosion Yes ActionSegregate Segregate: Non-Halogenated Organic Basic Waste CheckHalogen->ActionSegregate No CheckHalogen->ActionSegregate Yes (Label Separately)

Caption: Decision matrix for segregating hydrazine-based waste to prevent incompatible reactions.

Figure 2: Emergency Spill Response

Immediate actions to take if the containment is breached.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate Area (Inhalation Risk) Spill->Evacuate PPE 2. Don PPE: Resp, Goggles, Butyl Gloves Evacuate->PPE Contain 3. Containment: Do NOT use Water PPE->Contain Absorb 4. Absorb: Sand or Vermiculite Contain->Absorb Disposal 5. Transfer to Sealed Container Absorb->Disposal

Caption: Step-by-step spill response protocol emphasizing water avoidance to prevent spreading.

Regulatory Compliance & Documentation

  • US EPA Waste Code: Likely D001 (Ignitable) or D003 (Reactive) if unstable; otherwise, classify as P-Listed or U-Listed equivalent based on toxicity (Hydrazine is U133).

  • SDS Section 13: Always refer to the specific manufacturer's SDS Section 13.

  • Documentation: Maintain a "Chain of Custody" form for the waste contractor, explicitly noting the "Hydrazine Derivative" nature to protect downstream waste handlers.

References

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-Ethyl-5-hydrazinyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, personal protective equipment (PPE), and disposal of 1-Ethyl-5-hydrazinyl-1H-pyrazole.

This guide provides essential, immediate safety protocols and logistical information for handling 1-Ethyl-5-hydrazinyl-1H-pyrazole (CAS No. 1596773-74-8).[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of structurally similar hydrazine and pyrazole derivatives. It is imperative to treat this compound with extreme caution, assuming it possesses significant health risks.

Hazard Assessment: Understanding the Risks

1-Ethyl-5-hydrazinyl-1H-pyrazole is a substituted hydrazine derivative. Hydrazine and its derivatives are known for their high reactivity and potential toxicity.[2] Therefore, it is crucial to assume that this compound may be harmful if swallowed, toxic in contact with skin, a skin and eye irritant, and a potential carcinogen.[2]

Key Potential Hazards:

  • Toxicity: May be harmful or toxic through ingestion, skin absorption, or inhalation.[2]

  • Irritation: Likely to cause skin and serious eye irritation or damage.[3][4][5]

  • Carcinogenicity: Some hydrazine derivatives are considered potential carcinogens.[2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[5][6]

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is considered, robust engineering controls must be in place to minimize exposure.

  • Chemical Fume Hood: All handling, weighing, and experimental procedures involving 1-Ethyl-5-hydrazinyl-1H-pyrazole must be conducted within a certified and properly functioning chemical fume hood. This is the most critical engineering control to prevent inhalation of vapors or dust.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of fugitive emissions.

  • Designated Area: The area where the compound is handled should be clearly demarcated with warning signs, and access should be restricted to authorized personnel.

  • Emergency Equipment: Safety showers and eyewash stations must be readily accessible and tested regularly.[3][6]

Personal Protective Equipment (PPE): A Necessary Barrier

The selection and proper use of PPE are critical to prevent direct contact with 1-Ethyl-5-hydrazinyl-1H-pyrazole. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for tears or holes before each use. Use proper glove removal technique to avoid skin contact.[5]To prevent skin contact and absorption, which is a primary route of exposure for hydrazine derivatives.
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield should be worn when there is a risk of splashing.[5][6]To protect against splashes and vapors that can cause serious eye irritation or damage.
Skin and Body Protection A chemical-resistant lab coat or apron worn over personal clothing. Closed-toe shoes are required.To protect the skin from accidental spills and contamination.
Respiratory Protection Generally not required when working in a certified chemical fume hood. In case of inadequate ventilation or for spill cleanup, a NIOSH-approved respirator with an appropriate cartridge should be used.[6]To prevent the inhalation of harmful vapors or dust. The type of respirator should be selected based on the potential concentration and as per institutional guidelines.

Step-by-Step Safe Handling Protocol

A systematic approach to handling this compound will significantly reduce the risk of exposure.

  • Preparation:

    • Cover the work surface within the chemical fume hood with absorbent, disposable bench paper.

    • Assemble all necessary equipment, reagents, and waste containers within the fume hood to minimize traffic in and out of the controlled area.

  • Handling:

    • Carefully weigh or measure the required amount of 1-Ethyl-5-hydrazinyl-1H-pyrazole. Use the smallest quantity necessary for the experiment.

    • Keep the container tightly closed when not in use.[7]

    • Perform all manipulations within the fume hood to contain any potential release of vapors or dust.

    • Avoid creating dust or aerosols.

  • Post-Procedure Cleanup:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound.

    • Carefully remove and dispose of all contaminated disposable materials in the designated hazardous waste container.

    • Remove PPE in the correct order to avoid cross-contamination and dispose of it as hazardous waste.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][7]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[4][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]

  • Spill: Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. For large spills, or if you are unsure, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

Disposal Plan: Environmental Responsibility

1-Ethyl-5-hydrazinyl-1H-pyrazole and any materials contaminated with it must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including unused compounds, contaminated PPE, and cleaning materials, in a designated, leak-proof, and clearly labeled hazardous waste container. The label must include "Hazardous Waste" and the full chemical name.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[3]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.

Visual Workflow for Safe Handling

The following diagram illustrates the critical steps for safely handling 1-Ethyl-5-hydrazinyl-1H-pyrazole in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Work in Fume Hood prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area prep2->prep3 handle1 Weigh/Measure Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Keep Container Sealed handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 clean2 Segregate Hazardous Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Dispose of Waste via EHS clean3->clean4

Caption: A streamlined workflow for the safe handling of 1-Ethyl-5-hydrazinyl-1H-pyrazole.

References

  • SynQuest Laboratories, Inc. (2020, June 26). Safety Data Sheet: 1-Ethyl-1H-pyrazole-5-carboxylic acid.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • ChemicalBook. (2022, August 11). 1-ethyl-5-methyl-1H-pyrazole - Safety Data Sheet.
  • ChemScene. (n.d.). 1-Ethyl-5-hydrazinyl-1H-pyrazole.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2013, August 9). Safety Data Sheet: 5-Amino-1-ethylpyrazole.
  • Angene Chemical. (2025, August 15). Safety Data Sheet.
  • (2023, October 25). SAFETY DATA SHEET Section 1. Identification Section 2. Hazards identification.
  • Sigma-Aldrich. (2025, September 22). Safety Data Sheet.
  • ThermoFisher. (2023, September 22). SAFETY DATA SHEET.
  • Cayman Chemical. (2025, November 17). Safety Data Sheet.
  • (n.d.). Safety Data Sheet: WELD-ON 773 BLACK.
  • Lorne Laboratories. (n.d.). SAFETY DATA SHEET.

Sources

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